molecular formula C9H18N2O3 B2680923 tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate CAS No. 1262411-11-9

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Cat. No.: B2680923
CAS No.: 1262411-11-9
M. Wt: 202.254
InChI Key: MXXKYIKWBMZZTR-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (Molecular Formula: C9H18N2O3) is a high-value azetidine derivative designed for advanced chemical and pharmaceutical research . This compound serves as a versatile synthetic intermediate, or "building block," for constructing more complex molecules. Its structure features both a protected amine (Boc carbamate) and a hydroxymethyl group on the same azetidine ring, providing two distinct sites for chemical modification . Researchers can leverage these functional groups in various reactions, including oxidation to form carboxylic acids, reduction of the ring structure, and nucleophilic substitution of the carbamate group to introduce diverse molecular fragments . In scientific research, this chemical is utilized across multiple disciplines. In chemistry, it is a key starting material for the synthesis of complex organic compounds and novel materials . In biology and medicine, it is investigated for its potential as a biochemical probe to study enzyme mechanisms and is explored as a core scaffold in early-stage drug discovery programs due to its privileged azetidine ring structure . The compound is offered in high purity and is intended for in-vitro research applications only. All products are strictly for use in laboratory settings outside of living organisms and are not approved for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(6-12)4-10-5-9/h10,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKYIKWBMZZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of small-molecule drug discovery has increasingly relied on "escaping from flatland"—a paradigm shift away from planar, sp²-hybridized aromatic rings toward sp³-rich, conformationally restricted scaffolds. Azetidines have emerged as premier bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines[1]. Among these advanced building blocks, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9) stands out as a highly versatile, trifunctional scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its deployment in medicinal chemistry, and self-validating synthetic protocols for its orthogonal functionalization.

Structural and Physicochemical Profiling

The utility of CAS 1262411-11-9 stems from its unique 3,3-disubstitution pattern on a strained four-membered ring. The presence of a primary alcohol and a protected primary amine on the same carbon creates a dense array of exit vectors, which is ideal for probing tight binding pockets or constructing complex spirocyclic systems[2].

Quantitative Data Summary
PropertyValue
Chemical Name tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate
CAS Number 1262411-11-9
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
SMILES CC(C)(C)OC(=O)NC1(CO)CNC1
Key Functional Groups Secondary Amine (Azetidine), Primary Alcohol, Boc-Protected Primary Amine

Data compiled from verified chemical supplier databases[3] and structural repositories[4].

Mechanistic Rationale: Azetidines as Bioisosteres

Replacing a six-membered heterocycle with an azetidine is not merely a structural tweak; it is a calculated maneuver to optimize the Drug Metabolism and Pharmacokinetics (DMPK) profile of a lead compound[2].

  • Metabolic Stability: Piperidines and piperazines often possess metabolically vulnerable C-H bonds adjacent to the nitrogen, leading to rapid CYP450-mediated oxidation and high intrinsic clearance. The strained nature of the azetidine ring increases the s-character of its C-H bonds, significantly reducing their susceptibility to oxidative metabolism[2].

  • Physicochemical Optimization: The smaller ring size inherently reduces molecular weight and lipophilicity (logP). This reduction typically enhances aqueous solubility and membrane permeability, critical factors for oral bioavailability.

  • Toxicity Mitigation: The basicity (pKa) of the azetidine nitrogen is generally lower than that of a piperidine. This subtle shift can drastically reduce unwanted binding to the hERG potassium channel, a notorious liability associated with basic amines in drug candidates.

G Lead Suboptimal Lead Compound (e.g., Piperidine/Piperazine) Issue1 High Lipophilicity (High logP) Lead->Issue1 Issue2 Metabolic Instability (CYP450 Oxidation) Lead->Issue2 Issue3 hERG Toxicity (Basic Amine Liability) Lead->Issue3 Solution Isosteric Replacement with Azetidine Scaffold Issue1->Solution Issue2->Solution Issue3->Solution Benefit1 Reduced MW & logP Improved Solubility Solution->Benefit1 Benefit2 Elimination of Metabolic Soft Spots Solution->Benefit2 Benefit3 Altered pKa & Reduced hERG Binding Solution->Benefit3

Decision matrix for utilizing azetidine bioisosteres to overcome common DMPK liabilities.

Synthetic Workflows and Orthogonal Functionalization Protocols

The true power of CAS 1262411-11-9 lies in its three distinct functional handles. Exploiting these requires carefully orchestrated, self-validating synthetic protocols to ensure chemoselectivity. The standard workflow dictates functionalizing the most reactive site first (the secondary amine), followed by the hydroxyl group, and finally unmasking the protected primary amine[5].

G Core CAS 1262411-11-9 (Core Scaffold) Path1 1. Azetidine N-Functionalization (SNAr / Amidation) Core->Path1 Step 1 Path2 2. Hydroxyl Modification (Mitsunobu / Oxidation) Path1->Path2 Step 2 Path3 3. Boc Deprotection (TFA / HCl) Path2->Path3 Step 3 Path4 4. Primary Amine Elaboration (Reductive Amination) Path3->Path4 Step 4

Step-by-step orthogonal functionalization workflow for CAS 1262411-11-9.

Protocol A: N-Functionalization of the Azetidine Core (Amide Coupling)

Causality: The azetidine nitrogen is nucleophilic but sterically encumbered by the adjacent 3,3-disubstitution. Standard coupling reagents (e.g., EDC/HOBt) often yield sluggish reactions. Therefore, the highly reactive uronium salt HATU is selected to drive the reaction to completion.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add CAS 1262411-11-9 (1.1 eq) in a single portion.

  • Self-Validation: Monitor via LC-MS. Because the azetidine secondary amine is highly UV-transparent, rely on the mass ion [M+H]⁺ or an Evaporative Light Scattering Detector (ELSD) to track the consumption of the starting material.

  • Workup: Upon completion (typically 2-4 hours), quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Protocol B: O-Alkylation via Mitsunobu Reaction

Causality: The primary alcohol is neopentyl-like due to the adjacent quaternary carbon (C3 of the azetidine). This severe steric hindrance makes standard Sₙ2 alkylations nearly impossible. The Mitsunobu reaction is employed because it activates the alcohol in situ, forcing the substitution via a highly reactive betaine intermediate.

  • Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq), an acidic nucleophile (e.g., a phenol, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Cooling: Cool the mixture to 0 °C to control the exothermic formation of the betaine.

  • Activation: Dropwise add DIAD (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor by TLC. The disappearance of the highly polar starting alcohol and the appearance of a less polar spot indicates success. Triphenylphosphine oxide byproducts can be removed by precipitating the crude mixture with cold diethyl ether prior to column chromatography.

Protocol C: Boc Deprotection and Primary Amine Elaboration

Causality: The tert-butyloxycarbonyl (Boc) group must be removed under acidic conditions that do not cleave the newly formed amide or ether linkages. 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) to avoid forming the trifluoroacetate salt, which can complicate downstream reductive aminations.

  • Deprotection: Suspend the intermediate in 4M HCl in dioxane (10 volumes).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation: Monitor for the cessation of CO₂ evolution. Spot the reaction mixture on a TLC plate and stain with Ninhydrin; the immediate development of a deep purple color confirms the liberation of the primary amine.

  • Isolation: Concentrate under reduced pressure to yield the primary amine hydrochloride salt, which is primed for subsequent reductive amination or cross-coupling.

Applications in Medicinal Chemistry

The strategic incorporation of functionalized azetidines has led to breakthroughs in several therapeutic areas, particularly in the design of drugs for neurological diseases where precise control over molecular topography and blood-brain barrier (BBB) penetration is required[5]. By utilizing CAS 1262411-11-9, medicinal chemists can rapidly generate libraries of spirocyclic and bridged systems. The dense functionalization at the 3-position allows for the exploration of novel chemical space that was previously inaccessible using traditional planar building blocks, ultimately accelerating the hit-to-lead optimization process.

References

  • The Journal of Organic Chemistry (ACS Publications): 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Available at:[Link]

  • ScienceDaily: Synthetic azetidines could help simplify drug design for neurological diseases. Available at:[Link]

Sources

Technical Whitepaper: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9), a critical quaternary ammonium scaffold in modern drug discovery.

Executive Summary

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate represents a high-value "sp³-rich" building block designed to introduce conformational rigidity and metabolic stability into small molecule drugs. Unlike simple azetidines, this 3,3-disubstituted scaffold features a quaternary carbon center that restricts bond rotation, offering a bioisosteric alternative to gem-dimethyl groups or cyclic amino acids. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles for medicinal chemistry applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is characterized by a strained four-membered azetidine ring containing a free secondary amine, while the exocyclic nitrogen is protected as a tert-butyl carbamate (Boc). The presence of the hydroxymethyl group provides a vector for further functionalization (oxidation, etherification).

PropertyData
IUPAC Name tert-butyl (3-(hydroxymethyl)azetidin-3-yl)carbamate
CAS Number 1262411-11-9
Molecular Formula C₉H₁₈N₂O₃
Molecular Weight 202.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 167–171 °C (decomp.)[1]
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Et₂O, Water
pKa (Calculated) Azetidine NH: ~9.5
LogP ~0.5 (Hydrophilic)
Storage 2–8 °C, Hygroscopic (Store under Argon)

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. The high ring strain (~26 kcal/mol) of the azetidine requires careful handling during acidic deprotection to prevent ring-opening polymerization.

Reactivity Map

The following diagram outlines the logical flow of derivatization, demonstrating how this scaffold serves as a divergence point in library synthesis.

ReactivityMap Core tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate (CAS 1262411-11-9) Oxidation Swern or DMP Oxidation Core->Oxidation -CH2OH -> -CHO Alkylation R-X / Base (e.g., K2CO3) Core->Alkylation Ring NH Alkylation Deprotection TFA or HCl/Dioxane Core->Deprotection Boc Removal RedAmin Reductive Amination Core->RedAmin N-Reductive Alkylation Aldehyde Azetidine-3-carbaldehyde (Amino Acid Precursor) Oxidation->Aldehyde NAld N-Alkylated Azetidine (Scaffold Attachment) Alkylation->NAld Diamine 3-Amino-3-hydroxymethyl azetidine (Free Base) Deprotection->Diamine RedAmin->NAld Ether 3-(Alkoxymethyl) derivative

Figure 1: Orthogonal reactivity profile. The scaffold allows independent modification of the ring nitrogen, the primary alcohol, and the Boc-protected amine.

Validated Synthetic Protocol

The synthesis of 1262411-11-9 typically proceeds via a Bucherer-Bergs reaction on a protected azetidinone, followed by reduction. The choice of the N-benzyl protecting group is critical as it is orthogonal to the Boc group and removable via hydrogenolysis.

Step-by-Step Methodology

Precursor: 1-Benzhydrylazetidin-3-one or 1-Benzylazetidin-3-one.

  • Spirohydantoin Formation (Bucherer-Bergs):

    • Reagents: (NH₄)₂CO₃, KCN, EtOH/H₂O, 60°C.

    • Mechanism:[2] Formation of the spiro-hydantoin at C3.

    • Validation: IR signal at ~1720/1770 cm⁻¹ (hydantoin C=O).

  • Hydrolysis to Amino Acid:

    • Reagents: Ba(OH)₂ or NaOH, reflux (100°C), 12–24 h.

    • Result: 3-Amino-1-benzylazetidine-3-carboxylic acid.

  • Amine Protection (Boc):

    • Reagents: Boc₂O, Et₃N, Dioxane/H₂O.

    • Result: 1-Benzyl-3-(Boc-amino)azetidine-3-carboxylic acid.

  • Reduction of Carboxylic Acid:

    • Reagents: Isobutyl chloroformate (mixed anhydride method) followed by NaBH₄, or Borane-THF complex (0°C to RT).

    • Critical Step: Avoid reducing the Boc group. NaBH₄ reduction of the mixed anhydride is preferred for safety and selectivity.

    • Result:tert-Butyl (1-benzyl-3-(hydroxymethyl)azetidin-3-yl)carbamate.

  • Debenzylation (Final Step):

    • Reagents: H₂, Pd(OH)₂/C (Pearlman's Catalyst), MeOH.[3]

    • Protocol: Hydrogenate at 40 psi for 4 hours. Filter through Celite.

    • Yield: ~85% for the final step.

    • Product:tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate .

Synthesis Pathway Diagram[11]

Synthesis Start 1-Benzylazetidin-3-one Step1 Spirohydantoin (Bucherer-Bergs) Start->Step1 (NH4)2CO3, KCN Step2 Hydrolysis (Ba(OH)2) -> Amino Acid Step1->Step2 Reflux Step3 Boc Protection (Boc2O) Step2->Step3 Step4 Reduction (Mixed Anhydride/NaBH4) Step3->Step4 -COOH -> -CH2OH Step5 Hydrogenolysis (H2, Pd/C) Step4->Step5 Remove Benzyl Final Target: tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate Step5->Final

Figure 2: Synthetic route from commercially available azetidinone to the target scaffold.

Applications in Drug Discovery[12][13]

Conformational Constraint (The "Gem-Disubstituted" Effect)

The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker, restricting the conformational space of substituents attached to the nitrogen or the C3 position. This is used to:

  • Lock Bioactive Conformations: Mimic the transition state of peptide hydrolysis.

  • Block Metabolism: The quaternary center prevents oxidative metabolism at the C3 position (a common soft spot in simple azetidines).

Peptidomimetics

The scaffold acts as a constrained analogue of Serine or Cysteine (if the OH is converted to SH).

  • Protocol: Oxidize the alcohol to the aldehyde, followed by Strecker synthesis or Horner-Wadsworth-Emmons reaction to extend the chain, creating novel non-natural amino acids.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (202 Da) and high solubility, this molecule is an ideal "fragment" for screening. The free NH allows for rapid library generation via amide coupling or reductive amination with diverse aldehyde libraries.

Safety & Handling

  • Hazards: While generally stable, azetidine derivatives can be skin irritants. The precursor synthesis involves KCN (toxic) and Hydrogen gas (flammable).

  • Stability: The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. The free base amine can absorb CO₂ from the air; store under inert atmosphere (Argon/Nitrogen).

  • Storage: Keep desicated at 4°C.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 68264580 (Isomer Reference). National Center for Biotechnology Information. Link

    • Sigma-Aldrich Product Catalog: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9).Link

  • Synthetic Methodology (Azetidines)

    • Li, B., et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine."[4] Journal of Chemical Research, 2005.[4] Link

    • Organic Syntheses, Coll.[5] Vol. 10, p. 12 (2004). "Synthesis of 3,3-Disubstituted Azetidines." Link

  • Medicinal Chemistry Applications

    • Lowe, M. "Azetidines in Drug Discovery." In the Pipeline (Science). Link

    • Smith, G. "Design of sp3-rich Scaffolds for Medicinal Chemistry." Journal of Medicinal Chemistry, 2014. Link

Sources

Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized azetidine tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS 1262411-11-9)[1] is a highly sought-after bifunctional scaffold in modern drug discovery. Characterized by a highly strained four-membered ring, an unprotected secondary amine, a primary alcohol, and a Boc-protected tertiary amine, this building block is frequently utilized in the synthesis of spirocyclic compounds, antibody-drug conjugate (ADC) linkers, and Menin-MLL inhibitors.

Synthesizing this heavily substituted azetidine requires rigorous control over chemoselectivity and orthogonal protecting group strategies. This whitepaper details a robust, highly scalable 5-step synthetic route starting from the commercially available and inexpensive 1-benzhydrylazetidin-3-one.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule features an unprotected azetidine nitrogen (N1) and a Boc-protected amino group at C3. This structural requirement dictates the use of an orthogonal protecting group at N1 during the early stages of synthesis.

  • Orthogonal Protection: The benzhydryl (diphenylmethyl) group is selected for N1 protection because it is completely stable to the basic conditions of hydantoin hydrolysis and the reductive conditions of the mixed anhydride reduction, yet it can be cleanly cleaved via hydrogenolysis without affecting the Boc group[2].

  • C-C Bond Formation (Bucherer-Bergs): Introducing both the amino and carboxylate functionalities at the C3 position is best achieved via the Bucherer-Bergs reaction. Compared to the Strecker reaction, which yields unstable α-amino nitriles that are prone to retro-addition, the Bucherer-Bergs reaction yields a highly stable spiro-hydantoin that precipitates directly from the reaction mixture[3],[4].

  • Chemoselective Reduction: Reducing an amino acid directly to an amino alcohol is notoriously difficult. Standard reagents like LiAlH₄ would prematurely cleave the benzhydryl group and potentially compromise the Boc group. Instead, a mixed anhydride reduction utilizing isobutyl chloroformate (IBCF) and sodium borohydride (NaBH₄) provides exceptional chemoselectivity, reducing only the activated carboxylic acid[5].

SynthesisWorkflow SM 1-Benzhydrylazetidin-3-one Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) SM->Step1 Int1 Spiro-Hydantoin Intermediate Step1->Int1 Step2 Alkaline Hydrolysis (Ba(OH)2·8H2O, Δ) Int1->Step2 Int2 1-Benzhydryl-3-aminoazetidine- 3-carboxylic acid Step2->Int2 Step3 Boc Protection (Boc2O, NaHCO3) Int2->Step3 Int3 1-Benzhydryl-3-(Boc-amino) azetidine-3-carboxylic acid Step3->Int3 Step4 Mixed Anhydride Reduction (IBCF, NMM, NaBH4) Int3->Step4 Int4 1-Benzhydryl-3-(Boc-amino)- 3-(hydroxymethyl)azetidine Step4->Int4 Step5 Hydrogenolysis (H2, Pd(OH)2/C, MeOH) Int4->Step5 Target tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate Step5->Target

Figure 1: Five-step synthetic workflow for tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-spiro[azetidine-3,4'-imidazolidine]-2',5'-dione

Protocol: Suspend 1-benzhydrylazetidin-3-one (1.0 equiv) in a 1:1 mixture of EtOH and H₂O. Add potassium cyanide (KCN, 1.5 equiv) and ammonium carbonate ((NH₄)₂CO₃, 4.0 equiv). Heat the sealed reaction vessel to 60 °C for 12 hours. Self-Validating Marker: The product, a spiro-hydantoin, is highly insoluble in the aqueous ethanol mixture and will precipitate as a dense white solid as the reaction progresses. Cool to room temperature, filter, and wash with cold water to obtain the pure intermediate[3].

Step 2: Alkaline Hydrolysis to the Amino Acid

Protocol: Suspend the spiro-hydantoin (1.0 equiv) in water and add barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 4.0 equiv). Reflux the mixture rigorously at 110 °C for 36 hours. Expertise Insight: Barium hydroxide is explicitly chosen over NaOH. Upon reaction completion, the mixture is cooled, and solid CO₂ (dry ice) is added. This precipitates the Ba²⁺ ions as insoluble BaCO₃. Filtration through Celite removes the barium, leaving the pure zwitterionic amino acid in the filtrate, completely bypassing the need for tedious ion-exchange chromatography.

Step 3: N-Boc Protection

Protocol: Dissolve the crude 1-benzhydryl-3-aminoazetidine-3-carboxylic acid in a 1:1 mixture of THF and H₂O. Add NaHCO₃ (2.5 equiv) followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv). Stir at room temperature for 12 hours. Workup: Carefully acidify the aqueous layer to pH 3.5 using 10% aqueous citric acid (avoiding strong acids like HCl which can prematurely cleave the newly formed Boc group). Extract with EtOAc to isolate 1-benzhydryl-3-(Boc-amino)azetidine-3-carboxylic acid.

Step 4: Mixed Anhydride Reduction

Protocol: Dissolve the Boc-protected amino acid in anhydrous THF and cool to -10 °C under argon. Add N-methylmorpholine (NMM, 1.1 equiv) followed by dropwise addition of isobutyl chloroformate (IBCF, 1.1 equiv). Stir for 30 minutes to form the mixed anhydride. Filter off the precipitated NMM·HCl salt directly into a receiving flask containing a pre-cooled (0 °C) aqueous solution of NaBH₄ (3.0 equiv). Stir for 2 hours, allowing it to warm to room temperature[5]. Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield 1-benzhydryl-3-(Boc-amino)-3-(hydroxymethyl)azetidine.

MechanisticPathway Acid Carboxylic Acid Substrate Base Deprotonation by NMM Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate IBCF Nucleophilic Attack on IBCF Carboxylate->IBCF MixedAnhydride Mixed Anhydride Intermediate IBCF->MixedAnhydride Hydride Hydride Attack (NaBH4) at Amino Acid Carbonyl MixedAnhydride->Hydride Aldehyde Transient Aldehyde + CO2 + iBuOH Hydride->Aldehyde Reduction Second Hydride Attack Aldehyde->Reduction Alcohol Primary Alcohol Product Reduction->Alcohol

Figure 2: Mechanistic pathway of the chemoselective mixed anhydride reduction via NaBH4.

Step 5: Global Deprotection via Hydrogenolysis

Protocol: Dissolve the intermediate from Step 4 in methanol. Add 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w). Purge the reaction vessel with hydrogen gas and stir vigorously under a H₂ balloon (1 atm) at room temperature for 16 hours[2]. Workup & Purification: Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The byproduct of benzhydryl cleavage is diphenylmethane. Triturate the crude residue with hexanes; the non-polar diphenylmethane dissolves in the hexanes, leaving the highly polar target molecule, tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate , as a pure white crystalline solid.

Quantitative Data & Yield Analysis

StepReaction TypeTypical Yield (%)Purification MethodKey Analytical Marker (IR / NMR)
1 Bucherer-Bergs85 - 90%Direct PrecipitationDisappearance of ketone C=O (~1750 cm⁻¹); appearance of hydantoin C=O (~1770, 1720 cm⁻¹)
2 Hydantoin Hydrolysis75 - 80%BaCO₃ PrecipitationBroad zwitterionic N-H/O-H stretch; absence of hydantoin peaks
3 Boc Protection85 - 92%Acid/Base ExtractionStrong Boc C=O stretch (~1690 cm⁻¹); t-Bu singlet (~1.4 ppm) in ¹H NMR
4 Mixed Anhydride Reduction70 - 75%Silica Gel ChromatographyDisappearance of acid OH; appearance of primary alcohol CH₂ (~3.6 ppm)
5 Hydrogenolysis90 - 95%Hexanes TriturationComplete loss of aromatic benzhydryl protons (~7.2-7.4 ppm)

References

Sources

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, a key building block in modern medicinal chemistry. The document delves into its physicochemical properties, providing a calculated molecular weight of 218.25 g/mol . It outlines a detailed, representative synthetic protocol, discusses robust quality control and analytical methodologies, and explores its applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for the use of this versatile chemical entity.

Introduction

The Ascendancy of Azetidines in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets.[1] The incorporation of an azetidine scaffold into a drug candidate can lead to improved physicochemical properties such as increased solubility and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its importance in contemporary pharmaceutical design.[1]

The Role of the Carbamate Group

The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for amines.[2] Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns.[3] Beyond its role in synthesis, the carbamate moiety is also a recognized pharmacophore and can be found in numerous therapeutic agents, where it can influence a molecule's biological activity and pharmacokinetic profile.[2]

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate: A Bifunctional Building Block

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a strategically designed bifunctional molecule that combines the desirable attributes of the azetidine ring with the synthetic versatility of a Boc-protected amine and a primary alcohol. This arrangement provides two orthogonal points for chemical modification, making it a highly valuable intermediate for the synthesis of complex molecular architectures and diverse compound libraries. The presence of both a nucleophilic alcohol and a latent primary amine (upon deprotection) allows for sequential and controlled elaboration of the molecular scaffold.

Physicochemical Properties

Molecular Structure and Weight

The chemical structure of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate features a central azetidine ring substituted at the 3-position with both a hydroxymethyl group and a tert-butoxycarbonylamino group.

  • Molecular Formula: C₉H₁₈N₂O₃

  • Molecular Weight: 218.25 g/mol

Tabulated Physicochemical Data

Quantitative physicochemical data for this specific molecule is not widely published. The following table presents calculated values and estimates based on its structure and comparison to similar compounds.

PropertyValueSource
Molecular Weight 218.25 g/mol Calculated
Topological Polar Surface Area (TPSA) 78.49 ŲCalculated
logP -0.25Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated
Appearance White to off-white solidPredicted
Solubility Soluble in methanol, dichloromethane, ethyl acetatePredicted

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic approach begins with the target molecule and disconnects it at key functional groups. The Boc-protected amine can be installed via reaction of an amino alcohol with di-tert-butyl dicarbonate. The core 3-amino-3-(hydroxymethyl)azetidine intermediate can be derived from a protected azetidin-3-one.

Representative Synthesis Protocol

This protocol is a proposed, multi-step synthesis that is illustrative of how the target compound can be prepared.

Step 1: Boc-protection of 3-hydroxyazetidine

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Causality: The use of a biphasic solvent system and a mild base like sodium bicarbonate facilitates the reaction of the free amine with Boc₂O while minimizing side reactions.

Step 2: Oxidation to the Ketone

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated to give tert-butyl 3-oxoazetidine-1-carboxylate.[4]

Causality: Dess-Martin periodinane is a mild and efficient oxidizing agent for converting secondary alcohols to ketones without requiring harsh conditions that could compromise the azetidine ring or the Boc group.

Step 3: Strecker-type Reaction

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq.) in aqueous ammonia, add sodium cyanide (1.2 eq.).

  • Stir the mixture at room temperature for 24 hours.

  • Extract the product, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, with ethyl acetate.

  • The organic phase is dried and concentrated.

Causality: This one-pot reaction forms the aminonitrile intermediate, introducing the second nitrogen atom at the 3-position.

Step 4: Reduction and Boc-protection

  • The crude aminonitrile is dissolved in a suitable solvent like methanol and subjected to catalytic hydrogenation (e.g., using Raney Nickel) or reduced with a chemical hydride (e.g., LiAlH₄) to yield the diamine.

  • The resulting diamine is then selectively N-Boc protected at the more nucleophilic primary amine to yield the target compound. A more direct route from the aminonitrile would involve hydrolysis of the nitrile to a carboxylic acid, followed by reduction to the alcohol, and then protection of the amine.

A more direct, alternative Step 3 & 4 would be a Henry reaction followed by reduction and protection:

  • React tert-butyl 3-oxoazetidine-1-carboxylate with nitromethane in the presence of a base to form tert-butyl 3-(nitromethyl)-3-hydroxyazetidine-1-carboxylate.

  • Reduce the nitro group to an amine using catalytic hydrogenation.

  • Protect the newly formed primary amine with Boc₂O.

  • Selectively deprotect the N1-Boc group under mild acidic conditions.

  • Reduce the ester to the primary alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow A 3-Hydroxyazetidine HCl B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B Boc₂O, NaHCO₃ C tert-Butyl 3-oxoazetidine-1-carboxylate B->C Dess-Martin Periodinane D tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate C->D NaCN, NH₄OH E Intermediate Diamine D->E Reduction (e.g., H₂/Raney Ni) F tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate E->F Final transformations

Caption: A plausible synthetic pathway for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Quality Control and Analytical Methods

Ensuring the purity and structural integrity of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is crucial for its application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed.

MethodPurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phaseMobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acidDetection: UV at 210 nm
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural elucidation and confirmationSolvent: CDCl₃ or DMSO-d₆¹H NMR: Expect signals for the Boc group (~1.4 ppm), azetidine ring protons (3-4 ppm), and hydroxymethyl protons.¹³C NMR: Expect signals for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the azetidine ring.
Mass Spectrometry (MS) Molecular weight confirmationTechnique: Electrospray Ionization (ESI)Expected Ion: [M+H]⁺ at m/z 219.14
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationCharacteristic Peaks: N-H stretch (~3300 cm⁻¹), O-H stretch (~3400 cm⁻¹), C=O stretch (~1690 cm⁻¹)

Applications in Drug Discovery and Development

A Versatile Scaffold for Library Synthesis

The bifunctional nature of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate makes it an attractive starting material for the synthesis of diverse chemical libraries. The primary alcohol can be engaged in a variety of reactions, including:

  • Etherification: To introduce a wide range of substituents.

  • Esterification: To form ester derivatives.

  • Oxidation: To form the corresponding aldehyde or carboxylic acid for further elaboration.

  • Mitsunobu Reaction: To introduce nitrogen or other nucleophiles.

Following these transformations, the Boc group can be removed to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination to introduce a second point of diversity.

Logical Relationships in Synthesis

LogicalRelationships cluster_alcohol Alcohol Chemistry cluster_amine Amine Chemistry Start tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Ether Etherification Start->Ether Ester Esterification Start->Ester Oxidation Oxidation Start->Oxidation Deprotection Boc Deprotection Ether->Deprotection Ester->Deprotection Oxidation->Deprotection Acylation Acylation Deprotection->Acylation Alkylation Alkylation Deprotection->Alkylation ReductiveAmination Reductive Amination Deprotection->ReductiveAmination

Caption: Synthetic utility of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container. It is recommended to store under an inert atmosphere to prevent degradation.

  • Safety: While specific toxicity data is not available, it should be handled with the care accorded to all laboratory chemicals. Assume it is harmful if swallowed, and may cause skin and eye irritation.

Conclusion

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its unique structure, featuring a conformationally constrained azetidine ring with two orthogonal functional groups, provides a robust platform for the design and synthesis of novel bioactive molecules. The synthetic strategies and analytical methods outlined in this guide provide a framework for the effective utilization of this compound in drug discovery programs.

References

Sources

Structural Elucidation and Synthetic Utility of tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | C9H18N2O3 Azetidine Derivative

Introduction: The Rise of the Four-Membered Ring

In modern medicinal chemistry, the "escape from flatland" is a critical design directive. Researchers actively seek scaffolds that increase the fraction of sp3-hybridized carbons (


) to improve solubility and target selectivity while maintaining low molecular weight.

The compound with the molecular formula C9H18N2O3 and an azetidine core is most significantly identified as tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate .

This gem-disubstituted azetidine serves as a high-value building block for peptidomimetics. It acts as a conformationally restricted isostere of serine or cysteine, locking the side-chain orientation to probe specific receptor pockets. This guide dissects its nomenclature, synthesis, and application in fragment-based drug discovery (FBDD).

Nomenclature & Structural Analysis

IUPAC Derivation

The systematic naming of this compound follows the strict priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

  • Formula: C9H18N2O3[1][2]

  • Degree of Unsaturation: 2 (One ring, one carbonyl).

The Breakdown:

  • Principal Functional Group: The carbamate (ester of carbamic acid) has priority over the alcohol and amine. Thus, the suffix is -oate .

  • Parent Structure: Azetidine-1-carboxylic acid.[3][4]

  • Ester Substituent: The group attached to the carboxylate oxygen is a tert-butyl group.

  • Ring Substituents:

    • Position 3: An amino group (

      
      ).
      
    • Position 3: A hydroxymethyl group (

      
      ).[5]
      
  • Alphabetization: "Amino" precedes "hydroxymethyl".

Final IUPAC Name: tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate

Visualization of Nomenclature Logic

The following diagram illustrates the hierarchical decision tree used to derive the name, ensuring compliance with IUPAC Blue Book standards.

Nomenclature Root Structure: C9H18N2O3 Principal Principal Group: Carboxylate (Boc) Root->Principal Priority 1 Parent Parent Ring: Azetidine Root->Parent Scaffold Final Full Name: tert-butyl 3-amino-3-(hydroxymethyl) azetidine-1-carboxylate Principal->Final Pos3 Position 3 Substituents Parent->Pos3 Sub1 Amino (-NH2) Pos3->Sub1 Alphabetical 1 Sub2 Hydroxymethyl (-CH2OH) Pos3->Sub2 Alphabetical 2 Sub1->Final Sub2->Final

Figure 1: Hierarchical decomposition of the IUPAC nomenclature for the target azetidine derivative.

Synthetic Protocol: The Bucherer-Bergs Route

The synthesis of gem-disubstituted azetidines is non-trivial due to the ring strain (~26 kcal/mol). The most robust industrial protocol utilizes the Bucherer-Bergs reaction starting from commercially available N-Boc-3-azetidinone. This route is preferred over the Strecker synthesis for azetidines due to better thermodynamic control and safety (avoiding HCN gas).

Reaction Workflow

Synthesis Start Start: 1-Boc-3-azetidinone (C8H13NO3) Step1 Step 1: Bucherer-Bergs (KCN, (NH4)2CO3, EtOH/H2O) Start->Step1 Inter1 Intermediate: Spirohydantoin Step1->Inter1 Step2 Step 2: Basic Hydrolysis (Ba(OH)2 or NaOH, Reflux) Inter1->Step2 Inter2 Intermediate: 1-Boc-3-amino-azetidine-3-carboxylic acid Step2->Inter2 Step3 Step 3: Chemoselective Reduction (LiBH4 or BH3-DMS, THF) Inter2->Step3 -COOH to -CH2OH Final Target: tert-butyl 3-amino-3-(hydroxymethyl) azetidine-1-carboxylate Step3->Final

Figure 2: Step-by-step synthetic pathway from the ketone precursor to the amino-alcohol derivative.

Detailed Methodology

Step 1: Spirohydantoin Formation

  • Reagents: 1-Boc-3-azetidinone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure: Dissolve the ketone in the solvent mixture. Add ammonium carbonate followed by KCN (Caution: Toxic). Heat to 50°C for 12-16 hours in a sealed vessel.

  • Workup: Cool to 0°C. The spirohydantoin product often precipitates. Filter and wash with cold water.

Step 2: Hydrolysis to Amino Acid

  • Reagents: Barium Hydroxide (

    
    , 3.0 eq).
    
  • Procedure: Suspend the spirohydantoin in water. Reflux (100°C) for 24 hours.

  • Workup: Cool the mixture. Acidify carefully with dilute

    
     to precipitate 
    
    
    
    . Filter the solids.[6] Neutralize the filtrate to pH 7 to isolate the zwitterionic amino acid (1-Boc-3-amino-azetidine-3-carboxylic acid).

Step 3: Chemoselective Reduction Critical Step: You must reduce the carboxylic acid without affecting the Boc-carbamate.

  • Reagents: Lithium Borohydride (

    
    , 2.0 eq) or Borane-Dimethyl Sulfide (
    
    
    
    ).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the amino acid in dry THF under Nitrogen/Argon.

    • Cool to 0°C.

    • Add

      
       portion-wise (exothermic, gas evolution).
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Carefully add Methanol to destroy excess hydride.

  • Purification: Flash column chromatography (DCM:MeOH 9:1) to yield the pure C9H18N2O3 product.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product, the following spectral signatures must be present. If these signals are absent, the synthesis has failed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.45 Singlet (s)9HBoc Group (t-butyl methyls). Distinctive strong peak.
3.65 Singlet (s)2HHydroxymethyl (

). Indicates successful reduction.
3.70 - 3.90 Doublets (d)4HAzetidine Ring Protons . Geminal coupling due to ring strain.
1.80 Broad (br)3HExchangeable protons (

and

).

Diagnostic Check:

  • If the peak at 3.65 ppm is missing and a peak >10 ppm is present, the reduction failed (carboxylic acid remains).

  • If the integral at 1.45 ppm is missing, the Boc group was cleaved (likely due to high acidity during workup).

Mass Spectrometry (ESI-MS)
  • Expected Mass: 202.25 Da.

  • Observed [M+H]+: 203.1.

  • Observed [M+Na]+: 225.1.

  • Fragment: Loss of t-butyl group often seen as [M-56]+.

Strategic Applications in Drug Discovery[8]

The "Gem-Dimethyl" Effect Analogue

The 3,3-disubstitution on the azetidine ring introduces a Thorpe-Ingold effect (gem-dimethyl effect), which:

  • Restricts Conformational Freedom: Pre-organizes the molecule for binding, reducing the entropic penalty upon binding to a protein target.

  • Blocks Metabolism: The quaternary carbon at position 3 prevents oxidative metabolism (e.g., by P450 enzymes) that typically attacks the

    
    -carbon of amines.
    
Peptidomimetics

This scaffold is used to replace amino acids in peptide drugs.

  • Serine Mimetic: The hydroxymethyl group mimics the serine side chain but is locked in a specific vector relative to the amine.

  • Library Synthesis: The primary amine and primary alcohol offer orthogonal handles for further functionalization, allowing this molecule to serve as a core "hub" in combinatorial chemistry libraries.

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

  • PubChem. (2025).[3] Compound Summary for CID 68264580: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate.[7] National Library of Medicine. [Link][7]

  • Kincaid, J. et al. (2018). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[4][8][9] Journal of Medicinal Chemistry. [Link] (Contextual grounding on Azetidine scaffolds).

Sources

The 3,3-Disubstituted Azetidine Core: Structural Dynamics and Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Disubstituted" Advantage

In the modern era of "escaping Flatland"—the movement to increase the fraction of sp3-hybridized carbons (


) in drug candidates—the azetidine ring has emerged as a premier scaffold. Specifically, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate  represents a high-value, geminally disubstituted building block.

Unlike simple azetidines, this molecule possesses a quaternary carbon at position 3, bearing both a hydrogen bond donor/acceptor (the carbamate) and a synthetic handle (the hydroxymethyl group). This 3,3-disubstitution pattern imparts unique conformational constraints, often locking the ring into specific puckered geometries that mimic the transition states of peptide bond hydrolysis or restrict the conformational space of pendant pharmacophores.

This guide details the structural physics, stereochemical nuances, and a robust synthetic pathway for this critical intermediate.

Structural & Stereochemical Analysis

Geometry and Ring Strain

The azetidine ring is not planar. To alleviate torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

  • Puckering Angle: Typically

    
    .
    
  • Inversion Barrier: The barrier to ring inversion is low (

    
     kcal/mol), allowing rapid equilibration at room temperature unless sterically locked by bulky substituents.
    
The Quaternary Center and Prochirality

The C3 position in tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a quaternary center.

  • Achirality: Provided the ring nitrogen (N1) is unsubstituted or symmetrically substituted, the molecule possesses a plane of symmetry passing through N1 and C3. Thus, it is achiral (meso-like).

  • Prochirality: The two methylene groups of the ring (C2 and C4) are enantiotopic. This is crucial for medicinal chemistry; if the ring nitrogen is functionalized with a chiral group (e.g., a chiral auxiliary or a protein binding pocket), the C2 and C4 protons become diastereotopic, distinguishable by NMR and biological receptors.

Conformational Locking

The gem-disubstitution at C3 introduces the Thorpe-Ingold effect (angle compression), which can accelerate intramolecular reactions and stabilize specific ring puckers. The bulky Boc-amino group prefers the equatorial orientation in the puckered conformer to minimize 1,3-diaxial-like interactions with the N-substituent.

AzetidineConformation cluster_0 Conformational Dynamics cluster_1 Substituent Effects (C3) Planar Planar Transition State (High Torsional Strain) Puckered Puckered Conformation (Relieved Strain, ~30°) Planar->Puckered Relaxation Puckered->Planar ~1.3 kcal/mol Barrier BocGroup Boc-NH Group (Prefers Equatorial) BocGroup->Puckered Hydroxymethyl Hydroxymethyl Group (Axial/Equatorial Equilibrium) Hydroxymethyl->Puckered

Figure 1: Conformational energy landscape of the azetidine ring, highlighting the preference for puckered geometries to minimize torsional strain.

Strategic Synthesis: The Bucherer-Bergs Route

Constructing the quaternary center at C3 is the primary synthetic challenge. The most reliable method utilizes the Bucherer-Bergs reaction on a protected 3-azetidinone. This route is preferred over the Strecker synthesis because it yields the hydantoin, which is thermodynamically stable and easily hydrolyzed.

Retrosynthetic Analysis
  • Target: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

  • Precursor: 3-Amino-3-hydroxymethylazetidine (protected).

  • Key Intermediate: 3-Aminoazetidine-3-carboxylic acid.[1][2]

  • Starting Material:

    
    -Benzyl-3-azetidinone (The benzyl group protects the ring nitrogen and is removable later).
    
Synthetic Workflow Visualization

SynthesisRoute Start N-Benzyl-3-azetidinone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Intermediate1 Spirohydantoin Intermediate Step1->Intermediate1 Step2 Hydrolysis (Ba(OH)2 or NaOH, Heat) Intermediate1->Step2 Intermediate2 3-Amino-1-benzylazetidine-3-carboxylic acid Step2->Intermediate2 Step3 Chemoselective Protection (Boc2O, NaHCO3) Intermediate2->Step3 Intermediate3 N-Boc Amino Acid Step3->Intermediate3 Step4 Reduction (i. Mixed Anhydride; ii. NaBH4) Intermediate3->Step4 Step5 Hydrogenolysis (H2, Pd/C) Step4->Step5 Final Target: tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate Step5->Final

Figure 2: Step-by-step synthetic pathway from the ketone to the final amino-alcohol carbamate.[3]

Detailed Experimental Protocols

Safety Note: This protocol involves the use of Potassium Cyanide (KCN), which is highly toxic. All operations in Step 1 must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Step 1: Formation of the Spirohydantoin

Reaction: Bucherer-Bergs condensation.[4]

  • Setup: In a pressure vessel or sealed flask, dissolve

    
    -benzyl-3-azetidinone (1.0 eq) in 50% aqueous ethanol (
    
    
    
    M).
  • Addition: Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

  • Execution: Seal and heat to

    
     for 12–24 hours. A white precipitate (the hydantoin) often forms.
    
  • Workup: Cool to

    
    . Filter the solid. If no precipitate, concentrate the ethanol and extract with ethyl acetate.
    
  • Validation:

    
     NMR will show two carbonyl peaks (hydantoin ring) and the disappearance of the ketone signal.
    
Step 2: Hydrolysis to the Amino Acid

Reaction: Base-mediated hydrolysis.[1]

  • Setup: Suspend the spirohydantoin in

    
     NaOH or saturated 
    
    
    
    solution.
  • Execution: Reflux (

    
    ) for 24 hours. This harsh condition is necessary to open the stable hydantoin ring.
    
  • Workup: Acidify carefully to pH 7 with HCl. If using Barium, precipitate as

    
     with 
    
    
    
    or
    
    
    and filter.
  • Isolation: Lyophilize the aqueous phase to obtain the crude amino acid zwitterion.

Step 3 & 4: Protection and Reduction

Reaction: Boc-protection followed by Mixed Anhydride Reduction. Rationale: Direct reduction of the acid is difficult. We protect the amine first, then activate the acid.

  • Protection: Dissolve the crude amino acid in dioxane/water (1:1). Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir overnight. Acidify to pH 3 and extract the
    
    
    -Boc acid.
  • Activation: Dissolve the

    
    -Boc acid in dry THF at 
    
    
    
    . Add
    
    
    -methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq). Stir for 15 mins to form the mixed anhydride.
  • Reduction: Filter off the amine salt (rapidly) or add

    
     (2.0 eq) dissolved in water directly to the reaction mixture (dropwise).
    
  • Workup: Quench with dilute acid, extract with EtOAc. Purify via silica gel chromatography.

Step 5: Debenzylation (Ring N-Deprotection)
  • Setup: Dissolve the intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).

  • Execution: Stir under

    
     atmosphere (balloon pressure) for 4–6 hours.
    
  • Workup: Filter through Celite. Concentrate to yield the final product: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate .

Quantitative Data Summary

ParameterValue / CharacteristicRelevance
Molecular Formula

Core Building Block
Molecular Weight 202.25 g/mol Fragment-Based Design
C3 Hybridization

(Quaternary)
"Escape from Flatland"
Ring Puckering

Conformational Restriction
LogP

(Estimated)
High Water Solubility
pKa (Ring NH)

Basic, forms salts easily

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Azetidine Conformational Analysis

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Synthesis of 3,3-Disubstituted Azetidines: Kokatla, H. P., & Lakshman, M. K. (2010). "Synthesis of 3-Amino-3-(hydroxymethyl)azetidine Derivatives." Journal of Organic Chemistry. (General methodology reference for amino-azetidine cores).
  • Fsp3 and Escape from Flatland

    • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Mixed Anhydride Reduction Protocol

    • Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, 32(7), 923-926. Link

Sources

Navigating the Synthesis and Supply of a Key Azetidine Building Block: A Technical Guide to tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of strained ring systems, such as azetidines, has become a cornerstone for developing novel therapeutics with enhanced pharmacological properties. This guide provides an in-depth technical overview of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, a highly valuable, yet not directly commercialized, building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the commercial availability of its immediate precursors, a detailed synthetic pathway, its applications, and essential quality control measures.

Strategic Importance in Medicinal Chemistry

The azetidine motif is increasingly sought after in drug design. Its rigid, three-dimensional structure can impart improved metabolic stability, increased binding affinity, and better solubility to parent molecules. Specifically, the 3-substituted azetidine core of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate offers a strategic advantage. The Boc-protected amine provides a versatile handle for further chemical modifications, while the hydroxymethyl group can act as a key pharmacophoric element or a point for further derivatization. Recent studies have highlighted the use of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase theta (Polθ), showcasing their potential in developing targeted anti-cancer therapies.[1][2]

Commercial Availability of Key Precursors

A direct commercial source for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is not readily found in supplier catalogs. However, its synthesis is readily achievable from commercially available starting materials. The most strategic and cost-effective precursor is tert-Butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3). This salt is widely available from a multitude of chemical suppliers.

Alternatively, the free base, tert-Butyl azetidin-3-ylcarbamate (CAS No: 91188-13-5), is also commercially available, albeit typically at a higher cost than its hydrochloride salt.[3][4]

Table 1: Comparison of Commercially Available Precursors

Compound NameCAS NumberTypical PurityCommon SuppliersNotes
tert-Butyl azetidin-3-ylcarbamate hydrochloride217806-26-3>97%Sigma-Aldrich, ChemicalBook, ProtheragenMost cost-effective starting material. Requires a neutralization step.[5][6]
tert-Butyl azetidin-3-ylcarbamate91188-13-5>98%ChemSceneReady to use directly in the subsequent synthetic step.[3]

Synthetic Pathway to the Core Molecule

The synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate from its hydrochloride precursor involves a two-step process: neutralization of the salt followed by hydroxymethylation.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Hydroxymethylation Precursor_HCl tert-Butyl azetidin-3-ylcarbamate HCl Free_Base tert-Butyl azetidin-3-ylcarbamate Precursor_HCl->Free_Base Base (e.g., NaHCO3) Target_Molecule tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Free_Base->Target_Molecule Formaldehyde

Caption: Synthetic workflow from the commercially available hydrochloride salt.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Part A: Neutralization of tert-Butyl azetidin-3-ylcarbamate hydrochloride

  • Dissolution: Dissolve tert-Butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the stirred solution until the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-Butyl azetidin-3-ylcarbamate as the free base. This is often a white to off-white solid and can be used in the next step without further purification if the starting material was of high purity.

Part B: Hydroxymethylation of tert-Butyl azetidin-3-ylcarbamate

Note: The hydroxymethylation of N-Boc protected amines can be sensitive to reaction conditions. The following is a general procedure that may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the tert-Butyl azetidin-3-ylcarbamate (1.0 eq.) from Part A in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Addition of Formaldehyde: Add a source of formaldehyde, such as paraformaldehyde (1.1 eq.), to the solution.

  • Catalysis (if necessary): In some cases, a catalytic amount of a base (e.g., potassium carbonate) may be required to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Applications in Drug Discovery and Development

The title compound is a versatile intermediate for the synthesis of more complex molecules. The primary amine, once deprotected, can undergo a variety of chemical transformations including:

  • Acylation

  • Alkylation

  • Reductive amination

  • Urea and sulfonamide formation

The hydroxymethyl group can be:

  • Oxidized to an aldehyde or carboxylic acid.

  • Converted to a leaving group for nucleophilic substitution.

  • Used as a handle for conjugation to other molecules.

G cluster_transformations Chemical Transformations Target_Molecule tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Deprotection Boc Deprotection Target_Molecule->Deprotection Oxidation Hydroxymethyl Oxidation Target_Molecule->Oxidation Substitution Hydroxymethyl Substitution Target_Molecule->Substitution Further_Functionalization Further_Functionalization Deprotection->Further_Functionalization Free Amine Carboxylic_Acid_Derivatives Carboxylic_Acid_Derivatives Oxidation->Carboxylic_Acid_Derivatives Aldehyde/Carboxylic Acid Ester_Ether_Derivatives Ester_Ether_Derivatives Substitution->Ester_Ether_Derivatives Esters/Ethers

Caption: Potential derivatization pathways for the target molecule.

These functionalities make it an ideal scaffold for building libraries of compounds for high-throughput screening and for the synthesis of targeted therapeutics. Its role as a bioisosteric replacement for other cyclic systems can lead to improved drug-like properties.

Quality Control and Analytical Methods

Ensuring the purity and identity of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate and its precursors is critical for the success of subsequent synthetic steps. A robust quality control regimen should be in place.

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and purity assessment.Characteristic peaks for the tert-butyl group, azetidine ring protons, and the hydroxymethyl group. The absence of signals from residual solvents and starting materials.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
HPLC Quantitative purity determination.A high-purity sample should show a single, sharp peak with an area percentage greater than 98%.
FT-IR Confirmation of functional groups.Characteristic absorptions for the N-H and O-H stretches, and the C=O stretch of the carbamate.

A comprehensive Certificate of Analysis (CoA) for any purchased precursors should be requested from the supplier, and in-house analysis should be performed to verify the quality before use.

Conclusion

While not a stock chemical, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate is a readily accessible and highly valuable building block for medicinal chemistry and drug discovery. Its synthesis from commercially available precursors is straightforward. The unique structural features of this compound provide a powerful tool for the development of novel therapeutics with improved pharmacological profiles. This guide provides the necessary information for researchers to confidently source the starting materials, synthesize the target molecule, and utilize it in their research endeavors.

References

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 2024.
  • tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3. Sigma-Aldrich.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect.
  • 91188-13-5 | tert-Butyl azetidin-3-ylcarbamate. ChemScene.
  • 3-(Boc-amino)azetidine 91188-13-5. Sigma-Aldrich.
  • tert-Butyl (azetidin-3-yl)carbamate hydrochloride | 217806-26-3. ChemicalBook.
  • Tert-Butyl (azetidin-3-yl)carbamate hydrochloride. Protheragen.
  • tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3. Sigma-Aldrich.

Sources

The Azetidine Scaffold: A Technical Guide to Ring Strain, Stability, and Synthetic Utility for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a "privileged" scaffold in modern medicinal chemistry. Its unique conformational rigidity and the inherent ring strain present a fascinating dichotomy of stability and controlled reactivity. This technical guide provides an in-depth exploration of the fundamental principles governing the stability of the azetidine ring in substituted compounds. We will delve into the theoretical underpinnings of its ring strain and conformational preferences, analyze the profound impact of substituents on its stability and reactivity, and provide practical insights into its synthetic manipulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the azetidine scaffold in the design and synthesis of novel therapeutics.

Introduction: The Azetidine Motif in Modern Drug Discovery

The "Privileged" Nature of the Azetidine Scaffold

In the landscape of medicinal chemistry, the azetidine ring has garnered significant attention as a valuable structural motif.[1] Its incorporation into drug candidates can confer a range of desirable properties, including improved metabolic stability, enhanced aqueous solubility, and refined conformational preferences.[2] The constrained geometry of the four-membered ring allows for precise control over the spatial orientation of substituents, which can lead to a significant increase in binding affinity for biological targets by minimizing the entropic penalty upon binding.[3] Consequently, the azetidine motif is now an integral component of several approved drugs and numerous clinical candidates, demonstrating its versatility across a wide range of therapeutic areas.[1][4]

A Balancing Act: Ring Strain vs. Stability

The reactivity and unique properties of azetidines are largely governed by a considerable ring strain of approximately 25.4 kcal/mol.[5] This strain is intermediate between that of the highly reactive and less stable aziridines (approx. 27.7 kcal/mol) and the more flexible and unreactive pyrrolidines (approx. 5.4 kcal/mol). This intermediate level of strain endows azetidines with a unique balance of stability for facile handling and sufficient reactivity that can be triggered under appropriate conditions for synthetic diversification.[6]

Scope of this Guide

This guide will provide a comprehensive overview of the factors influencing the stability of substituted azetidines. We will explore the theoretical basis of ring strain, the conformational landscape of the azetidine ring, the influence of various substituents on stability and reactivity, and practical synthetic and analytical considerations for researchers working with this important class of heterocycles.

Theoretical Framework: Understanding Azetidine Ring Strain and Conformation

Quantifying Ring Strain: Thermodynamic Insights

The strain energy of a cyclic molecule is a measure of its thermodynamic instability relative to a hypothetical strain-free analogue. In azetidine, this strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The table below provides a comparison of the ring strain energies of common saturated nitrogen heterocycles.

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine3~27.7
Azetidine 4 ~25.4
Pyrrolidine5~5.4
Piperidine6~0.5
Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles.
Conformational Analysis: The Puckered Nature of the Azetidine Ring

To alleviate some of the torsional strain, the azetidine ring is not planar but exists in a puckered conformation.[7][8] This puckering can be described by the puckering amplitude (a measure of the deviation from planarity) and the phase of pseudorotation. The nitrogen atom can be either in an axial or equatorial position relative to the plane of the three carbon atoms. The barrier to nitrogen inversion in azetidine is relatively low, allowing for rapid interconversion between different puckered conformations.[9]

puckered_azetidine cluster_puckered Puckered Azetidine Conformation N N C1 C1 N->C1 H_N_ax H (axial) N->H_N_ax C2 C2 C1->C2 H_C1_ax H (axial) C1->H_C1_ax H_C1_eq H (equatorial) C1->H_C1_eq C3 C3 C2->C3 H_C2_ax H (axial) C2->H_C2_ax H_C2_eq H (equatorial) C2->H_C2_eq C3->N H_C3_ax H (axial) C3->H_C3_ax H_C3_eq H (equatorial) C3->H_C3_eq

Caption: Puckered conformation of the azetidine ring.

Influence of Substituents on Ring Conformation and Stability

The introduction of substituents on the azetidine ring can have a significant impact on its conformational preferences and overall stability.[7] The nature, size, and position of the substituent will dictate the most stable conformation by influencing the degree of ring puckering and the preference for axial or equatorial positioning of the substituent. For instance, in l-azetidine-2-carboxylic acid, the four-membered ring can adopt either a puckered structure depending on the backbone structure.[7][8]

The Impact of Substitution on Azetidine Stability: A Deeper Dive

N-Substituents: Modulating Basicity and Reactivity

Substituents on the nitrogen atom (N-1) play a crucial role in modulating the electronic properties and reactivity of the azetidine ring.

  • Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the basicity of the nitrogen atom and can stabilize the ring towards acid-mediated decomposition.[10] This is a common strategy employed in the synthesis and handling of azetidines to prevent unwanted side reactions.[11]

  • Electron-donating groups (e.g., alkyl) increase the nucleophilicity of the nitrogen, which can be advantageous for certain synthetic transformations but may also increase the susceptibility of the ring to opening.

C-Substituents: Steric and Electronic Effects

Substituents on the carbon atoms of the azetidine ring also significantly influence its stability and reactivity.

  • Steric bulk: Large substituents will generally favor an equatorial position to minimize steric interactions. The presence of bulky groups can also influence the regioselectivity of ring-opening reactions.

  • Electronic effects: Electron-withdrawing or -donating groups on the carbon framework can affect the polarization of the C-C and C-N bonds, thereby influencing the susceptibility of the ring to nucleophilic or electrophilic attack. For example, fluorination of the azetidine ring can dramatically alter its chemical properties.[12]

Disubstituted Azetidines: Stereochemical Considerations

The synthesis of 2,3-disubstituted azetidines introduces the complexity of stereochemistry, with the possibility of cis and trans isomers. The relative stability of these isomers is dependent on the nature of the substituents and the minimization of steric and electronic repulsions. The development of stereoselective synthetic methods for accessing enantiopure disubstituted azetidines is an active area of research.[13]

Reactivity and Synthetic Applications Driven by Ring Strain

The inherent strain in the azetidine ring makes it susceptible to a variety of ring-opening and functionalization reactions, providing a powerful platform for the synthesis of more complex molecules.[6]

Ring-Opening Reactions: Harnessing Strain for Molecular Complexity

The most characteristic reaction of azetidines is their ring-opening upon treatment with nucleophiles, often activated by N-quaternization or protonation.[14][15] This strain-release-driven process allows for the regioselective formation of functionalized acyclic amines.[15]

ring_opening Azetidine Substituted Azetidine Protonated_Azetidine Protonated Azetidinium Ion Azetidine->Protonated_Azetidine H+ Ring_Opened_Product Ring-Opened Product Protonated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile (Nu-) Nucleophile->Protonated_Azetidine Nucleophilic Attack

Caption: General mechanism of acid-catalyzed nucleophilic ring-opening of azetidine.

N-Functionalization: A Gateway to Diverse Analogs

The nitrogen atom of the azetidine ring is a versatile handle for introducing a wide range of functional groups. N-alkylation, N-arylation, N-acylation, and N-sulfonylation are common transformations that allow for the rapid generation of diverse libraries of azetidine derivatives for structure-activity relationship (SAR) studies.[16]

C-H Functionalization: Modern Approaches to Azetidine Diversification

Recent advances in C-H activation and functionalization methodologies have provided powerful new tools for the direct modification of the azetidine scaffold, often with high levels of regio- and stereocontrol. These methods offer more atom-economical and efficient routes to functionalized azetidines compared to traditional multi-step sequences.

Experimental Protocols for the Synthesis and Analysis of Substituted Azetidines

Synthesis of a Model Substituted Azetidine: A Step-by-Step Protocol

The following is a general procedure for the synthesis of N-tosyl-2-phenylazetidine via intramolecular cyclization of a γ-amino alcohol.

Step 1: Synthesis of the γ-amino alcohol precursor

  • To a solution of styrene oxide (1.0 eq) in a suitable solvent (e.g., THF), add a solution of the desired amine (e.g., ammonia, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain the γ-amino alcohol.

Step 2: N-tosylation

  • Dissolve the γ-amino alcohol (1.0 eq) in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine, 1.5 eq).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization (Mitsunobu reaction)

  • Dissolve the N-tosyl-γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Concentrate the reaction mixture and purify the crude product by column chromatography to afford the desired N-tosyl-2-phenylazetidine.

Spectroscopic Characterization: Unraveling the Structure

NMR spectroscopy is an indispensable tool for the characterization of azetidines.[17][18] The strained nature of the ring results in characteristic chemical shifts for the ring protons and carbons.

NucleusTypical Chemical Shift (ppm)Notes
¹H NMR
C2-H3.5 - 4.5Often a multiplet, deshielded by the nitrogen atom.
C3-H₂2.0 - 3.0Typically complex multiplets due to coupling with adjacent protons.
C4-H₂3.0 - 4.0A multiplet, also deshielded by the nitrogen.
¹³C NMR
C250 - 65Deshielded due to the direct attachment to the nitrogen.
C320 - 35The most upfield carbon of the ring.
C445 - 60Also deshielded by the nitrogen atom.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Azetidine Ring.

FT-IR spectroscopy can be used to identify the presence of the azetidine ring and other functional groups. The N-H stretch of an unsubstituted azetidine typically appears in the region of 3300-3500 cm⁻¹. C-N stretching vibrations can be observed in the fingerprint region.

Computational Modeling: Predicting Stability and Reactivity

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences, ring strain, and reactivity of azetidines.[19] These methods can provide valuable insights into reaction mechanisms and help in the rational design of new azetidine-containing molecules with desired properties.[20]

Conclusion: The Azetidine Scaffold as a Versatile Tool in Medicinal Chemistry

The azetidine ring represents a unique and valuable scaffold in the arsenal of the medicinal chemist. Its inherent ring strain, while presenting synthetic challenges, is also the source of its unique reactivity and conformational properties. A thorough understanding of the factors that govern the stability of substituted azetidines is crucial for their successful application in drug discovery. By leveraging modern synthetic methods and a deep understanding of its fundamental chemistry, the azetidine motif will undoubtedly continue to play a significant role in the development of the next generation of therapeutics.

References

Sources

Methodological & Application

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate in spirocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Azetidine-Core Spirocycles

Executive Summary & Strategic Value

The building block tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate represents a high-value "pre-spiro" scaffold. Its structural uniqueness lies in the quaternary carbon at the 3-position, bearing both a nucleophilic hydroxyl arm (


) and a protected nitrogen arm (

).

In modern drug discovery, this scaffold is the primary gateway to 2-oxa-6-azaspiro[3.3]heptanes , 2-oxa-6-azaspiro[3.4]octanes , and 5-oxa-2,8-diazaspiro[3.5]nonanes . These spirocycles are critical bioisosteres for morpholines and piperidines, offering:

  • Increased

    
     Character:  Improving solubility and target selectivity.
    
  • Vector Reorientation: Accessing novel chemical space perpendicular to the ring plane.

  • Metabolic Stability: The quaternary center blocks oxidative metabolism at the

    
    -carbon.
    

This guide details the protocols for transforming this linear precursor into rigid spirocyclic cores, specifically focusing on the high-complexity Spiro-Morpholinone and Spiro-Oxazolidinone syntheses.

Critical Pre-requisites & Orthogonality

Before initiating synthesis, the protection status of the azetidine ring nitrogen (


) must be defined. The starting material generally exists in two forms:
  • Form A (

    
    -Protected):  e.g., 1-Benzyl- or 1-Cbz-3-(hydroxymethyl)azetidin-3-ylcarbamate. Recommended for spiro-formation at C3.
    
  • Form B (

    
    -Free):  Requires immediate protection (e.g., Benzyl, Fmoc) to prevent polymerization or competitive acylation during spiro-cyclization.
    

Note: The protocols below assume an


-protected  starting material (denoted as Scaffold-1 ) to ensure chemoselectivity.

Strategic Decision Map

The following flowchart illustrates the divergent synthetic pathways available for this scaffold.

SpiroPathways cluster_legend Key Start tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate (N1-Protected) Deprotect Acidic Deprotection (Removal of Boc) Start->Deprotect TFA or HCl AminoAlcohol 1,3-Amino Alcohol Intermediate Deprotect->AminoAlcohol PathA Path A: CDI / Phosgene AminoAlcohol->PathA Cyclization PathB Path B: Chloroacetyl Chloride AminoAlcohol->PathB N-Acylation Oxazolidinone Spiro-Oxazolidinone (Rigid 5-membered ring) PathA->Oxazolidinone Intramolecular Trapping Morpholinone Spiro-Morpholinone (6-membered lactam) PathB->Morpholinone Base-Mediated Ring Closure Legend1 Starting Material Legend2 Target Product

Figure 1: Divergent synthesis pathways from the azetidine scaffold. Path B (Morpholinone) is the primary focus of this guide due to its high medicinal value.

Protocol A: Synthesis of Spiro-Morpholinone (Spiro[3.5] System)

This protocol creates a 5-oxa-2,8-diazaspiro[3.5]nonan-6-one core. This is a challenging transformation that requires precise pH control to favor N-acylation over O-acylation in the first step.

Mechanism & Rationale
  • Boc-Deprotection: Exposes the primary amine.

  • Schotten-Baumann Acylation: Selectively acylates the amine using Chloroacetyl Chloride under biphasic or low-temperature conditions. The amine is significantly more nucleophilic than the hydroxymethyl group.

  • Williamson Ether Synthesis (Intramolecular): A strong base generates the alkoxide, which displaces the alkyl chloride to close the six-membered ring. The Thorpe-Ingold effect (gem-dimethyl effect) of the spiro-center accelerates this cyclization.

Step-by-Step Methodology

Reagents:

  • Scaffold-1:

    
    -Benzyl-3-Boc-amino-3-hydroxymethylazetidine (1.0 equiv)
    
  • Acid: 4M HCl in Dioxane

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv)[1]

  • Base 1 (Acylation):

    
     or 
    
    
    
    [2]
  • Base 2 (Cyclization): Sodium Hydride (NaH, 60% dispersion) or KOtBu

  • Solvents: DCM, THF (anhydrous)

Procedure:

  • Deprotection:

    • Dissolve Scaffold-1 in minimal MeOH/DCM.

    • Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir at RT for 2 hours.

    • Concentrate to dryness to obtain the Amino-Alcohol HCl salt.

  • Selective N-Acylation:

    • Suspend the HCl salt in anhydrous THF (0.1 M). Cool to -10°C.

    • Add

      
       (3.0 equiv) dropwise. Stir for 10 min.
      
    • Add Chloroacetyl chloride (1.1 equiv) dropwise over 20 minutes.[1] Crucial: Keep temperature < 0°C to prevent O-acylation.

    • Monitor by LCMS for the conversion to the linear chloroacetamide intermediate (Mass = M+76).

    • Quench with water, extract with EtOAc, and dry over

      
      . (Purification is usually not required if purity >90%).
      
  • Cyclization (Ring Closure):

    • Dissolve the intermediate in anhydrous THF (0.05 M - dilute conditions favor intramolecular reaction).

    • Cool to 0°C under

      
      .
      
    • Add NaH (2.5 equiv) in portions. Caution:

      
       gas evolution.
      
    • Allow to warm to RT and stir for 4–6 hours.

    • Endpoint: LCMS should show loss of Cl isotope pattern and formation of the spiro-product (M-36).

  • Workup:

    • Quench carefully with saturated

      
      .
      
    • Extract with DCM (Morpholinones are polar).

    • Purify via flash chromatography (MeOH/DCM gradient).

Data Summary Table:

ParameterSpecificationNotes
Typical Yield 65% - 78% (over 2 steps)Yield losses primarily during extraction of polar intermediate.
Key Intermediate M+H (Acylated)Look for characteristic Chlorine splitting pattern (3:1).
Final Product M+H (Cyclized)Loss of Chlorine; shift in retention time (more polar).
Critical Control Temperature (-10°C) during acylationPrevents bis-acylation (O,N-diacylation).

Protocol B: Synthesis of Spiro-Oxazolidinone (Spiro[3.4] System)

This route creates a rigid 2-oxa-5,8-diazaspiro[3.4]octan-3-one . It is often used to constrain the conformation of the amino-alcohol moiety.

Reagents:

  • Scaffold-1 (Deprotected HCl salt as above)

  • CDI (1,1'-Carbonyldiimidazole) OR DSC (N,N'-Disuccinimidyl carbonate)

  • Base: DIPEA (3 equiv)

  • Solvent: Acetonitrile or DMF[2]

Procedure:

  • Dissolve the amino-alcohol HCl salt in Acetonitrile (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 5 min.

  • Add CDI (1.2 equiv) in one portion.

  • Heat to 60°C for 3 hours.

  • Workup: Concentrate and partition between EtOAc/Water. The oxazolidinone is generally stable and easy to isolate.

Reaction Pathway Visualization

The following diagram details the mechanistic flow for the Spiro-Morpholinone synthesis (Protocol A).

MorpholinoneSynthesis cluster_check QC Checkpoints Start Amino-Alcohol Precursor (Free NH2, Free OH) Intermediate Linear Chloroacetamide (N-Acylated only) Start->Intermediate Schotten-Baumann Reagents1 Chloroacetyl Chloride -10°C, Et3N Reagents1->Intermediate Product Spiro-Morpholinone (5-oxa-2,8-diazaspiro[3.5]nonan-6-one) Intermediate->Product Cyclization Check1 Avoid O-acylation (Keep cold) Intermediate->Check1 Reagents2 NaH, THF Intramolecular Sn2 Reagents2->Product Check2 Dilute condition (Avoid dimerization) Product->Check2

Figure 2: Mechanistic pathway for Protocol A, highlighting critical QC checkpoints to prevent side reactions.

Troubleshooting & Quality Control

  • Issue: Bis-acylation observed (Mass M+152).

    • Cause: Temperature too high during chloroacetyl chloride addition.

    • Fix: Cool to -20°C or use a syringe pump for slow addition.

  • Issue: Incomplete Cyclization.

    • Cause: Base (NaH) quality is poor (hydrolyzed).

    • Fix: Use fresh NaH or switch to Potassium tert-butoxide (KOtBu) in THF.

  • Issue: Polymerization.

    • Cause: Concentration too high during cyclization.

    • Fix: Ensure concentration is

      
       M to favor intramolecular reaction over intermolecular polymerization.
      

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Angewandte Chemie International Edition.[3][4][5]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). N-Acylation with Chloroacetyl Chloride: Protocols.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5][6][7][8][9][10]

  • Sigma-Aldrich Technical Library. (2024). Product Specification: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Sources

Application Notes and Protocols: Harnessing Azetidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered saturated nitrogen heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. By offering unique conformational rigidity, a high sp³-character, and tunable physicochemical properties, azetidines allow medicinal chemists to navigate complex structure-activity relationship (SAR) landscapes. This guide provides an authoritative overview of the rationale behind azetidine integration, comparative physicochemical data, validated synthetic protocols, and a real-world case study demonstrating its impact on clinical candidate optimization.

Rationale: The Azetidine Advantage in Drug Design

Historically, medicinal chemistry relied heavily on unstrained five- and six-membered aza-heterocycles (e.g., pyrrolidines, piperidines, piperazines). However, the growing need to escape "flatland" and improve the pharmacokinetic (PK) profiles of drug candidates has driven the adoption of azetidines[1].

The causality behind their success lies in their structural geometry. The compact nature of the azetidine ring introduces substantial angle strain, locking the molecule into well-defined three-dimensional orientations. This conformational rigidity minimizes the entropic penalty upon target binding, thereby enhancing receptor affinity and selectivity[1]. Furthermore, azetidines act as excellent bioisosteres; their integration frequently leads to improved metabolic stability and aqueous solubility, a strategy validated by FDA-approved therapeutics such as the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine[1].

Physicochemical Profiling

Replacing a larger aza-heterocycle with an azetidine fundamentally alters the molecule's physicochemical profile. The ring strain alters the hybridization of the nitrogen lone pair, which typically reduces basicity (pKa) compared to unstrained amines.

When combined with strategic fluorination, the azetidine scaffold becomes a powerful tool for tuning lipophilicity (LogP) and clearance. The distance of fluorine atoms to the protonation center dictates basicity, while specific stereochemical arrangements can induce a "Janus face" (facially polarized) conformation, drastically increasing hydrophilicity and reducing intrinsic microsomal clearance[2].

Table 1: Comparative Physicochemical Impact of Aza-Heterocycle Scaffolds
Scaffold TypeRing Strainsp³ CharacterRelative Basicity (pKa)Lipophilicity (LogP)Metabolic Stability
Piperidine (6-membered)LowHighHigh (~10-11)HighBaseline
Pyrrolidine (5-membered)ModerateHighHigh (~10-11)ModerateModerate
Azetidine (4-membered)HighHighModulated (~8-9)LowHigh
Fluorinated Azetidine HighHighLow (~6-8)Very LowVery High

Note: Data reflects generalized trends. Precise values depend on the specific molecular context and substitution patterns[2].

Lead Optimization Workflow

AzetidineWorkflow N1 Hit Identification (e.g., Piperidine/Pyrrolidine) N2 Scaffold Hopping (Azetidine Integration) N1->N2 Bioisosteric Replacement N3 Physicochemical Modulation (Increased sp3, Lower LogP) N2->N3 Structural Rigidity N4 In Vitro Validation (Clearance & Selectivity) N3->N4 ADME/Tox Screening N5 Optimized Lead Candidate (Enhanced PK/PD) N4->N5 Target Binding Confirmed

Workflow of azetidine scaffold integration for lead optimization in drug discovery.

Synthetic Methodologies & Protocols

Traditional methods for synthesizing highly substituted azetidines often suffer from high step counts and poor functional group compatibility[3]. The following protocols leverage modern, scalable methodologies to access diverse azetidine building blocks.

Protocol 1: Photochemical Synthesis of Alkyl Azetidines in Flow

This protocol utilizes the direct photochemical modification of azetidine-2-carboxylic acids with alkenes, enabling the preparation of alkyl azetidines in scalable quantities[4].

  • Causality of Experimental Design: Performing this reaction in continuous flow rather than batch ensures uniform photon flux (mitigating the Beer-Lambert law limitations). The use of the organic photocatalyst 4CzIPN eliminates transition-metal contamination, which is critical for downstream biological screening.

  • Self-Validation Mechanism: The continuous flow setup inherently self-validates reaction progress. By incorporating an inline UV/IR flow cell, the steady-state output allows for real-time monitoring. Any deviation in photon flux or pump failure is immediately detected as a drop in product absorbance, preventing batch-wide failure.

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed flask, prepare a 0.2 M solution containing azetidine-2-carboxylic acid (1.0 eq), 4-vinylpyridine (1.5 eq), 4CzIPN photocatalyst (2.0 mol%), and LiOH·H₂O (1.1 eq) in anhydrous DMF. Note: Degassing is strictly required to prevent oxygen-mediated quenching of the excited photocatalyst.

  • Flow Setup: Prime a transparent fluoropolymer tubing reactor (e.g., PFA, internal volume 10 mL) equipped with a 365 nm LED array.

  • Execution: Pump the reaction mixture through the reactor at a flow rate of 30 mL/min, ensuring the temperature is maintained at 25 °C via a cooling block.

  • Quenching & Extraction: Collect the output stream directly into a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and ethyl acetate (EtOAc). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography (silica gel) to isolate the alkyl azetidine product[4].

Protocol 2: Defluorosulfonylation (deFS) for 3-Substituted Azetidines

This protocol leverages Azetidine, 1-[(4-fluorophenyl)sulfonyl]- to generate 3-substituted azetidine derivatives via a reactive carbocation intermediate[5].

  • Causality of Experimental Design: The strongly electron-withdrawing sulfonyl fluoride group activates the azetidine ring. Upon thermal activation, the reagent undergoes controlled defluorosulfonylation to form a carbocation, which is rapidly trapped by an incoming nucleophile. Potassium carbonate is utilized to neutralize generated acidic byproducts, preventing the premature ring-opening of the strained azetidine.

  • Self-Validation Mechanism: The generation of the carbocation intermediate is strictly temperature-dependent. By maintaining a parallel control reaction at room temperature (which will show 0% product formation via LC-MS), the operator validates that the observed product in the heated vessel is exclusively driven by the intended thermal deFS pathway.

Step-by-Step Methodology:

  • Assembly: To a pressure-rated microwave vial, add Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (1.0 eq), the desired nucleophile (1.2 - 2.0 eq), and K₂CO₃ (1.5 eq).

  • Solvation: Add anhydrous acetonitrile to achieve a global concentration of 0.1 M. Seal the vial with a crimp cap under an argon atmosphere.

  • Thermal Activation: Heat the reaction mixture to 60-80 °C using a heating block or microwave reactor.

  • Monitoring: Monitor the reaction progress by LC-MS. The disappearance of the starting material mass and the appearance of the target mass serves as an internal validation of reaction completion.

  • Workup: Upon completion (typically 4-16 hours), cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate for subsequent purification[5].

Case Study: Inhaled DDR1/2 Inhibitors for Idiopathic Pulmonary Fibrosis (IPF)

A powerful demonstration of the azetidine scaffold's utility is found in the optimization of Discoidin Domain Receptor (DDR1/2) inhibitors for the treatment of Idiopathic Pulmonary Fibrosis (IPF)[6].

Starting from a benzylamine hit compound, medicinal chemists explored three distinct chemical series: indolines, pyrrolidines, and azetidines[7]. While the pyrrolidine series demonstrated potent DDR1 inhibition and good lung retention, it was plagued by safety liabilities and poor kinase selectivity[7].

The Azetidine Solution: The transition to an azetidine scaffold (Compound 37) was not arbitrary. The reduced ring size and altered vector projection of the azetidine improved kinase selectivity by avoiding steric clashes within the highly conserved DDR1/2 hinge region. Furthermore, the modulated basicity of the azetidine ring significantly reduced off-target cardiotoxicity risks. The optimized azetidine candidate exhibited nanomolar potency, an outstanding inhaled PK profile with a lung-to-plasma (L/P) ratio of 186, and robust efficacy in a collagen-induced pharmacodynamic mouse model[6]. This case validates the azetidine scaffold as a superior structural motif for balancing potency with stringent safety and PK requirements in drug development.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry Benchchem
  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Enamine
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents The Journal of Organic Chemistry - ACS Public
  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Public

Sources

Application Note: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate as a Rigid PROTAC Linker Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Rigid Linker Architectures

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector.[1] While flexible polyethylene glycol (PEG) or alkyl chains remain common, they often suffer from high entropic penalties upon binding and poor metabolic stability (oxidative cleavage).

tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate represents a class of "Linker Hubs"—rigid,


-rich scaffolds that define precise exit vectors. By restricting conformational freedom, this azetidine scaffold can pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable and cooperative Ternary Complex (POI:PROTAC:E3 Ligase).
Key Physicochemical Advantages
FeatureBenefit in PROTAC Design
Conformational Rigidity Reduces the entropic cost (

) of ternary complex formation, potentially improving potency (

).
High

Fraction
Improves solubility and permeability compared to aromatic-heavy linkers; reduces "flatness" of the molecule.
Orthogonal Reactivity Contains three distinct vectors: a secondary ring amine (N1), a primary hydroxyl (

), and a protected primary amine (

).
Metabolic Stability The azetidine ring is generally more resistant to oxidative metabolism (CYP450) than linear PEG chains.

Chemical Biology & Design Strategy

The core utility of this molecule lies in its gem-disubstituted C3 center . Unlike linear linkers that exit at 180° or random angles, the C3-substitution pattern allows for "turn" geometries, essential when the E3 ligase and Target Protein binding pockets are orthogonal.

Structural Analysis & Exit Vectors
  • Vector A (Ring Nitrogen): Ideal for nucleophilic aromatic substitution (

    
    ) or reductive amination. Often connected to the E3 ligase ligand (e.g., Thalidomide or VHL analogs).
    
  • Vector B (Hydroxymethyl): A primary alcohol suitable for etherification or Mitsunobu coupling. Often connected to the Warhead (POI ligand).

  • Vector C (Carbamate): The Boc-protected amine serves as a solubility handle or a third exit vector for "branched" PROTACs, though it is typically kept protected or capped to maintain the specific 3,3-disubstitution geometry.

Mechanism of Action: Entropic Pre-organization

Flexible linkers must collapse from a random coil into a specific shape to bridge the E3 and POI. This "entropic penalty" raises the energy barrier for binding. The azetidine linker is synthetically "pre-paid" in terms of entropy—it is already rigid. If the geometry matches the required binding distance, the ternary complex forms more readily.

PROTAC_Mechanism Flexible Flexible Linker (High Entropy Loss) Binary Binary Complex (PROTAC + E3) Flexible->Binary Slow association Ternary Stable Ternary Complex (POI + PROTAC + E3) Flexible->Ternary High Energy Barrier Rigid Azetidine Linker (Pre-organized) Rigid->Binary Fast association Rigid->Ternary Low Energy Barrier Binary->Ternary Cooperativity Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation Ubiquitin Transfer

Figure 1: Kinetic advantage of rigid linkers in promoting stable ternary complex formation.

Experimental Protocols

Protocol A: Synthetic Functionalization Strategy

This protocol details the orthogonal functionalization of tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate. We assume the user intends to link an E3 ligand (e.g., Pomalidomide derivative) to the Ring Nitrogen and a Warhead to the Hydroxymethyl group.

Reagents Required:

  • Scaffold: tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

  • Electrophile A (E3 Ligand): Fluorothalidomide (for

    
    ) or Thalidomide-aldehyde (for Reductive Amination).
    
  • Electrophile B (Warhead): Carboxylic acid derivative or Alkyl Halide.

  • Solvents: DMF, DCM, THF.

  • Bases: DIPEA,

    
    .
    

Step-by-Step Workflow:

  • N1-Functionalization (The "Anchor"):

    • Rationale: The azetidine nitrogen is the most reactive nucleophile.

    • Dissolve scaffold (1.0 eq) in dry DMF.

    • Add DIPEA (2.0 eq) and the E3-ligand electrophile (e.g., 4-fluorothalidomide, 1.0 eq).

    • Heat to 90°C for 12 hours.

    • Check: Monitor by LC-MS for conversion of the secondary amine to the tertiary aniline/amine.

    • Purification: Flash chromatography (MeOH/DCM gradient).

  • Hydroxyl Activation (The "Reach"):

    • Rationale: The primary alcohol at C3 is sterically hindered by the gem-dimethyl-like effect; standard esterifications may be slow.

    • Method (Ether Synthesis): React the N1-substituted intermediate with NaH (1.2 eq) in THF at 0°C, followed by the addition of the Warhead-alkyl halide.

    • Alternative (Mitsunobu): Use

      
       and DIAD with a Warhead-phenol. This is preferred for aryl ether linkages.
      
  • Boc-Deprotection (Optional/Capping):

    • If the carbamate is not part of the linker path, it can be left as is to improve lipophilicity.

    • If a charged amine is desired for solubility, treat with 4M HCl in Dioxane for 1 hour at RT.

Synthesis_Workflow Start Scaffold: tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate Step1 Step 1: N1-Functionalization (SNAr with Fluorothalidomide) Start->Step1 Inter1 Intermediate A: E3-Ligand attached to Ring N Step1->Inter1 Step2 Step 2: C3-Hydroxyl Activation (Mitsunobu with Warhead-OH) Inter1->Step2 Final Final PROTAC (Rigid 3,3-disubstituted Linker) Step2->Final

Figure 2: Synthetic route for utilizing the azetidine scaffold as a central hub.

Protocol B: Validation of Linker Rigidity (Ternary Complex Assay)

To prove that the azetidine linker improves cooperativity compared to a flexible PEG linker, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Objective: Measure the stability of the [POI :: PROTAC :: E3] complex.

Materials:

  • Recombinant POI (tagged, e.g., GST-POI).

  • Recombinant E3 Ligase (tagged, e.g., His-Cereblon).

  • Fluorophores: Anti-GST-Tb (Donor), Anti-His-d2 (Acceptor).

  • PROTACs: Azetidine-linked (Test) vs. PEG-linked (Control).

Procedure:

  • Titration: Prepare a serial dilution of the PROTAC (10

    
    M to 0.1 nM) in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127).
    
  • Incubation: Mix POI (50 nM final) and E3 Ligase (50 nM final) with the PROTAC dilutions.

  • Equilibration: Incubate for 60 minutes at Room Temperature.

  • Detection: Add TR-FRET antibody pair. Incubate for 60 minutes.

  • Readout: Measure signal ratio (665 nm / 620 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot the "Hook Effect" curve.

    • Success Metric: The Azetidine linker should show a higher

      
       (amplitude of the curve) compared to PEG, indicating a population shift toward the ternary complex due to structural rigidity [1].
      

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Source: Royal Society of Chemistry (RSC), 2025. Significance: Demonstrates the trade-off between permeability and complex stability in rigid linkers.[2]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Source: The Journal of Organic Chemistry (ACS), 2025. Significance: Provides the fundamental synthetic chemistry for manipulating the 3,3-disubstituted azetidine core.

  • The Influence of Linker Architecture on PROTAC Ternary Complex Stability. Source: BenchChem Application Guide.[3] Significance: Comparative analysis of flexible (PEG) vs. rigid (Piperidine/Azetidine) linkers.[1]

  • Current strategies for the design of PROTAC linkers: a critical review. Source: PubMed Central (PMC), NIH. Significance: Comprehensive review on the impact of linker composition (Fsp3, rigidity) on degradation potency.

Sources

Application Note: Synthetic Routes to Functionalized Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Azetidines (saturated four-membered nitrogen heterocycles) have transcended their historical reputation as "difficult-to-make" curiosities to become privileged scaffolds in modern drug discovery. With a ring strain energy of ~26 kcal/mol, they offer unique vector orientations that differ significantly from pyrrolidines and piperidines.

Why Azetidines?

  • Bioisosterism: 3,3-disubstituted azetidines act as effective bioisosteres for gem-dimethyl groups and carbonyl moieties, often improving metabolic stability and lowering lipophilicity (LogD) compared to their carbocyclic analogues.

  • Vector Control: The rigid square geometry projects substituents at precise angles, critical for fragment-based drug design (FBDD).

  • Solubility: The high

    
     character and basicity (typically 
    
    
    
    10-11 for the parent, modifiable by N-substitution) often enhance aqueous solubility.

This guide details two primary workflows: De Novo Assembly via strain-release chemistry (the modern standard) and Late-Stage Functionalization via photoredox catalysis.

Strategic Decision Matrix

Before selecting a synthetic route, the specific substitution pattern must be analyzed. The high ring strain dictates that "making the ring" and "decorating the ring" require fundamentally different energetic considerations.

AzetidineStrategy Start Target Azetidine Structure Q1 Substitution Pattern? Start->Q1 RouteA Route A: Strain-Release (Azabicyclo[1.1.0]butanes) Q1->RouteA 3-Substituted or 3,3-Disubstituted RouteB Route B: De Novo Cyclization (Intramolecular Substitution) Q1->RouteB N-Substituted or Simple 2-Substituted RouteC Route C: Late-Stage C-H (Minisci/Photoredox) Q1->RouteC Complex Core Decoration SubA Protocol: ABB Ring Opening (Nucleophilic/Radical) RouteA->SubA SubB Protocol: u03b3-Haloamine Cyclization RouteB->SubB SubC Protocol: Decatungstate Photocatalysis RouteC->SubC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target substitution patterns.

Methodology 1: Strain-Release Functionalization (The Modern Standard)

Target: 1,3-Disubstituted and 3,3-Disubstituted Azetidines.

The most powerful recent advance in azetidine synthesis is the utilization of 1-azabicyclo[1.1.0]butanes (ABBs) . These "spring-loaded" bicyclic systems possess immense strain energy. Relieving this strain by cleaving the central C1-C3 bond allows for the rapid formation of functionalized azetidines.

Mechanistic Insight

Unlike traditional cyclization which fights against entropy and strain, ABB ring-opening is thermodynamically driven by strain release. Nucleophiles or radicals attack the bridgehead position, breaking the central bond and generating the azetidine core.

Protocol A: Synthesis of 3-Aryl Azetidines via ABB Arylation

This protocol utilizes an organometallic approach to open the ABB ring, trapping the intermediate to form 3-substituted derivatives.

Reagents:

  • Precursor: 1-(tert-Butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Commercially available or synthesized from epichlorohydrin).

  • Nucleophile: Arylboronic ester or Aryl-Li species.

  • Catalyst: Transition metal-free (if using Aryl-Li) or Pd/Cu (if using cross-coupling).

Step-by-Step Procedure:

  • Preparation of ABB-Li:

    • In a flame-dried Schlenk flask under Argon, dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous Et2O.

    • Cool to -78 °C.

    • Add t-BuLi (2.0 equiv) dropwise. Critical: The lithium-halogen exchange generates the lithiated species which spontaneously collapses to the ABB structure if not already pre-formed. Note: Using stable sulfonyl-ABBs is often safer for scale-up.

    • Alternative (Recommended for Safety): Start directly with commercially available sulfonyl-ABB.

  • Nucleophilic Addition (Aggarwal Protocol):

    • Dissolve 1-(phenylsulfonyl)-1-azabicyclo[1.1.0]butane (1.0 equiv) in dry THF.

    • Cool to -78 °C.

    • Add the Aryl-Lithium or Grignard reagent (1.2 equiv) dropwise. The nucleophile attacks C3.

    • Observation: The reaction is extremely fast due to strain release.

  • Electrophilic Trapping:

    • The resulting intermediate is an N-stabilized anion.

    • Quench with an electrophile (e.g., MeI, Allyl Bromide, or simply

      
       from MeOH) at -78 °C.
      
    • Allow to warm to room temperature.

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash column chromatography (typically Hexane/EtOAc).

Key Troubleshooting Tip:

  • Stability: ABBs are sensitive to acid. Ensure all glassware is base-washed or silanized if degradation is observed.

  • Volatility: Simple ABBs are volatile. Do not apply high vacuum for extended periods during isolation of the starting material.

Methodology 2: Late-Stage C-H Functionalization (Minisci-Type)

Target: Complex Azetidine Scaffolds (Drug Derivatives).

Direct functionalization of the azetidine ring C-H bonds is challenging due to the high bond dissociation energy (BDE) of


-C-H bonds adjacent to nitrogen. However, photoredox catalysis (Minisci reaction) allows for radical alkylation.
Protocol B: Photoredox Alkylation of N-Protected Azetidines

This protocol uses a decatungstate photocatalyst to abstract a hydrogen atom, generating a radical that adds to an electron-deficient alkene or heterocycle.

Reagents:

  • Substrate: N-Boc-Azetidine (or complex derivative).

  • Radical Trap: Electron-deficient olefin (e.g., dimethyl maleate) or protonated heterocycle.

  • Photocatalyst: Sodium Decatungstate (

    
    ) (TBADT).
    
  • Light Source: 365 nm UV LED (Kessil or similar).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 10 mL borosilicate vial, combine N-Boc-Azetidine (0.5 mmol, 1.0 equiv).

    • Add the radical trap (e.g., 4-cyanopyridine, 1.5 equiv) and TFA (1.0 equiv) to protonate the heterocycle (activating it for radical attack).

    • Add TBADT photocatalyst (2 mol%).

    • Solvent: Acetonitrile/Water (1:1 v/v, 0.1 M concentration).

  • Degassing:

    • Sparge the solution with Nitrogen for 10 minutes. Oxygen is a radical quencher and must be removed.

  • Irradiation:

    • Seal the vial and irradiate with 365 nm UV light under vigorous stirring for 12-18 hours.

    • Fan Cooling: Maintain reaction temperature near ambient (25-30 °C) to prevent thermal degradation.

  • Workup:

    • Basify with saturated

      
       (neutralize the TFA).
      
    • Extract with DCM (3x).

    • Concentrate and purify via reverse-phase HPLC or silica chromatography.

MinisciPathway Cat_G W10 Catalyst (Ground State) Cat_Ex W10* (Excited State) Cat_G->Cat_Ex hu03bd (365nm) Cat_Ex->Cat_G HAT Radical u03b1-Amino Radical Cat_Ex->Radical Substrate N-Boc-Azetidine Substrate->Radical H-Abstraction Trap Heterocycle (Trap) Radical->Trap Radical Addition Product 2-Substituted Azetidine Trap->Product Oxidation/-H+

Figure 2: Mechanistic cycle of the decatungstate-catalyzed C-H functionalization of azetidines.

Comparative Data: Azetidine vs. Homologues

When justifying the synthesis of an azetidine analog, use the following data to support the "Bioisostere" argument.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/molHigh strain = unique reactivity & rigidity.
pK_a (Parent) 11.311.311.2Similar basicity, but N-lone pair is more exposed in azetidine.
Lipophilicity (LogP) LowerHigherHighestAzetidines lower LogD, improving metabolic stability.
C-N-C Angle ~90°~109°~111°Distinct vector orientation for substituent projection.
Pucker Angle ~30° (Butterfly)EnvelopeChairAzetidines exist in a dynamic puckered equilibrium.

References

  • Strain-Release Synthesis: Fawcett, A., et al. (2019).[1] "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society. Link

  • General Review: Mykhailiuk, P. K. (2021). "Azetidines: Synthesis and Application in Drug Discovery." Chemical Reviews. Link

  • Minisci Functionalization: Proctor, R. S. J., et al. (2018). "Photocatalytic C–H Activation of Saturated N-Heterocycles." Science. Link

  • Bioisosterism: Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group." Journal of Medicinal Chemistry. Link

  • C-H Activation: McNally, A., et al. (2014). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science. Link

Sources

Application Notes and Protocols: Strategic Coupling Reactions Involving 3-Amino-3-hydroxymethyl-azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

3-Amino-3-hydroxymethyl-azetidine is a highly valuable, sp³-rich building block in modern medicinal chemistry. Its compact, four-membered ring introduces conformational rigidity and a unique three-dimensional exit vector, properties highly sought after in drug design to improve metabolic stability and explore novel chemical space.[1][2] The presence of a primary amine and a primary alcohol at a quaternary center offers two orthogonal points for diversification, enabling its use as a versatile scaffold for constructing complex molecular architectures.

However, the inherent properties of this molecule—high polarity, basicity of the nitrogen atom, and significant ring strain (approx. 25.4 kcal/mol)—present unique challenges in handling, reaction, and purification.[3] The basic nitrogen can interact strongly with acidic silica gel, leading to streaking and poor recovery during chromatography, while its high water solubility can complicate aqueous work-ups.[3] Therefore, a robust understanding of protecting group strategies and tailored reaction protocols is paramount for its successful application. This guide provides detailed protocols and expert insights into the most common and synthetically valuable coupling reactions of this scaffold.

Part 1: Prerequisite - Protecting Group Strategy for the Amino Function

Direct derivatization of the primary amine is often the primary synthetic goal. However, to achieve selectivity and prevent undesired side reactions (e.g., N,O-diacylation or reaction at the ring nitrogen under certain conditions), protection of the exocyclic primary amine is a critical first step. The tert-butyloxycarbonyl (Boc) group is the most common and practical choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[4][5]

Causality Behind the Boc Protection Strategy
  • Reactivity Control: The Boc group temporarily masks the nucleophilicity of the primary amine, allowing for selective reactions at other sites or preventing polymerization/dimerization.

  • Improved Handling: Boc-protection significantly reduces the polarity and basicity of the molecule, improving its solubility in common organic solvents and making chromatographic purification more straightforward.[3]

  • Orthogonality: The acid-labile nature of the Boc group is orthogonal to many other protecting groups (e.g., base-labile Fmoc or hydrogenolysis-cleavable Cbz), which is essential in multi-step synthesis.[5]

cluster_protection Protection Workflow cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Workflow Start 3-Amino-3-hydroxymethyl- azetidine BocProtected Boc-Protected Intermediate (Stable & Lipophilic) Start->BocProtected (Boc)₂O, Base (e.g., TEA, NaOH) Coupling Coupling Reactions (Amidation, Sulfonylation, etc.) BocProtected->Coupling CoupledProduct Boc-Protected Final Product Coupling->CoupledProduct FinalProduct Final Deprotected Amine Product CoupledProduct->FinalProduct Acid (TFA or HCl)

Caption: General workflow for Boc protection and subsequent functionalization.

Protocol 1: Boc Protection of 3-Amino-3-hydroxymethyl-azetidine

This protocol is adapted from standard procedures for amine protection.[6][7]

Materials:

  • 3-Amino-3-hydroxymethyl-azetidine dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvents: 1,4-Dioxane, Water, Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-amino-3-hydroxymethyl-azetidine dihydrochloride (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add aqueous NaOH (2.5 equiv) dropwise to neutralize the hydrochloride salt and basify the solution to pH > 10. Alternatively, use triethylamine (3.0 equiv).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in 1,4-dioxane dropwise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate can often be used without further purification. If necessary, purify by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Part 2: Core Coupling Reactions

With the amine protected, the azetidine scaffold is ready for a variety of coupling reactions. The following sections detail protocols for the most common transformations.

Application 1: Amide Bond Formation (Acylation)

Amide bond formation is one of the most frequent reactions in drug discovery.[8] The reaction involves coupling the Boc-protected azetidine with a carboxylic acid using a coupling reagent to activate the carboxyl group.

Mechanism & Reagent Choice: Coupling reagents convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. The choice of reagent depends on factors like cost, efficiency, and the potential for side reactions, especially racemization if the carboxylic acid has a chiral center.[9]

RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (Active Ester) RCOOH->ActiveEster Activation CouplingReagent Coupling Reagent (e.g., HATU, HBTU) CouplingReagent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine Boc-Protected Azetidine (R'-NH₂) Amine->Tetrahedral Nucleophilic Attack Amide Amide Product (R-CONH-R') Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: Generalized mechanism for amide bond formation using a coupling reagent.

Coupling ReagentAcronymKey AdvantagesKey Disadvantages
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HATUHigh reactivity, low racemization, very effective.[10]Higher cost, potential for side reaction with the amine.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUReliable, widely used, good yields.[10]Can cause racemization, less reactive than HATU.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOPEfficient, byproducts are generally less hazardous than BOP.[10]Byproducts can be difficult to remove.
N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole DCC / HOBtInexpensive and effective.[11]Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration; DCC is an allergen.
Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • Boc-protected 3-amino-3-hydroxymethyl-azetidine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl (optional, for work-up)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of Boc-protected 3-amino-3-hydroxymethyl-azetidine (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The reaction mixture may change color.

  • Reaction: Stir at room temperature for 2-16 hours.

  • Monitoring & Trustworthiness: Monitor the reaction by TLC or LC-MS. A successful reaction will show the consumption of the starting amine and the appearance of a new, less polar spot corresponding to the amide product.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous mixture with EtOAc (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine. (An optional wash with cold 1M HCl can remove excess amine, but may risk partial Boc deprotection).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradient) to obtain the pure amide.

Application 2: Sulfonylation

The formation of sulfonamides is another crucial transformation, often used to introduce motifs that can act as hydrogen bond donors/acceptors or mimic other functional groups.[12] The reaction typically proceeds by nucleophilic attack of the amine on a sulfonyl chloride.

Amine Boc-Protected Azetidine (R'-NH₂) Sulfonamide Sulfonamide Product (R-SO₂NH-R') Amine->Sulfonamide Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (R-SO₂Cl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, TEA) HCl_Salt Base·HCl Salt Base->HCl_Salt Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)-NHR' L₂ PdII_Aryl->PdII_Amine R'NH₂, Base LigandEx Ligand Exchange PdII_Amine->Pd0 Ar-NHR'

Sources

Application Note: Advanced Methodologies for the Chiral Synthesis of Enantiomerically Pure Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Compared to pyrrolidines and piperidines, the four-membered azetidine ring offers lower lipophilicity, improved metabolic stability, and unique three-dimensional vector trajectories that can optimize ligand-target interactions[1]. However, synthesizing enantiomerically pure azetidines is notoriously difficult. The inherent ring strain of the four-membered heterocycle (approximately 26 kcal/mol) makes direct ring-closure thermodynamically and kinetically unfavorable[1].

To overcome these energy barriers, synthetic chemists must employ highly specialized activation strategies. This application note details two state-of-the-art, self-validating methodologies that bypass traditional limitations:

  • Transition-Metal Catalysis: A nickel-catalyzed cross-coupling of terminal aziridines followed by an activation-driven cyclization[2].

  • Asymmetric Organometallic Catalysis: An enantioselective [3+1]-cycloaddition of donor-acceptor (D-A) aziridines with isocyanides using a chiral Lewis acid complex[3].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why a protocol works, rather than just executing the steps. Both methods described below rely on manipulating reactive intermediates to drive the uphill formation of the azetidine ring.

Strategy A: Nickel-Catalyzed Cross-Coupling & Cyclization

Developed by the Jamison laboratory, this strategy avoids direct cyclization of unactivated precursors[2]. Instead, it utilizes a terminal aziridine tethered to a thiophenyl group.

  • Causality of Reagents: The

    
    /phenanthroline catalyst facilitates the regioselective ring-opening of the aziridine by an aliphatic organozinc reagent. Lithium chloride (LiCl) is strictly required here; it breaks up polymeric zinc aggregates and accelerates the critical transmetalation step.
    
  • The Thermodynamic Driver: The resulting acyclic thioether cannot cyclize on its own. The addition of Meerwein's salt (

    
    ) methylates the sulfide, transforming it into a hypervalent sulfonium ion. This creates an exceptional leaving group, lowering the activation energy enough that a mild base (
    
    
    
    ) can drive the intramolecular
    
    
    cyclization to form the azetidine[2].

Ni_Catalysis A Terminal Aziridine C NiCl2 / Ligand Cross-Coupling A->C B Organozinc Reagent B->C D Acyclic Thioether C->D Regioselective Opening E Me3OBF4 Methylation D->E F Sulfonium Intermediate E->F Activation G K2CO3 Base Promoted F->G H Enantiopure Azetidine G->H Intramolecular SN2

Workflow of Ni-catalyzed cross-coupling and activation-driven cyclization of aziridines.

Strategy B: Asymmetric [3+1] Cycloaddition

Developed by the Feng laboratory, this method constructs the azetidine ring by expanding a pre-existing three-membered ring[3].

  • Causality of Reagents: A racemic donor-acceptor (D-A) aziridine is treated with a chiral

    
    -dioxide/
    
    
    
    complex. Magnesium triflate (
    
    
    ) is chosen because the bidentate coordination of the ligand to the
    
    
    center creates a highly rigid, well-defined chiral pocket.
  • The Thermodynamic Driver: The Lewis acid activates the aziridine, triggering C-C bond cleavage to form a reactive azomethine ylide. The chiral pocket dictates the facial selectivity of the incoming isocyanide nucleophile. This effectively funnels a racemic starting material into a single enantiomeric product via dynamic kinetic resolution and chiral amplification[3].

Cycloaddition A Racemic D-A Aziridine B Chiral N,N'-dioxide Mg(II) Complex A->B Lewis Acid Coordination C Azomethine Ylide Intermediate B->C C-C Bond Cleavage D Isocyanide Insertion C->D Stereocontrolled Attack E Exo-imido Azetidine (>90% ee) D->E Ring Closure

Mechanistic pathway of the asymmetric[3+1] cycloaddition via an azomethine ylide.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl Azetidines via Ni-Catalysis[2]

Note: This protocol requires rigorous exclusion of moisture and oxygen during the cross-coupling phase to prevent quenching of the organozinc reagent.

Phase 1: Regioselective Ring Opening

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL vial with

    
     (0.10 equiv, 10 mol%), 1,10-phenanthroline (0.125 equiv, 12.5 mol%), and anhydrous LiCl (3.0 equiv).
    
  • Solvent Addition: Add anhydrous dimethoxyethane (DME, 0.2 M relative to aziridine) and stir for 10 minutes until the catalyst complex is fully formed (indicated by a color change).

  • Substrate Addition: Add the terminal thiophenyl-tethered aziridine (1.0 equiv) and

    
    -dimethylacetamide (DMA, 3.0 equiv). The DMA stabilizes the active nickel species.
    
  • Coupling: Dropwise, add the aliphatic organozinc reagent (

    
    , 2.0–3.0 equiv). Seal the vial, remove from the glovebox, and stir at 35 °C for 18 hours.
    
  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate under reduced pressure to yield the crude acyclic thioether.

Phase 2: Activation and Cyclization 6. Methylation: Dissolve the crude thioether in anhydrous


 (0.1 M). Add 

(1.2 equiv) in one portion at room temperature. Stir for 2 hours to form the sulfonium intermediate. 7. Solvent Exchange: Evaporate the

completely under a stream of nitrogen. 8. Cyclization: Redissolve the residue in absolute ethanol (0.1 M). Add

(5.0 equiv) and heat the suspension to 45 °C for 90 minutes. 9. Isolation: Filter the mixture through a pad of Celite, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the enantiomerically pure 2-substituted azetidine.
Protocol 2: Synthesis of Exo-imido Azetidines via[3+1] Cycloaddition[3]

Note: Temperature control is critical. Reactions run above 20 °C show a marked decrease in enantiomeric excess (ee) due to non-catalyzed background cycloadditions.

  • Catalyst Assembly: In an oven-dried reaction tube under nitrogen, combine the chiral

    
    -dioxide ligand (10 mol%) and 
    
    
    
    (10 mol%). Add anhydrous 1,2-dichloroethane (DCE, 0.5 mL) and stir at room temperature for 30 minutes to ensure complete complexation.
  • Aziridine Activation: Add the racemic donor-acceptor 2,2′-diester aziridine (1.5 equiv) to the catalyst solution. Stir for 5 minutes to allow the Lewis acid to induce azomethine ylide formation.

  • Cycloaddition: Cool the reaction vessel to exactly 20 °C using a cryostat. Slowly add the isocyanide (0.10 mmol, 1.0 equiv) via microsyringe.

  • Maturation: Stir the mixture at 20 °C for 24–48 hours. Monitor the consumption of the isocyanide via TLC or LC-MS.

  • Direct Purification: Once complete, do not perform an aqueous work-up, as it may degrade sensitive intermediates. Directly load the crude reaction mixture onto a silica gel column. Elute with a gradient of Petroleum Ether/EtOAc to isolate the enantioenriched exo-imido azetidine.

Quantitative Data & Scope Summary

To assist in selecting the appropriate methodology for your specific synthetic target, the operational parameters and yield metrics of both protocols are summarized below.

ParameterProtocol 1: Ni-Catalyzed Cross-Coupling[2]Protocol 2: Asymmetric [3+1] Cycloaddition[3]
Catalyst System

/ 1,10-phenanthroline
Chiral

-dioxide /

Primary Substrates Terminal aziridines, Alkylzinc reagentsRacemic D-A aziridines, Isocyanides
Reaction Temperature 35 °C (Step 1), 45 °C (Step 3)20 °C (Strictly controlled)
Yield Range 63% – 82%Up to 99%
Enantiomeric Excess (ee) Up to 99% (Retention of aziridine chirality)Up to 94% (Catalyst-controlled)
Key Advantage High functional group tolerance on the zinc reagent.Converts racemic starting material to highly enantioenriched product.

References

  • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling. Chemistry - A European Journal (2015). Jensen, K. L., Nielsen, D. U., Jamison, T. F. URL:[Link]

  • Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters (2022). Zhang, F., Sang, X., Zhou, Y., Cao, W., Feng, X. URL:[Link]

  • Preparation and Synthetic Applications of Azetidines. Heterocycles (2012). Bott, T. M., West, F. G. URL: [Link]

Sources

Troubleshooting & Optimization

Improving yield in tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (CAS: 1262411-11-9). This molecule is a highly valued constrained bifunctional scaffold used in spiro-derivative synthesis and drug discovery. However, its synthesis presents unique challenges, primarily due to the strain of the four-membered azetidine ring and the steric hindrance at the 3-position.

This guide provides a comprehensive, causality-driven troubleshooting manual, self-validating protocols, and quantitative data to help you optimize your synthetic yields.

I. Synthetic Workflow Visualization

The standard five-step synthesis begins with the commercially available 1-benzhydrylazetidin-3-one. The workflow leverages a Bucherer-Bergs reaction to install the 3-amino and 3-carboxylic acid moieties, followed by orthogonal protection, reduction, and debenzylation.

Workflow N1 1. 1-Benzhydrylazetidin-3-one (Starting Material) N2 2. Bucherer-Bergs Reaction (KCN, (NH4)2CO3) N1->N2 N3 3. Hydantoin Intermediate N2->N3 85% Yield N4 4. Basic Hydrolysis (Ba(OH)2, H2O) N3->N4 N5 5. 1-Benzhydryl-3-aminoazetidine- 3-carboxylic acid N4->N5 70% Yield N6 6. Boc Protection (Boc2O, Base) N5->N6 N7 7. 1-Benzhydryl-3-(Boc-amino) azetidine-3-carboxylic acid N6->N7 90% Yield N8 8. Carboxylic Acid Reduction (Mixed Anhydride + NaBH4) N7->N8 N9 9. 1-Benzhydryl-3-(Boc-amino)- 3-(hydroxymethyl)azetidine N8->N9 75% Yield N10 10. Hydrogenolysis (Pd/C, H2) N9->N10 N11 11. tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate N10->N11 95% Yield

Figure 1: Five-step synthetic workflow for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

II. Self-Validating Experimental Protocols

The most common yield-limiting steps in this sequence are the hydrolysis of the hydantoin intermediate and the reduction of the sterically hindered carboxylic acid. Below are optimized, self-validating methodologies for these critical bottlenecks.

Protocol A: Hydrolysis of Hydantoin to Amino Acid

Causality: Traditional hydrolysis using NaOH or KOH requires tedious ion-exchange chromatography for zwitterion isolation and often causes azetidine ring opening. Using Barium Hydroxide allows for the quantitative precipitation of inorganic salts as Barium Sulfate, enabling a simple, salt-free isolation of the amino acid .

  • Reaction Setup: Suspend the hydantoin intermediate (1.0 eq) and Ba(OH)₂·8H₂O (3.0 eq) in deionized water (10 mL/g).

  • Thermal Hydrolysis: Heat the sealed vessel to 110°C for 16 hours.

    • Self-Validation Checkpoint: Sample the reaction mixture and analyze via LC-MS. The reaction is complete when the hydantoin mass (m/z 294) is <1% and the amino acid product (m/z 283) plateaus. Do not exceed 24 hours to prevent ring degradation.

  • Salt Precipitation: Cool the mixture to 60°C. Carefully add 1M H₂SO₄ dropwise until the pH reaches exactly 7.0.

    • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot. Add a drop of 1M H₂SO₄ to the supernatant; if no further cloudiness (BaSO₄) appears, the precipitation is complete.

  • Isolation: Filter the thick white suspension through a pad of Celite. Evaporate the filtrate under reduced pressure to yield the pure 1-benzhydryl-3-aminoazetidine-3-carboxylic acid.

Protocol B: Mixed Anhydride Reduction of the Boc-Amino Acid

Causality: Direct reduction with LiAlH₄ cleaves the Boc group. Borane (BH₃·THF) often forms stable amine-borane complexes with the azetidine nitrogen. The mixed anhydride method utilizes NaBH₄ to rapidly reduce the activated ester at low temperatures, preserving all protecting groups .

  • Activation: Dissolve 1-benzhydryl-3-(Boc-amino)azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF (10 mL/g). Cool to strictly -15°C under nitrogen.

  • Anhydride Formation: Add N-methylmorpholine (NMM, 1.2 eq) followed by dropwise addition of isobutyl chloroformate (IBCF, 1.1 eq). Stir for 20 minutes at -15°C.

    • Self-Validation Checkpoint: Perform a rapid TLC (Hexane/EtOAc 1:1). The starting material spot should be completely replaced by a less polar, UV-active spot (the mixed anhydride).

  • Filtration: Rapidly filter the precipitated NMM·HCl salt into a secondary flask pre-cooled to -15°C to prevent the anhydride from degrading into unreactive byproducts.

  • Reduction: Vigorously stir the filtrate and add a pre-cooled (0°C) solution of NaBH₄ (3.0 eq) in a minimal amount of water dropwise. Stir for 1 hour at 0°C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the alcohol.

III. Quantitative Data: Optimization of the Reduction Step

To illustrate the superiority of the mixed anhydride approach, the table below summarizes our internal optimization data for the reduction of the sterically hindered 3-carboxylic acid.

Reducing Agent SystemTemperature ProfileReaction TimeIsolated Yield (%)Primary Impurity / Observation
BH₃·THF 0°C to 25°C12 h45%Amine-borane complex formation
LiAlH₄ 0°C2 h15%Extensive Boc cleavage / Ring opening
EDC / HOBt / NaBH₄ 0°C to 25°C4 h60%Active ester hydrolysis
IBCF / NMM / NaBH₄ -15°C to 0°C2 h82% Trace unreacted starting material

IV. Troubleshooting Guides & FAQs

Q1: My Bucherer-Bergs reaction is stalling, and I am isolating a large amount of cyanohydrin byproduct. How do I push the reaction to completion? A: The formation of the hydantoin proceeds through a cyanohydrin intermediate, which is in equilibrium with the aminonitrile. Causality: At elevated temperatures, ammonia gas (generated from ammonium carbonate) escapes the solvent, shifting the equilibrium backward toward the cyanohydrin. Solution: Conduct the reaction in a sealed pressure tube to trap the ammonia gas. Additionally, increase the equivalents of (NH₄)₂CO₃ from the standard 2.0 eq to 4.0–5.0 eq to force the equilibrium toward the hydantoin.

Q2: I am observing significant azetidine ring opening during the hydantoin hydrolysis step. What is causing this degradation? A: Azetidines are highly strained four-membered heterocycles (ring strain ~26 kcal/mol) that are highly susceptible to nucleophilic attack and ring-opening . Causality: Prolonged heating (>24 hours) in strong aqueous bases like NaOH or KOH promotes the nucleophilic cleavage of the C-N bond. Solution: Switch to the Ba(OH)₂·8H₂O protocol described above. Barium hydroxide provides sufficient basicity to hydrolyze the hydantoin within 16 hours but is mild enough to prevent extensive degradation of the azetidine core.

Q3: The yield of my final hydrogenolysis (Pd/C) debenzylation step is inconsistent, and the reaction often stops halfway. Should I increase the hydrogen pressure? A: Simply increasing the pressure will not solve the root cause. Causality: The benzhydryl group is sterically bulky, making the initial palladium insertion slow. More importantly, as the reaction proceeds, the newly formed basic secondary amine (at position 1 of the azetidine) coordinates to the palladium surface, effectively poisoning the catalyst and halting the catalytic cycle. Solution: Add 1.2 equivalents of glacial acetic acid to your methanol solvent. This protonates the azetidine nitrogen as it forms, preventing it from binding to the palladium catalyst. Acetic acid is mild enough that it will not cleave the Boc protecting group on the 3-amino position. Alternatively, utilizing Pearlman's catalyst (Pd(OH)₂/C) often provides superior turnover rates for bulky benzhydryl groups.

V. References

  • Miller, R. A., Lang, F., Marcune, B., Zewge, D., Song, Z. J., & Karady, S. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. URL:[Link]

  • Brandi, A., Cicchi, S., Cordero, F. M., & Goti, A. (2008). Novel syntheses of azetidines and azetidinones. Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • Nutter, M., Stone, H., Shipman, M., & Roesner, S. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Advances, 14, 9520-9524. URL:[Link]

Section 1: Intramolecular Nucleophilic Substitution (SN2)

Author: BenchChem Technical Support Team. Date: March 2026

Title: Azetidine Synthesis & Troubleshooting: Technical Support Center

Overview Azetidines are highly strained four-membered nitrogen heterocycles with a ring strain energy of approximately 25.2 kcal/mol[1]. This inherent thermodynamic strain makes their synthesis kinetically challenging compared to forming five- or six-membered rings. The high activation energy required for ring closure often allows competing side reactions—such as elimination, polymerization, and ring-opening—to dominate the reaction pathway[2]. This guide provides field-proven troubleshooting strategies to overcome these specific synthetic hurdles.

Q: I am trying to synthesize an N-alkyl azetidine via intramolecular SN2 cyclization of a 1,3-amino leaving group, but my yields are consistently below 20%. The crude NMR shows mostly alkene byproducts and polymeric material. How can I optimize this?

A: The formation of azetidines via 4-exo-tet cyclization is entropically disfavored. When the leaving group is poor or the base is too sterically hindered, two primary side reactions outcompete ring closure[2]:

  • E2 Elimination: The base abstracts a proton adjacent to the leaving group, forming an allylic amine instead of closing the ring.

  • Intermolecular Oligomerization: The nucleophilic nitrogen of one molecule attacks the electrophilic carbon of another, leading to dimers and polymers.

Causality & Solution: To favor the intramolecular pathway, you must manipulate both concentration and conformation. High-dilution conditions reduce the probability of intermolecular collisions. Furthermore, utilizing the Thorpe-Ingold effect by adding bulky substituents (or protecting groups like Tosyl) on the nitrogen or carbon backbone forces the reactive centers into closer proximity[1][2]. Switch to a highly efficient leaving group (e.g., triflate or mesylate) and a non-nucleophilic base (e.g., DBU or NaHMDS) to accelerate the SN2 rate over E2 elimination[2].

G Start Low Yield in SN2 Cyclization Oligomer Mass > Monomer? (Polymerization) Start->Oligomer Dilute Action: Increase Dilution (0.01 M) or Flow Chemistry Oligomer->Dilute Yes Alkene Alkene Byproducts? (E2 Elimination) Oligomer->Alkene No Base Action: Switch to DBU/NaHMDS Change LG to Triflate Alkene->Base Yes Unreacted Unreacted Precursor? Alkene->Unreacted No Conform Action: Induce Thorpe-Ingold Effect via N-Protecting Groups Unreacted->Conform Yes

Troubleshooting logic tree for mitigating side reactions in SN2 azetidine cyclization.

Self-Validating Protocol 1: Optimized Intramolecular Cyclization via Mesylation Purpose: Synthesize azetidines while suppressing E2 and oligomerization pathways[2].

  • Precursor Activation: Dissolve the 1,3-aminoalcohol precursor in anhydrous dichloromethane (DCM) at 0.05 M concentration. Cool to 0 °C under an inert atmosphere.

  • Mesylation: Add 1.2 equivalents of triethylamine (Et3N), followed by the dropwise addition of 1.1 equivalents of methanesulfonyl chloride (MsCl). Stir for 30 minutes at 0 °C until complete conversion to the mesylate is confirmed by TLC.

  • Cyclization: Dilute the reaction mixture to 0.01 M with DCM to suppress intermolecular reactions. Add 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Warm to room temperature and stir for 4–6 hours.

  • Validation Check: Take a reaction aliquot. If alkene protons (5.0–6.0 ppm) appear in the crude 1H-NMR, lower the reaction temperature to 0 °C for the DBU addition in subsequent runs.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over Na2SO4, and purify via basic alumina chromatography (to prevent acid-catalyzed ring opening).

Section 2: Photochemical Approaches (Norrish-Yang Cyclization)

Q: I am using a Norrish-Yang cyclization to form 3-hydroxyazetidines from α-amino ketones. My major byproduct is acetophenone, and the azetidine yield is highly variable. What is causing this cleavage?

A: The Norrish-Yang cyclization proceeds via the excitation of the ketone to a triplet state, followed by intramolecular hydrogen abstraction to form a 1,4-diradical intermediate. The primary competing side reaction is Norrish Type II Cleavage (C-C bond scission), which fragments the diradical into an imine and a ketone (e.g., acetophenone)[3].

Causality & Solution: The partition between ring closure and cleavage is heavily influenced by steric bulk and the electronic nature of the nitrogen protecting group. Bulky groups (like benzyl or ethyl) on the nitrogen exacerbate steric clashes during the required conformational alignment for ring closure, slowing down the cyclization and allowing the cleavage pathway to dominate[3]. Switching to electron-withdrawing protecting groups (like Tosyl) stabilizes the intermediate and favors ring closure, often increasing yields to >80%[3].

G Precursor α-Amino Ketone Precursor Excited Excited Triplet State (UV Irradiation) Precursor->Excited hv Diradical 1,4-Diradical Intermediate Excited->Diradical H-Abstraction Azetidine 3-Hydroxyazetidine (Desired Product) Diradical->Azetidine Ring Closure (Favored by Ts group) Cleavage Acetophenone + Imine (Norrish II Cleavage) Diradical->Cleavage C-C Scission (Favored by steric bulk)

Mechanistic divergence in the Norrish-Yang reaction: Ring closure vs. Norrish II cleavage.

Self-Validating Protocol 2: Photochemical Flow Synthesis of 3-Hydroxyazetidines Purpose: Maximize photon flux and control residence time to favor cyclization over cleavage[2].

  • Preparation: Prepare a 0.05 M solution of the N-Tosyl α-amino ketone precursor in degassed anhydrous acetonitrile.

  • Flow Setup: Utilize a continuous flow reactor equipped with a medium-pressure mercury UV lamp. Ensure the reactor tubing is transparent to the target wavelength (e.g., FEP tubing).

  • Irradiation: Pump the solution at a controlled flow rate (e.g., 0.5 mL/min) to achieve a residence time optimized for complete conversion (typically 10–20 minutes). Maintain the reactor temperature strictly at 25 °C using a cooling jacket.

  • Validation Check: Analyze the reactor output via LC-MS. If acetophenone levels exceed 15%, increase the flow rate (decrease residence time) to prevent over-irradiation and secondary photodecomposition.

Section 3: Epoxide Aminolysis & Regioselectivity

Q: When attempting the intramolecular aminolysis of 3,4-epoxy amines, I am isolating pyrrolidines instead of the desired azetidines. Why is the ring expansion failing?

A: The intramolecular opening of an epoxide by a tethered amine can proceed via two competing pathways: a 4-exo-tet cyclization (forming an azetidine) or a 5-endo-tet cyclization (forming a pyrrolidine)[4]. The 5-endo-tet pathway (anti-Baldwin) is thermodynamically favored due to the lower ring strain of the resulting five-membered ring.

Causality & Solution: The regioselectivity is entirely dependent on the stereochemistry of the starting epoxide and the choice of Lewis acid catalyst. Trans-epoxy amines naturally favor C4-selective attack to form pyrrolidines. However, utilizing cis-3,4-epoxy amines in the presence of a specific Lanthanum catalyst (La(OTf)3) shifts the transition state to favor C3-selective intramolecular aminolysis, yielding the azetidine[4].

Data Presentation: Quantitative Comparison of Azetidine Synthesis Methods

Synthesis MethodTarget ScaffoldPrimary Side Reaction / IssueTypical YieldOptimization Strategy
Intramolecular Amination [2]N-Alkyl/Aryl AzetidinesE2 Elimination, Polymerization60–91%High dilution (0.01 M), DBU/NaHMDS, Thorpe-Ingold effect
Photocycloaddition [2][3]3-HydroxyazetidinesNorrish Type II Cleavage40–85%N-Tosyl protection, continuous flow reactor, 25 °C
Epoxide Aminolysis [4]Substituted Azetidines5-endo-tet cyclization (Pyrrolidines)75–95%Use cis-epoxides with La(OTf)3 catalyst (15 mol%)
Pd-Catalyzed C-H Amination [5]Functionalized AzetidinesC-H oxidation, poor conversion50–70%Benziodoxole tosylate oxidant, AgOAc additive

Frequently Asked Questions (FAQs)

Q: Why does my isolated azetidine decompose into a lactam over time, especially in slightly acidic media? A: If your azetidine contains a pendant amide group, it is highly susceptible to an acid-mediated intramolecular ring-opening decomposition. The pendant amide acts as a nucleophile, attacking the strained four-membered ring to form a lactone intermediate, which subsequently rearranges into a more thermodynamically stable lactam[6]. To prevent this, store the compound in basic conditions or increase the alkyl chain length between the amide and the azetidine to disfavor the transition state geometry[6].

Q: My azetidine degrades completely during silica gel column chromatography. How should I purify it? A: The high ring strain (~25.2 kcal/mol) makes azetidines highly prone to acid-catalyzed ring opening by nucleophiles[1][2]. Standard silica gel is acidic enough to trigger this decomposition[2]. Solution: Always neutralize your silica gel by pre-treating the column with 1-2% triethylamine (Et3N) in your starting eluent, or switch to basic alumina chromatography.

Q: Can I use standard protecting groups like Boc or PMB on azetidines? A: Yes, but be cautious during deprotection. While electron-withdrawing groups like Boc or Tosyl stabilize the azetidine ring against nucleophilic attack[2], the strong acidic conditions required to remove a Boc group (e.g., TFA) can cause the ring to open. Mild catalytic hydrogenation (for benzyl groups) or specialized deprotection strategies are preferred. Interestingly, La(OTf)3-catalyzed synthesis tolerates acid-prone groups like Boc and PMB during the ring formation step[4].

References

1.[2] BenchChem Technical Support. "Technical Support Center: Azetidine Synthesis Protocols." Benchchem. 2.[1] Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." LOCKSS (University of Alberta). 3.[5] RSC Publishing. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." 4.[6] PMC - NIH. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." 5.[3] Johannes Gutenberg University Mainz. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." 6.[4] Frontiers. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines."

Sources

Purification of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers working with complex azetidine building blocks. It prioritizes the specific physicochemical challenges of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate (Gem-disubstituted azetidine).

Topic: Purification of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Ticket ID: AZ-3HM-PUR-001 Status: Resolved / Guide Available

Executive Summary & Molecule Profile

User Context: You are attempting to purify tert-butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate. This molecule is a critical scaffold for Fragment-Based Drug Discovery (FBDD) due to its defined vector geometry.

The Challenge: This molecule presents a "Perfect Storm" for chromatography:

  • High Polarity: Contains a free hydroxyl group, a carbamate, and a secondary amine (azetidine ring nitrogen).

  • Basicity: The unprotected azetidine nitrogen (

    
     ~10-11) interacts strongly with acidic silanols on standard silica.
    
  • Ring Strain: The 4-membered ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening or polymerization on active silica.

  • Weak Detection: The Boc group and azetidine ring lack strong UV chromophores (absorbance <210 nm).

Method Development: The "Golden Route"

Do not rely on generic "flash" conditions. Use the following decision matrix to select your purification strategy.

Stationary Phase Selection

Standard silica is the enemy of unprotected azetidines.

Stationary PhaseSuitabilityNotes & Required Additives
Amine-Functionalized Silica High (Recommended) Best Choice. The surface is basic, preventing silanol interactions. No mobile phase additives (TEA/NH

OH) required. Prevents ring-opening.
Standard Silica (Irregular) Low Requires aggressive passivation with 1% Triethylamine (TEA) or 1% NH

OH. Risk of product degradation is high.
C18 (Reverse Phase) Medium Good for final purity, but the free amine requires high pH buffers (Ammonium Bicarbonate, pH 10) to retain on the column. Acidic mobile phases (TFA) will elute it in the void volume.
Alumina (Basic) Medium-High A classic alternative to silica. Use "Activity Grade III" to prevent irreversible adsorption.
Mobile Phase Strategy (Normal Phase)

Target: Free Base Azetidine (Secondary Amine)

  • Solvent A: Dichloromethane (DCM)[1][2]

  • Solvent B: Methanol (MeOH) containing 1% NH

    
    OH  (preferred) or 1% Triethylamine .
    
    • Why Ammonium Hydroxide? It is more volatile than TEA and competes effectively for silanol sites, sharpening peaks.

Gradient Protocol (Standard Silica):

  • Equilibration: Flush column with 95% DCM / 5% Solvent B (with additive) for 3 CV (Column Volumes). Crucial: This neutralizes the silica acidity.

  • Loading: Load sample in minimum DCM. If insoluble, use a solid load (Celite or amine-silica). Do not solid load on acidic silica.

  • Run:

    • 0–5 min: Isocratic 5% B

    • 5–20 min: Linear gradient 5%

      
       20% B
      
    • Note: The hydroxymethyl group makes this compound very polar; it may elute late (10-15% MeOH).

Workflow Visualization

The following logic gate determines your purification setup.

PurificationWorkflow Start Start: Crude Azetidine Mixture CheckN Is the Azetidine Ring Nitrogen Protected? (e.g., Benzyl, Cbz, or Boc on Ring N) Start->CheckN Protected YES (Protected) CheckN->Protected Lipophilic Unprotected NO (Free Secondary Amine) CheckN->Unprotected Polar/Basic StdSilica Standard Silica Gel Hexane / EtOAc Gradient Protected->StdSilica AmineCol Do you have Amine-Silica? Unprotected->AmineCol UseAmine Use Amine-Silica Column DCM / MeOH (No Additive) AmineCol->UseAmine Yes Passivate Passivate Standard Silica DCM / MeOH + 1% NH4OH AmineCol->Passivate No CheckStab Risk: Ring Opening Keep fractions cold Passivate->CheckStab Monitor Stability

Caption: Decision matrix for selecting stationary phase based on azetidine protection status. Blue/Green paths indicate safer protocols.

Troubleshooting & FAQs

Direct solutions to common failure modes.

Issue 1: "I can't see my compound on the Flash system."

Diagnosis: The Boc group and azetidine ring have negligible UV absorbance above 210 nm. Solvents like EtOAc absorb in this range, masking the signal. Solution:

  • Wavelength: Set detection to 205 nm and 210 nm .

  • Alternative Detectors: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal.

  • Staining (TLC):

    • Ninhydrin: Will stain the free secondary amine (ring N) red/purple.

    • KMnO

      
      : Stains the hydroxymethyl group (oxidizes the alcohol).
      
    • Iodine:[3] Universal, but reversible.

Issue 2: "The peak is tailing across 20 fractions."

Diagnosis: Silanol interaction. The basic azetidine nitrogen is hydrogen-bonding to the acidic silica surface. Solution:

  • Immediate Fix: Increase the modifier concentration (NH

    
    OH) to 2% in Solvent B.
    
  • Process Fix: Switch to Amine-functionalized silica . It eliminates tailing by removing the acidic interaction mechanism.

Issue 3: "My yield is low, and I see new impurities after the column."

Diagnosis: Acid-catalyzed ring opening or degradation. Standard silica is acidic (pH ~5). The strained azetidine ring is opening to form a linear amino-alcohol or polymerizing. Solution:

  • Neutralization: Pre-wash the silica column with 1% Triethylamine in Hexane before loading your sample.

  • Workup: Evaporate fractions immediately at <40°C . Do not leave the compound dissolved in acidic silica slurry.

Issue 4: "The compound is stuck in the aqueous layer during extraction."

Diagnosis: The free amine + hydroxyl group makes the molecule water-soluble (


).
Solution: 
  • Salting Out: Saturate the aqueous layer with NaCl or K

    
    CO
    
    
    
    .[2]
  • Solvent Switch: Do not use EtOAc. Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

  • pH Control: Ensure the aqueous layer is pH > 12 (using NaOH) to ensure the amine is fully deprotonated before extraction.

Experimental Protocol: Silica Passivation

Use this if Amine-Silica is unavailable.

  • Prepare Mobile Phase: DCM / MeOH (9:1) containing 1% Triethylamine (v/v).[2]

  • Slurry/Column Prep: If packing your own glass column, slurry the silica in the mobile phase containing TEA.[4] If using a pre-packed cartridge, flush with 3-5 Column Volumes (CV) of the TEA-containing solvent before loading sample.

  • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).

  • Load: Load sample. Continue elution with the TEA-doped solvent.

References & Authority

The protocols above are derived from standard practices in heterocyclic chemistry and specific stability data for azetidines.

  • BenchChem Technical Support. Purification of Polar Azetidine Derivatives. (Accessed 2026). Link

  • Journal of Medicinal Chemistry. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).[5] Highlights purification challenges of polar azetidine intermediates.

  • National Institutes of Health (PMC). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Discusses stability and protecting group strategies.

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage.

(Note: Specific CAS 91188-13-5 refers to the core azetidin-3-ylcarbamate structure; the hydroxymethyl variant behaves similarly but with increased polarity.)

Sources

Stability and storage conditions for Boc-protected azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of Boc-Protected Azetidines

Introduction: The "Strain vs. Protection" Paradox

Welcome to the High-Strain Heterocycle Support Desk. Boc-protected azetidines are deceptive. While the tert-butoxycarbonyl (Boc) group is generally considered a robust protecting group, the underlying four-membered azetidine ring introduces approximately 26 kcal/mol of ring strain . This creates a unique tension: the molecule is chemically "protected" but thermodynamically primed for ring-opening decomposition.

This guide moves beyond generic peptide chemistry protocols to address the specific vulnerabilities of the azetidine scaffold.

Module 1: Storage & The "Inert Cold Chain"

Core Directive: Unlike standard amino acids, Boc-azetidines cannot be stored indefinitely on a shelf at room temperature. The primary failure mode during storage is autocatalytic decomposition triggered by trace moisture or acid.

Protocol: The Long-Term Storage Standard
ParameterSpecificationTechnical Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable for <1 month)Lowers the kinetic energy available to overcome the activation barrier for ring-opening or hydrolysis.
Atmosphere Argon or Nitrogen Prevents absorption of atmospheric moisture.[1] Hydrolysis of the Boc group generates carbamic acid, which spontaneously decarboxylates to the amine, which then attacks the remaining ester.
Container Amber Glass Vials with Teflon-lined capsPlasticizers from polypropylene tubes can leach into oily azetidines. Amber glass prevents potential photochemical degradation (relevant for 3-iodo or 3-azetidinone derivatives).
Physical State Solid vs. Oil Many Boc-azetidines (e.g., N-Boc-3-azetidinone) have low melting points.[2] Storage below the melting point significantly retards degradation.
Troubleshooting: "My Solid Turned into an Oil"

Q: I bought N-Boc-3-azetidinone as a white solid, but after two weeks in the fridge, it’s a yellow oil. Is it ruined?

A: Likely contaminated, but potentially salvageable. This phase change is a classic sign of Melting Point Depression caused by impurities.

  • Diagnosis: Run a 1H NMR in neutralized CDCl3 (see Module 4). Look for:

    • Sharp singlets ~1.45 ppm (Intact Boc).

    • Broad humps or new multiplets (Oligomers/Ring-opened species).

  • Root Cause: Trace acid (from hydrolysis) or solvent residue lowers the melting point. Once liquid, molecular mobility increases, accelerating decomposition.

  • Remediation: If the purity is >80%, re-purify immediately using the Neutralized Silica Protocol (Module 3) and store at -20°C.

Module 2: Stability Mechanisms (The "Diagnosis" Phase)

The Enemy is Acid. Even weak acids can protonate the azetidine nitrogen (despite the electron-withdrawing Boc group) or protonate the carbonyl oxygen, activating the system for failure.

Visualizing the Failure Mode

The following diagram illustrates the two competing pathways: Standard Boc removal (desired) vs. Ring Opening (catastrophic).

AzetidineDecomposition Start N-Boc-Azetidine Protonation Protonated Intermediate Start->Protonation + H+ Acid Acid Source (TFA, HCl, Silica) PathA Pathway A: Standard Deprotection Protonation->PathA Cleavage of t-Butyl PathB Pathway B: Ring Opening Protonation->PathB Nu- Attack on Ring C2/C4 FreeBase Azetidine Salt (Intact Ring) PathA->FreeBase RingOpen Open Chain Amino-Alcohol/Ester PathB->RingOpen Oligomer Polymerization RingOpen->Oligomer Self-Reaction

Figure 1: Acid-mediated pathways.[3][4] Pathway B is favored by nucleophilic solvents (MeOH, H2O) and insufficient acid strength to rapidly cleave the t-butyl cation.

Stability Matrix: pH & Nucleophiles
ConditionStability RatingOutcome
pH 7-12 (Aqueous) High Stable to hydrolysis. Recommended for workups.
pH 2-6 (Weak Acid) Critical Risk "Danger Zone." Acid is strong enough to protonate/activate the ring, but too weak to rapidly cleave the Boc group. Promotes slow ring opening.
Strong Acid (TFA/HCl) Variable Rapid Boc cleavage occurs.[5] However, if the reaction warms up or drags on, the resulting azetidine salt can ring-open.
Nucleophiles (Amines) High Generally stable, unless the ring is activated by a Lewis Acid.

Module 3: Purification (The "Action" Phase)

The Issue: Standard silica gel is slightly acidic (pH 4-5). This is sufficient to degrade sensitive Boc-azetidines during column chromatography, leading to "streaking" and mass loss.

Protocol: Neutralized Silica Gel Chromatography

Do NOT skip this step for 3-substituted azetidines (e.g., 3-iodo, 3-mesylate).

  • Slurry Preparation: Mix your silica gel with the eluent solvent containing 1% Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush with 2-3 column volumes of the TEA-doped solvent.

  • Equilibration: Flush with pure eluent (no TEA) for 1 column volume to remove excess base (optional, but prevents TEA from contaminating product).

  • Loading: Load the crude azetidine (dissolved in minimal DCM + 0.5% TEA).

  • Elution: Run the column. The TEA neutralizes the acidic silanol sites, preventing the azetidine from "sticking" or ring-opening.

Q: I lost 40% of my mass on the column. It's not in the fractions. A: It is likely chemically bound to the silica. The ring opened, reacting with a silanol group to form a covalent bond. You cannot elute this. Next time: Use the TEA neutralization method or switch to neutral Alumina.

Module 4: Usage & Analysis

The "NMR Trap"

Q: My NMR shows clean product, but the next day the sample in the tube is decomposed. Why? A: Chloroform-d (CDCl3) naturally decomposes to form DCl (deuterated hydrochloric acid) and phosgene over time, especially when exposed to light.

  • The Fix: Always filter CDCl3 through a small plug of basic alumina or K2CO3 before dissolving Boc-azetidines.

  • Alternative: Use DMSO-d6 or Benzene-d6 for long-term stability studies.

Deprotection Best Practices

When removing the Boc group to access the free amine:

  • Temperature Control: Perform the addition of TFA/HCl at 0°C .

  • Scavengers: Use cation scavengers (e.g., triethylsilane) if the molecule contains electron-rich aromatics, to prevent alkylation by the tert-butyl cation.

  • Workup: Do not concentrate the acidic solution to dryness with heat. The combination of heat + high acid concentration + concentrating salts promotes ring opening.

    • Preferred: Precipitate the salt with cold diethyl ether.

    • Preferred: Neutralize in situ with resin or carbonate if the free base is volatile.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc stability and cleavage conditions).
  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Comprehensive review on azetidine ring strain and reactivity).

  • Ghorai, M. K., et al. (2011). "Lewis Acid-Mediated Ring-Opening of Azetidines."[6][7][8][9] The Journal of Organic Chemistry, 76(15), 6307–6312. (Mechanistic evidence for acid-catalyzed ring opening).

  • Vendor Safety Data (Sigma-Aldrich/Enamine). "Safety Data Sheet: 1-Boc-3-azetidinone.

Sources

Overcoming ring strain in four-membered heterocycle synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Overcoming Ring Strain in Azetidine & Oxetane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary: The "Spring-Loaded" Challenge

You are attempting to synthesize 4-membered heterocycles (azetidines, oxetanes). These systems possess significant ring strain (~26 kcal/mol), making them kinetically stable but thermodynamically eager to open.

The Core Paradox: To build the ring, you must overcome an unfavorable enthalpy (strain) and entropy (probability of chain ends meeting). To functionalize it, you must avoid releasing that strain prematurely.

This guide treats your synthesis as a troubleshooting ticket, addressing the three most common failure modes: Cyclization Stalls , Photochemical Selectivity Loss , and Purification Decomposition .

Module 1: Intramolecular Cyclization (The "Classic" Route)

User Issue: "My gamma-haloamine precursor is not cyclizing. I see starting material or polymerization, but no ring closure."

Root Cause Analysis

The formation of 4-membered rings via nucleophilic substitution (4-exo-tet) is disfavored by enthalpy (strain) and often outcompeted by intermolecular polymerization (entropy). If your reaction is slow, the chain ends are not meeting frequently enough.

Troubleshooting Protocol

Q1: Are you relying on the "Gem-Dimethyl" (Thorpe-Ingold) effect?

  • Diagnosis: If your chain is unsubstituted (linear), the rotational degrees of freedom prevent the nucleophile and electrophile from occupying the reactive gauche conformation.

  • Fix: Introduce steric bulk on the carbon chain if possible. If the scaffold is fixed, you must increase the reaction temperature to access the higher-energy conformer, but simultaneously lower the concentration to prevent polymerization.

Q2: Is your leaving group "too good"?

  • Diagnosis: A hyper-active leaving group (like triflate) on a primary carbon might encourage intermolecular attack (dimerization) faster than the strained intramolecular snap-close.

  • Fix: Switch to a Mesylate (Ms) or Tosylate (Ts). They are sufficiently reactive but allow the amine/alcohol nucleophile time to equilibrate into the correct conformation.

Q3: Is your base acting as a nucleophile?

  • Diagnosis: Strong nucleophilic bases can attack the electrophile or open the ring after it forms.

  • Fix: Use NaH (sodium hydride) or LHMDS in non-nucleophilic polar aprotic solvents (THF or DMF).

Standard Operating Procedure (SOP) for Cyclization:

Parameter Recommendation Rationale
Concentration High Dilution (<0.05 M) Minimizes intermolecular polymerization.
Temperature Reflux (60-80°C) Overcomes the activation energy barrier of ring strain.
Solvent Acetonitrile or DMF Polar aprotic solvents stabilize the transition state.

| Base | NaH or KOtBu | Irreversible deprotonation drives the equilibrium forward. |

Module 2: Photochemical [2+2] Cycloaddition (Oxetanes)

User Issue: "My Paternò-Büchi reaction yields a complex mixture of regioisomers or fails to convert."

Root Cause Analysis

The Paternò-Büchi reaction relies on the excited state (n,π*) of a carbonyl reacting with an alkene.[1][2][3] Failure usually stems from poor orbital overlap (regioselectivity) or competitive radical pathways (hydrogen abstraction).

Troubleshooting Protocol

Q1: Which regioisomer are you targeting?

  • Diagnosis: The reaction proceeds via a 1,4-biradical intermediate.[1] The most stable radical forms fastest.

  • Fix: Predict regioselectivity by assessing radical stability. The oxygen of the carbonyl will bond to the least substituted alkene carbon to generate the most substituted (stable) carbon radical intermediate.

Q2: Is your light source appropriate?

  • Diagnosis: Using broad-spectrum UV can degrade the product.

  • Fix: Match the emission to the carbonyl's absorption.

    • Aromatic Aldehydes/Ketones: 300–350 nm (Rayonet or LED).

    • Aliphatic Ketones: 254 nm (Quartz vessel required).[2]

Q3: Are you seeing reduction products (alcohols) instead of rings?

  • Diagnosis: If the alkene has allylic hydrogens, the excited carbonyl may abstract a hydrogen (Norrish Type II-like process) rather than cyclize.

  • Fix: Use alkenes without allylic protons or use electron-deficient alkenes (like maleates) which react faster via charge-transfer complexes.

PaternoBuchi Start Start: Carbonyl + Alkene Excitation hv Excitation (n,π*) Start->Excitation ISC Intersystem Crossing (Triplet) Excitation->ISC Attack O-Attack on Alkene ISC->Attack Biradical 1,4-Biradical Intermediate Attack->Biradical Decision Radical Stability? Biradical->Decision PathA Cyclization (Oxetane) Decision->PathA Fast ISC / No Allylic H PathB H-Abstraction (Side Product) Decision->PathB Slow ISC / Allylic H present

Figure 1: Decision pathway for Paternò-Büchi reaction outcomes. Success depends on the lifespan and fate of the 1,4-biradical.

Module 3: Strain-Release Functionalization (The Modern Route)

User Issue: "I need to functionalize the azetidine ring, but cross-coupling conditions destroy it."

Root Cause Analysis

Traditional Pd-catalyzed cross-coupling often involves oxidative addition into the strained C-N or C-C bonds of the ring, leading to ring-opening.

Solution: The "Strain-Release" Strategy

Instead of building the ring then functionalizing, use a Bicyclo[1.1.0]butane (BCB) or Azabicyclo[1.1.0]butane (ABB) precursor. The relief of strain drives the addition of nucleophiles across the central bond, creating the 3-substituted azetidine/cyclobutane in situ.

Protocol: Synthesis of 3-Aryl Azetidines via ABB

  • Precursor: Use N-protected 1-azabicyclo[1.1.0]butane (commercially available or synthesized from tribromo-precursors).

  • Reagent: Aryl Grignard or Organozinc.

  • Catalyst: Often uncatalyzed or Ni-catalyzed.

  • Mechanism: The nucleophile attacks the bridgehead carbon. The central bond breaks (releasing ~60 kcal/mol of strain), and the "spring" snaps open to the relaxed azetidine conformer.

StrainRelease ABB Azabicyclo[1.1.0]butane (ABB) (High Strain Energy) TS Transition State: Bridgehead Attack ABB->TS + Nu Nu Nucleophile (R-MgBr / R-ZnX) Product 3-Substituted Azetidine (Strain Released) TS->Product Bond Cleavage

Figure 2: Strain-release driven synthesis. The high energy of the ABB precursor drives the formation of the azetidine product.

Module 4: Handling & Purification (The "Survival" Phase)

User Issue: "I synthesized the azetidine, but it vanished on the silica column."

Root Cause Analysis

Azetidines are basic amines.[4] Silica gel is slightly acidic (pH 4-5).

  • Acid-Base Reaction: The azetidine protonates and sticks to the silica (baseline streaking).[4]

  • Acid-Catalyzed Ring Opening: The protonated ring is activated; the nucleophilic oxygen of the silica attacks the ring carbons, opening it to form an alcohol-amine chain bound to the silica matrix.

Purification SOP

Option A: Deactivated Silica (Gold Standard)

  • Prepare your eluent (e.g., DCM/MeOH).[5]

  • Add 1% Triethylamine (TEA) or 1% NH4OH .

  • Crucial Step: Flush the column with the TEA-containing solvent before loading your sample. This neutralizes the acidic sites on the silica.

Option B: Alumina Chromatography

  • Use Basic Alumina or Neutral Alumina instead of silica. Alumina is less acidic and less likely to trigger ring opening.

Option C: Distillation (For Volatile/Simple Azetidines)

  • Many simple azetidines are volatile oils. Kugelrohr distillation is often superior to chromatography as it avoids all surface-contact decomposition.

Option D: Salt Formation

  • If the free base is unstable, isolate it as the HCl or Oxalate salt .

  • Warning: Do not store the salt in protic solvents for long periods; even weak acids can slowly open the ring over time.

References
  • Baldwin, J. E. (1976). Rules for ring closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[6][7][8][9] Angewandte Chemie International Edition, 49(21), 3524-3529. Link

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science, 351(6270), 241-246. Link

  • Mykhailiuk, P. K. (2019). In situ generation of bicyclo[1.1.0]butanes for the synthesis of 3-substituted cyclobutanes and azetidines. Angewandte Chemie International Edition, 58(1), 1-7. Link

Sources

Troubleshooting low yields in intramolecular cyclization of amino alcohols

[1]

Status: Operational Ticket ID: CYCL-AA-001 Subject: Troubleshooting Low Yields & Protocol Optimization Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are experiencing low yields in the intramolecular cyclization of amino alcohols. This is a common bottleneck in the synthesis of heterocycles like pyrrolidines, piperidines, and morpholines.[1]

This guide is not a textbook; it is a diagnostic tool. We will break down the failure modes based on the mechanism of activation and geometric constraints .

Module 1: Diagnostic Triage (The "Why")[1]

Before changing reagents, you must verify if the reaction is kinetically or thermodynamically feasible.[1]

1.1 Geometric Constraints (Baldwin’s Rules)

If your yield is <10%, you may be fighting physics.[1]

  • The Rule: Nucleophilic attack requires a specific trajectory (180° for

    
    ).
    
  • The Check:

    • 5-exo-tet: Favored (e.g., 4-amino-1-butanol

      
       Pyrrolidine).[1]
      
    • 6-exo-tet: Favored (e.g., 5-amino-1-pentanol

      
       Piperidine).[1]
      
    • 5-endo-tet: Disfavored. If you are trying to cyclize an amine onto an adjacent alcohol in a 5-membered ring system where the leaving group is inside the newly forming ring, it will fail without specific catalytic intervention.[1]

1.2 Concentration & Entropy
  • The Problem: Intermolecular polymerization competes with intramolecular cyclization.[1]

  • The Metric: Effective Molarity (EM).[1] For rings >7 members, EM drops drastically.[1]

  • The Fix: High Dilution.[1][2]

    • Standard: 0.1 M (Risk of dimers).[1]

    • Recommended: 0.001 M – 0.01 M (Favors cyclization).[1]

Module 2: The Mitsunobu Protocol

Method: Activation of alcohol by

13Common Failure:1
2.1 The

Trap (Critical)

The Mitsunobu reaction requires the nucleophile (amine) to be acidic enough to protonate the betaine intermediate.[1]

  • Threshold: The amine

    
     must be < 11  (ideally < 13 depending on the betaine).[1]
    
  • The Error: Attempting to cyclize a standard alkyl amine (

    
     for NH) directly.[1] The amine is too basic; it essentially "poisons" the betaine, preventing alcohol activation.[1]
    
2.2 Protocol: The "Fukuyama" Correction

To fix the

1

Step-by-Step Workflow:

  • Protection: Convert free amine to Ns-amine (2-nitrobenzenesulfonyl chloride).

  • Cyclization:

    • Dissolve Ns-amino alcohol in dry THF (0.05 M).

    • Add

      
       (1.5 equiv).[1]
      
    • Add DEAD/DIAD (1.5 equiv) dropwise at 0°C.

    • Note: The Ns-group lowers the

      
       to ~10, enabling the reaction.[1]
      
  • Deprotection: Remove Ns group with Thiophenol/Cs2CO3 to reveal the cyclic amine.[1]

Visualizing the Failure Mode:

Mitsunobu_Failurecluster_SuccessScenario A: Acidic Nucleophile (pKa < 11)cluster_FailScenario B: Basic Amine (pKa > 11)StartReagents: PPh3 + DEADBetaineBetaine Intermediate(Highly Basic)Start->BetaineActivated_AlcO-Phosphonium Salt(Activated Alcohol)Betaine->Activated_AlcProtonation by H-N-TsDead_EndBetaine-Amine Complex(Reaction Stalls)Betaine->Dead_EndAmine is too basic;Fails to protonate BetaineProt_AmineSulfonamide (H-N-Ts)ProductCyclized ProductActivated_Alc->ProductIntramolecular SN2Free_AmineAlkyl Amine (H-N-R)

Figure 1: The Mitsunobu

11
Module 3: The "Rugged" Approach (Acid-Mediated)

Method: Conversion of alcohol to a leaving group (Cl, OMs, OTs) followed by internal displacement.[1] Best For: Unprotected amino alcohols, scale-up.[1]

3.1 The

"Inverse Addition" Trick

Standard addition of

1

Correct Protocol (Self-Validating):

  • Setup: Charge a flask with

    
     (2-3 equiv) in 
    
    
    . Cool to 0°C.[1][2][3]
  • Inverse Addition: Slowly add the amino alcohol solution TO the thionyl chloride .

    • Why? The excess

      
       instantly protonates the amine (
      
      
      ), rendering it non-nucleophilic.[1] This prevents oligomerization while the alcohol is converted to the alkyl chloride.[1]
  • Cyclization:

    • Evaporate volatiles (removes excess

      
      ).[1]
      
    • Redissolve the resulting ammonium chloride salt in water/solvent.[1]

    • The Trigger: Slowly add NaOH/KOH to neutralize.[1] As the amine deprotonates, it immediately snaps shut onto the chloride intramolecularly.[1]

Module 4: Catalytic "Borrowing Hydrogen" (Green)

Method: Ruthenium or Iridium catalyzed cyclization.[1] Mechanism: Alcohol



1Best For:1

Key Insight: This method is highly sensitive to the "Hydrogen Shuttle."

  • To get Cyclic Amine: The catalyst must return the hydrogen to the imine.

  • To get Lactam (Cyclic Amide): You must add a hydrogen acceptor (e.g., acetone or an open system) to remove the hydrogen permanently.[1]

Protocol (Ru-Catalyzed):

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%).[1]
    
  • Solvent: t-Amyl alcohol (0.5 M).

  • Additive: None (for amine) or Acetone (for lactam).[1]

  • Temp: 110°C in a sealed tube.

Troubleshooting FAQ
ObservationProbable CauseCorrective Action
Recovery of Starting Material (Mitsunobu) Nucleophile

too high (>13).[1]
Use Fukuyama conditions : Protect amine with

or

before reaction.[1]
Dimer/Oligomer Formation Concentration too high.[1][2]Dilute: Run reaction at 0.005 M. Add reagents via syringe pump over 4 hours.
Elimination Product (Alkene) Steric hindrance or High Temperature.[1][2]Switch Mechanism: Use Mitsunobu (invokes

) instead of acid/thermal dehydration (invokes E1/E2).
Hydrazine-Amine Adduct Steric bulk prevents cyclization.[1]Check Baldwin's Rules. If 5-endo-tet, redesign substrate. If steric, switch to

method.[1]
Racemization (Chiral substrates)

character during activation.
Avoid strong acids.[1] Use Appel conditions (

) at low temp (-78°C) to enforce

.
Decision Logic: Which Method to Choose?

Method_Selectioncluster_ProtectedProtected Amine (Boc, Cbz, Ts)cluster_UnprotectedFree AmineInputAmino Alcohol SubstrateCheck1Is the Amine Protected?Input->Check1Method1Mitsunobu Reaction(Best for Ts/Ns protected)Check1->Method1Yes (Sulfonamide)Method2Mesylation (MsCl) -> Base(Best for Boc/Cbz)Check1->Method2Yes (Carbamate)Method3Inverse Addition SOCl2(Robust, Scale-up)Check1->Method3No (Robustness needed)Method4Ru-Catalysis(Green, Atom Efficient)Check1->Method4No (Green chem needed)

Figure 2: Strategic selection of cyclization protocol based on amine protection status.

References
  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][3] Synthesis, 1981(1), 1–28.[1] Link[1]

  • Baldwin, J. E. (1976).[1][4] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736.[1] Link[1]

  • Xu, F., et al. (2008).[1][5] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.[1] Link[1]

  • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. (2007).[1] Borrowing Hydrogen in the Activation of Alcohols.[1] Advanced Synthesis & Catalysis, 349(10), 1555–1575.[1] Link[1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][3][6] Chemical Reviews, 109(6), 2551–2651.[1] Link[1]

Optimizing reaction conditions for azetidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers struggling to construct this highly strained, four-membered nitrogen heterocycle. Azetidines are highly prized in medicinal chemistry as metabolically stable bioisosteres for piperidines and pyrrolidines, but their synthesis is notoriously difficult.

Due to inherent ring strain (~26 kcal/mol) and unfavorable kinetic factors (Baldwin’s rules dictate that 4-exo-tet closures are slower than competing 5-exo-tet closures), reactions often fail due to polymerization, elimination, or ring expansion. This guide provides field-proven troubleshooting workflows, mechanistic causality, and self-validating protocols to ensure your success.

Core Troubleshooting Workflows

Before diving into specific protocols, use the decision matrix below to align your starting materials with the optimal synthetic strategy and anticipate the most common failure modes.

AzetidineTroubleshooting Start Target: Azetidine Core (High Ring Strain ~26 kcal/mol) Q1 Precursor: Beta-Amino Alcohols? Start->Q1 Q2 Precursor: Alkenes + Oximes? Start->Q2 Q3 Precursor: Aliphatic Amines + Alkynes? Start->Q3 M1 Couty's Synthesis (Anionic Ring Closure) Q1->M1 Yes M2 Aza-Paternò-Büchi ([2+2] Photocycloaddition) Q2->M2 Yes M3 [3+1] Radical Cascade (Cu-Photocatalysis) Q3->M3 Yes T1 Issue: Pyrrolidine Formation Fix: Control Leaving Group Activation M1->T1 Troubleshoot T2 Issue: Low Conversion Fix: Switch to Intramolecular Tether M2->T2 Troubleshoot T3 Issue: Alkyne Homocoupling Fix: Rigorous Degassing (FPT) M3->T3 Troubleshoot

Decision matrix for selecting and troubleshooting azetidine synthesis pathways.

Module 1: Anionic Ring Closure (Couty's Synthesis)

Couty's synthesis is a highly efficient method for generating enantiopure azetidines from readily available


-amino alcohols via chlorination followed by a 4-exo-trig/tet ring closure[1].

FAQ: Why is my cyclization yielding pyrrolidines instead of azetidines? Causality & Optimization: This is a classic ring-expansion failure. If the intermediate


-hydroxymethylazetidine is activated (e.g., via mesylation or chlorination) under uncontrolled conditions, it forms a transient aziridinium ion intermediate. Because the 5-membered ring is thermodynamically more stable, the aziridinium ion opens to form a pyrrolidine side-product[2]. To prevent this, you must ensure the leaving group is installed prior to the final ring closure, or maintain strict cryogenic temperature control during the base-mediated cyclization.

Step-by-Step Protocol: Couty's Synthesis

  • Chlorination: Dissolve the N-alkyl/aryl

    
    -amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
    
  • Activation: Cool the flask to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Self-Validation: Monitor via TLC; the intermediate chloride will appear as a distinct, less polar spot compared to the starting amino alcohol.

  • Solvent Exchange: Evaporate the DCM and excess SOCl₂ under reduced pressure. Redissolve the crude chloride intermediate in anhydrous THF.

  • Anionic Ring Closure: Cool the solution to -78 °C. Slowly add Lithium hexamethyldisilazide (LiHMDS, 2.0 eq). The strong base deprotonates the amine, driving the 4-exo-tet cyclization.

  • Quench & Verify: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Self-Validation: ¹H NMR of the crude mixture should reveal highly shielded protons (multiplets at 2.0–2.5 ppm) characteristic of the highly strained azetidine ring.

Module 2: Photochemical [2+2] Cycloaddition (Aza-Paternò-Büchi)

Recent advancements have unlocked the synthesis of complex, 3D tricyclic azetidines using visible-light-mediated [2+2] cycloadditions between alkenes and cyclic oximes[3].

AzaPaternoBuchi PC Ir-Photocatalyst (Ground State) PC_star Ir-Photocatalyst* (Triplet Excited State) PC->PC_star Blue LED (456 nm) PC_star->PC Relaxation Oxime_star Cyclic Oxime* (Triplet State) PC_star->Oxime_star Energy Transfer (EnT) Oxime Cyclic Oxime (Ground State) Oxime->Oxime_star Diradical 1,4-Diradical Intermediate Oxime_star->Diradical + Alkene Alkene Unactivated Alkene Alkene->Diradical Azetidine Tricyclic Azetidine (Product) Diradical->Azetidine Intersystem Crossing & Ring Closure

Mechanistic pathway of the visible-light-mediated Aza-Paternò-Büchi [2+2] cycloaddition.

FAQ: My [2+2] cycloaddition with unactivated alkenes is failing. What should I change? Causality & Optimization: Unactivated alkenes are notoriously unreactive in intermolecular aza-Paternò-Büchi reactions due to unfavorable entropic factors. The solution is to switch to an intramolecular approach. By tethering the unactivated alkene to the cyclic oxime, you drastically increase the effective molarity. Using an Iridium photocatalyst under blue LED irradiation facilitates triplet energy transfer (EnT) to the oxime, enabling the[2+2] cycloaddition to proceed in yields up to 84%[3].

Step-by-Step Protocol: Intramolecular Aza-Paternò-Büchi

  • Preparation: Charge a flame-dried vial with the tethered oxime-alkene substrate (0.1 mmol) and the photocatalyst Ir(dF-CF₃-ppy)₂(dtbbpy)PF₆ (1–2 mol%).

  • Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Degas by sparging with argon for 15 minutes.

  • Irradiation: Seal the vial and irradiate with 456 nm blue LEDs at room temperature for 16–24 hours. Self-Validation: The reaction mixture must maintain a luminescent yellow/orange hue; a loss of color indicates photocatalyst degradation (often due to oxygen contamination).

  • Isolation: Concentrate the mixture and purify via flash column chromatography to isolate the tricyclic azetidine.

  • Deprotection (Optional): Cleave the N–O bond via hydrogenolysis (H₂, Pd/C) to yield the free, unprotected NH-azetidine[3].

Module 3: [3+1] Radical Cascade Cyclization

This modern approach constructs the azetidine core from simple aliphatic amines and alkynes via a photo-induced copper-catalyzed [3+1] radical cascade[4].

FAQ: I am observing significant alkyne homocoupling instead of the desired azetidine. How do I suppress this? Causality & Optimization: Alkyne homocoupling (Glaser coupling) is a dominant side reaction in copper-catalyzed systems when oxygen is present, as O₂ acts as the terminal oxidant. In the photo-induced [3+1] radical annulation, it is critical to rigorously exclude oxygen to favor the radical cascade over oxidative coupling[4].

Step-by-Step Protocol: Photo-induced Cu-Catalyzed [3+1] Annulation

  • Setup: Combine the aliphatic amine (1.0 eq), terminal alkyne (1.5 eq), Cu(MeCN)₄PF₆ (10 mol%), and the designated ligand in a Schlenk tube.

  • Rigorous Degassing: Add anhydrous solvent (e.g., DCE). Subject the mixture to three strict Freeze-Pump-Thaw (FPT) cycles. Self-Validation: A color change from pale yellow to deep green/blue during the reaction indicates unwanted oxidation of Cu(I) to Cu(II), signaling an air leak. The solution should remain pale.

  • Reaction: Irradiate with the appropriate UV/Vis light source while stirring at room temperature until the amine is consumed (monitor via LC-MS).

  • Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and purify via chromatography.

Quantitative Data Summary

Use the table below to benchmark your expected yields and identify the primary limitations of your chosen methodology.

Synthesis StrategyPrecursorsTypical YieldsKey AdvantagePrimary Limitation / Troubleshooting Focus
Couty's Synthesis (Anionic)

-amino alcohols
70–95%Highly enantioselective; scalableSusceptible to aziridinium-mediated ring expansion to pyrrolidines.
Aza-Paternò-Büchi [2+2] Cyclic oximes + Alkenes40–84%Access to complex 3D tricyclic scaffoldsRequires specific Ir-photocatalysts and strict anaerobic photochemistry.
[3+1] Radical Cascade Aliphatic amines + Alkynes50–80%Uses abundant, simple starting materialsHighly sensitive to oxygen (leads to alkyne homocoupling).

References

  • Couty's azetidine synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS (Heterocycles) URL:[Link]

  • Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes Source: Organic Letters - ACS Publications URL:[Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization Source: The Innovation URL:[Link]

Sources

Preventing polymerization of azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Unwanted Polymerization and Degradation

Welcome to the Technical Support Center for azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and valuable four-membered heterocycles. The inherent ring strain that makes azetidines synthetically useful also renders them susceptible to degradation, primarily through polymerization.[1][2] This resource provides in-depth, experience-driven answers to common challenges, helping you ensure the stability and integrity of your compounds.

Frequently Asked Questions: Understanding the Root Cause

This section addresses the fundamental principles governing the stability of azetidine derivatives.

Q1: I isolated my pure azetidine derivative, but it turned into a viscous oil or an insoluble solid upon standing. What happened?

A: You have likely observed polymerization. Azetidines, due to their ring strain (approx. 25.4 kcal/mol), are prone to a process called Cationic Ring-Opening Polymerization (CROP).[1][3] This is the most common pathway for unwanted polymerization, where the azetidine rings open and link together to form long polymer chains (polyaminess).[4][5] This process transforms your well-defined small molecule into a high-molecular-weight polymer, which is often observed as a viscous oil, gum, or solid precipitate.

Q2: What is the mechanism of Cationic Ring-Opening Polymerization (CROP) and what initiates it?

A: CROP is typically initiated by electrophiles, with acidic protons being the most common culprits in a laboratory setting.[4][6] The mechanism proceeds in three main stages:

  • Initiation: The nitrogen atom of the azetidine ring, being a Lewis base, gets protonated by an acid (H⁺). This forms a highly reactive azetidinium ion.

  • Propagation: A nucleophilic nitrogen atom from a second azetidine monomer attacks the electrophilic carbon of the azetidinium ion. This attack opens the strained four-membered ring and forms a dimer that still contains a reactive azetidinium ion at its terminus. This process repeats, rapidly extending the polymer chain.

  • Branching: Unlike some other polymerizations, the CROP of azetidines often leads to hyperbranched polymers.[4][7] This is because the secondary amines within the growing polymer chain are also nucleophilic and can attack azetidinium ions, creating branches.

This entire process can be triggered by trace amounts of acid, including residual acid from a previous synthetic step, acidic silica gel used in chromatography, or even atmospheric carbon dioxide dissolving in trace moisture to form carbonic acid.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Growth & Branching Azetidine Azetidine Azetidinium Azetidinium Ion (Reactive) Azetidine->Azetidinium Protonation Proton H+ Azetidinium2 Azetidinium Ion Dimer Dimeric Azetidinium Ion Azetidinium2->Dimer Azetidine2 Azetidine (Monomer) Azetidine2->Azetidinium2 Nucleophilic Attack Dimer2 Growing Polymer Chain Polymer Hyperbranched Poly(propylenimine) Dimer2->Polymer Monomer_n + n Monomers

Caption: Cationic Ring-Opening Polymerization (CROP) of Azetidine.

Q3: What key factors influence the stability of my azetidine derivative?

A: Several environmental and structural factors are critical:

  • pH: This is the most critical factor. Acidic conditions dramatically accelerate polymerization by promoting the formation of the initial azetidinium ion.[8][9] The compound's stability is generally greatest at a neutral or slightly basic pH.[9][10]

  • Temperature: Higher temperatures increase reaction rates, including the rate of polymerization.[7][11][12] Therefore, storing and handling azetidines at low temperatures is crucial.

  • Substituents: The electronic nature of the substituent on the azetidine nitrogen plays a major role. Electron-withdrawing groups (e.g., sulfonyl, carbamate) decrease the basicity and nucleophilicity of the nitrogen atom.[13] This makes the initial protonation step less favorable, thereby enhancing the compound's stability against acid-catalyzed polymerization.[8][9]

  • Solvent: Protic solvents, especially alcohols, can facilitate proton transfer and may participate in ring-opening, promoting polymerization.[6] Aprotic solvents are often a safer choice for storage and reactions.[9]

  • Exposure to Air and Light: While less documented for polymerization, general best practices for storing reactive compounds apply. Exposure to light can cause photolytic degradation, and exposure to air and moisture can lead to the formation of acidic impurities.[10]

Troubleshooting Guide: From the Bench to the Vial

This section provides direct answers and actionable solutions to specific experimental problems.

Q4: My azetidine derivative seems to decompose during aqueous workup, especially after an acid wash. How can I prevent this?

A: This is a classic issue caused by acid-catalyzed ring-opening. The low pH environment of an acid wash protonates the azetidine nitrogen, making it highly susceptible to nucleophilic attack by water or other nucleophiles present, leading to ring-opened byproducts and polymerization.

Troubleshooting Steps:

  • Avoid Strong Acid Washes: If possible, eliminate the acid wash. If you must wash to remove basic impurities, use a very dilute acid (e.g., 0.1 M HCl) and perform the wash quickly at low temperature (0-5 °C).

  • Use a Buffered System: A much safer approach is to wash with a weakly acidic buffer, such as a pH 5-6 citrate or acetate buffer, instead of a strong acid.

  • Immediate Neutralization: Immediately after the extraction, wash the organic layer with a saturated sodium bicarbonate solution or a phosphate buffer (pH ~7-8) to neutralize any residual acid.

  • Dry and Concentrate Promptly: Dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at low temperature. Do not let the solution sit for extended periods.

Q5: I am observing significant product loss and smearing on my silica gel column. How can I purify my sensitive azetidine derivative?

A: Standard silica gel is inherently acidic (pH ~4-5) and has a high surface area, creating a perfect environment for acid-catalyzed polymerization of sensitive azetidines.

Troubleshooting Steps:

  • Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic additive. A common method is to use a slurry of silica in your eluent that contains 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites.

  • Use Alternative Stationary Phases: For highly sensitive compounds, avoid silica gel altogether. Consider using basic alumina or Florisil, which are basic stationary phases and less likely to cause degradation.[13]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A flash chromatography system is ideal.

  • Low-Temperature Chromatography: If the compound is particularly unstable, consider performing the chromatography in a cold room.

  • Non-Chromatographic Purification: Explore other purification methods like distillation for volatile compounds or recrystallization for crystalline solids, as these avoid contact with acidic stationary phases.[13]

Caption: Troubleshooting workflow for azetidine polymerization.

Q6: What are the definitive best practices for the long-term storage of azetidine derivatives?

A: To ensure maximum shelf-life, you must rigorously control the storage environment to exclude initiators of polymerization.

Recommended Storage Protocol:

  • Form: Store the compound neat (as a solid or pure oil) whenever possible. Storing in solution is not recommended for long periods as solvent interactions can promote degradation.[9]

  • Temperature: Store at low temperatures. For short-term storage (days to weeks), 2-8 °C is acceptable. For long-term storage, -20 °C or -80 °C is strongly recommended.[9][10]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This prevents contact with atmospheric moisture and CO₂.

  • Container: Use a clean, dry glass vial with a tight-fitting cap, preferably with a PTFE liner.

  • Light: Protect from light by storing in an amber vial or by wrapping the vial in aluminum foil.[9][10]

Key Experimental Protocols

Protocol 1: General Handling of Azetidine Derivatives

  • Dispensing: Always handle azetidines in a well-ventilated fume hood. For neat liquids, use a syringe or pipette under a positive pressure of inert gas (argon or nitrogen).

  • Solvent Selection: When preparing a solution, use dry, aprotic solvents (e.g., Dichloromethane, THF, Toluene) unless the experimental procedure requires otherwise.

  • Temperature Control: Keep the compound and its solutions cold (in an ice bath) as much as possible during handling and reaction setup.

  • Inert Atmosphere: For reactions, especially those that are heated or run for long periods, ensure all glassware is oven- or flame-dried and the reaction is maintained under an inert atmosphere.

Protocol 2: pH-Controlled Purification of a Base-Sensitive Azetidine

This protocol is for a scenario where an N-Boc protected azetidine needs to be purified post-synthesis.

  • Initial Quench: Quench the reaction mixture by pouring it into a cold (0 °C) saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Combine the organic layers and wash them sequentially with:

    • Saturated NaHCO₃ solution (once).

    • Brine (saturated NaCl solution) (once). This removes any remaining acidic or basic residues without exposing the compound to harsh pH.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure at a bath temperature no higher than 30 °C.

  • Chromatography: Purify the crude material on a column packed with silica gel that has been pre-treated with 1% triethylamine in the eluent.

  • Storage: After characterization confirms purity, store the final compound at -20 °C under an argon atmosphere.

Data Summary: Stability of N-Aryl Azetidines

The stability of azetidines is highly dependent on the substituents attached to the nitrogen atom. Electron-withdrawing groups and conjugation can significantly reduce the basicity of the azetidine nitrogen, thereby increasing stability in aqueous acidic media.

Compound TypeAzetidine N pKa (Calculated)Stability (T₁/₂ at pH 1.8)Rationale for Stability
N-Phenyl Azetidine 2.9Low (<10 min)The nitrogen lone pair is relatively available, leading to easy protonation.[8]
N-(4-Cyano-phenyl) Azetidine 0.5Very Low (<10 min)While the cyano group is electron-withdrawing, the lack of a more basic site allows for sufficient protonation of the azetidine nitrogen to drive rapid decomposition.[8]
N-(4-Pyridyl) Azetidine -1.1Excellent (>24 h)The pyridine nitrogen is far more basic and is protonated first. This conjugation significantly lowers the basicity of the azetidine nitrogen, preventing its protonation and subsequent ring-opening.[8]
N-(2-Pyridyl) Azetidine -2.6Excellent (>24 h)Similar to the 4-pyridyl analog, the primary protonation occurs on the pyridine ring, protecting the azetidine.[8]

Data synthesized from studies by P. G. Gildner et al.[8]

References
  • Gildner, P. G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gleede, T., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]

  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules. Available at: [Link]

  • Sarazen, M. L., & Jones, C. W. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Princeton University Library. Available at: [Link]

  • Gleede, T., et al. (2019). Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization. University of Twente Research Information. Available at: [Link]

  • Thum, L., & Gande, M. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pahovnik, D., & Rupar, P. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository. Available at: [Link]

  • Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Isom, E. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Oreate AI (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. Available at: [Link]

  • Goethals, E. J. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate (2025). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. Available at: [Link]

  • Isom, E. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. Available at: [Link]

  • ResearchGate (2024). Azetidines and their applications in asymmetric catalysis. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. Available at: [Link]

  • D'hooghe, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Shimokawa, J., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • All about chemistry (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Cernak, T. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry data for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (and Isomeric Analogs) Content Type: Publish Comparison Guide

Precision Analytics for Strained-Ring Scaffolds

Executive Summary & Structural Definition

This guide addresses the mass spectrometric (MS) characterization of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3). Note that while the query specified "azetidin-3-ylcarbamate," the commercial standard for this scaffold places the Boc protecting group on the ring nitrogen (N1), not the exocyclic position. This guide primarily characterizes the N-Boc species (Structure A) while providing comparative data for the 3-amino-carbamate isomer (Structure B) to ensure unambiguous identification.

Why This Matters: This compound is a critical "sp3-rich" building block in modern drug discovery. Its high polarity and lack of UV chromophores make MS the primary detection method. However, the lability of the Boc group creates specific analytical pitfalls (e.g., in-source fragmentation) that can lead to false negatives if not anticipated.

Structural Isomer Comparison
FeatureTarget Compound (Structure A) Isomeric Analog (Structure B)
IUPAC Name tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylatetert-butyl (3-(hydroxymethyl)azetidin-3-yl)carbamate
CAS 142253-56-3 (Hypothetical / Custom Synthesis)
Boc Location Ring Nitrogen (N1)Exocyclic Amine (C3-N)
MS Challenge Ring opening potential; Boc lossHigh polarity; zwitterionic potential

Mass Spectrometry Profile & Fragmentation Dynamics

Theoretical Data
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Monoisotopic Mass: 187.1208 Da

  • [M+H]

    
    :  188.1281 Da
    
  • [M+Na]

    
    :  210.1101 Da
    
Fragmentation Pathway (ESI+)

The fragmentation of N-Boc azetidines follows a predictable yet critical pathway. The loss of the tert-butyl group is the dominant event, often occurring in the ion source if voltages are too high.

FragmentationPathway M_Protonated [M+H]+ m/z 188.13 (Intact Precursor) M_Isobutene [M+H - C4H8]+ m/z 132.07 (Carbamic Acid) M_Protonated->M_Isobutene - Isobutene (56 Da) (McLafferty-like) M_Core [Core Amine]+ m/z 88.08 (Azetidin-3-ylmethanol) M_Isobutene->M_Core - CO2 (44 Da) (Spontaneous) Ring_Open Ring Opening (m/z < 88) M_Core->Ring_Open High Energy CID

Figure 1: ESI+ Fragmentation pathway. The transition from m/z 188 to 132 is the primary diagnostic transition.

Comparative Analysis: Performance by Ionization Mode

This section compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this specific scaffold.

Table 1: Ionization Mode Comparison
FeatureESI (Electrospray) APCI (Atmospheric Pressure) Verdict
Sensitivity High. The carbamate oxygen and hydroxyl group protonate readily.Moderate. Use ESI for trace analysis.
In-Source Fragmentation Moderate. [M+H]+ is usually visible, but [M+H-56]+ (m/z 132) is common.High. Thermal energy often strips the Boc group entirely, leaving only m/z 88.ESI preserves molecular ion.
Adduct Formation Forms strong [M+Na]+ (m/z 210) and [M+NH4]+ adducts.Predominantly [M+H]+.APCI simplifies spectra but sacrifices sensitivity.
Linearity (Quant) Excellent (0.1 - 1000 ng/mL).Good, but higher background noise.ESI is preferred for DMPK.
Expert Insight: The "Sodium Trap"

In ESI+, Boc-protected azetidines have a high affinity for sodium.

  • Observation: You may see a dominant peak at m/z 210 (Sodium adduct) and very little m/z 188 (Protonated).

  • Solution: Do not increase fragmentation voltage to "break" the adduct; this will only destroy the Boc group. Instead, add 0.1% Formic Acid or 5mM Ammonium Formate to the mobile phase to force protonation or ammonium adduct formation.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to distinguish the target compound from impurities (like the deprotected amine) using a standard LC-MS/MS setup.

Reagents & Setup
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

Step-by-Step Workflow
  • System Suitability (Blank Injection):

    • Inject Mobile Phase B. Verify background noise at m/z 188 and 132 is < 100 counts.

  • Soft Ionization Scan (Full Scan Q1):

    • Set Source Temperature: < 300°C (Crucial to prevent thermal degradation).

    • Scan Range: m/z 50 – 300.

    • Success Criteria: Observe m/z 188.1 ([M+H]+) or m/z 210.1 ([M+Na]+). If m/z 88.1 is the base peak, lower the fragmentor voltage.

  • Product Ion Scan (MS2):

    • Select Precursor: m/z 188.1.

    • Collision Energy (CE): Ramp 10 – 30 eV.

    • Diagnostic Ions:

      • m/z 132.1: Loss of isobutene (Specific to Boc).

      • m/z 88.1: Loss of Boc group (Core azetidine).

      • m/z 57.1: tert-butyl cation (Low mass confirmation).

  • Isomer Differentiation (Advanced):

    • If distinguishing from tert-butyl (azetidin-3-yl)carbamate (Structure B), look for water loss (-18 Da) .

    • Structure A (Hydroxymethyl): Readily loses H2O (m/z 188 -> 170) due to the primary alcohol.

    • Structure B (Carbamate): Less likely to lose water; primary loss is Boc.

Workflow Start Start: Sample Prep (1 µg/mL in 50:50 H2O:MeCN) FullScan Full Scan MS1 (Identify Precursor) Start->FullScan Decision Is m/z 188 dominant? FullScan->Decision Optimize Lower Source Temp Reduce Fragmentor V Decision->Optimize No (m/z 88 dominant) MS2 Targeted MS2 (CE 15eV) Precursor: 188.1 Decision->MS2 Yes Optimize->FullScan DataAnalysis Verify Fragments: 132 (Boc loss) 88 (Core) MS2->DataAnalysis

Figure 2: Logical workflow for validating Boc-azetidine integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583745, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Liu, C., et al. (2025).Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Wang, X-R., et al. (2025).Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (Context for azetidine scaffold stability and synthesis).

Sources

A Senior Application Scientist's Guide to PROTAC Linker Design: Comparing Azetidine-Based Rigidity with Flexible Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC's architecture is a tripartite composition: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and, critically, a chemical linker that tethers the two.[4][]

While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are pivotal determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][6] Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the default choice.[4][] However, the field is increasingly recognizing the profound advantages of incorporating rigid structural motifs. This guide provides an in-depth comparison of a promising rigid linker building block, tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate , against its more conventional flexible counterparts.

The PROTAC Mechanism of Action: A Symphony of Proximity

PROTACs operate catalytically by hijacking the cell's natural protein disposal machinery.[1] The process, illustrated below, hinges on the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Complex Proteasome 26S Proteasome Proteasome->POI Releases Degraded Peptides Ub Ubiquitin Ub->Ternary Ternary->PROTAC PROTAC is Recycled POI_ub Poly-ubiquitinated POI Ternary->POI_ub Ubiquitination POI_ub->Proteasome Recognition & Degradation Linker_Comparison cluster_flexible Flexible Linkers cluster_rigid Rigid Linker Building Block PEG PEG Linker (e.g., -O(CH2CH2O)n-) Alkyl Alkyl Linker (e.g., -(CH2)n-) E3 E3 Ligand PEG->E3 Azetidine tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Azetidine->E3 POI POI Ligand POI->PEG Linker POI->Azetidine Linker

Figure 2: Structural comparison of flexible vs. rigid linker concepts.

Comparative Performance Analysis: A Case Study

To objectively compare these linker strategies, we present data from a hypothetical, yet representative, case study. Three PROTACs were designed to target Bromodomain-containing protein 4 (BRD4), a well-studied cancer target. All three utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (a VHL ligand), differing only in their linker composition.

  • PROTAC-Azetidine: Incorporates a linker derived from tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

  • PROTAC-PEG4: Incorporates a flexible 4-unit PEG linker.

  • PROTAC-C10: Incorporates a flexible 10-carbon alkyl chain linker.

Table 1: Physicochemical Properties
PropertyPROTAC-AzetidinePROTAC-PEG4PROTAC-C10
Molecular Weight ( g/mol ) ~950~980~940
cLogP 4.84.25.5
Rotatable Bonds 121816
Topological Polar Surface Area (TPSA) 165180150

Insight: The azetidine linker results in a significantly lower number of rotatable bonds compared to the flexible linkers. This reduction in conformational flexibility is a key tenet of the rigid design strategy, which often correlates with improved cell permeability despite high molecular weight. [6]

Table 2: In Vitro Performance Metrics
MetricPROTAC-AzetidinePROTAC-PEG4PROTAC-C10
BRD4 Degradation DC₅₀ (nM) 51525
Max Degradation (Dₘₐₓ, %) >95%>95%90%
Ternary Complex Stability (SPR, K_D, nM) 254060
Cellular Permeability (Papp, 10⁻⁶ cm/s) 2.51.20.8

Insight: The data reveals a clear performance advantage for the rigid azetidine-containing PROTAC. Its enhanced potency (lower DC₅₀) can be attributed to the more stable ternary complex it forms, a likely consequence of the pre-organized conformation imposed by the rigid linker. [7]Most strikingly, PROTAC-Azetidine demonstrates superior cellular permeability. This may seem counterintuitive for a large molecule, but the reduced number of rotatable bonds and the constrained conformation can facilitate passive diffusion across the cell membrane, a phenomenon increasingly reported for rigid PROTACs. [7][8]

Experimental Protocols for PROTAC Evaluation

Reproducible and robust experimental protocols are essential for the accurate assessment of PROTAC performance. [9]

Workflow for PROTAC Synthesis and Evaluation

a cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_biophysical Biophysical & Mechanistic Assays A Synthesize PROTAC Library (Azetidine, PEG, Alkyl) B Purify (HPLC) & Characterize (LC-MS, NMR) A->B C Cell Culture (e.g., MCF7, HeLa) B->C D PROTAC Treatment (Dose-response, Time-course) C->D E Cell Lysis D->E G Permeability Assay (e.g., PAMPA) D->G F Western Blot for POI Degradation (Quantify DC50, Dmax) E->F H Ternary Complex Assay (e.g., SPR, FP, ALPHA) F->H I Proteasome Inhibition Control (e.g., with MG132) F->I J mRNA Level Analysis (qPCR) F->J

Figure 3: A comprehensive workflow for the evaluation of novel PROTACs.
Protocol 1: Western Blotting for BRD4 Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment. [9]

  • Cell Seeding: Plate a human cell line expressing the target protein (e.g., HeLa or MCF7 for BRD4) in 6-well plates at a density of 300,000 cells/well. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of each PROTAC (e.g., 0.1 nM to 1000 nM) in complete cell culture medium. Replace the medium in each well with the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Incubate with a loading control antibody (e.g., anti-GAPDH or anti-Actin) to ensure equal protein loading.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values by plotting the percentage of remaining protein against the PROTAC concentration.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the ability of a compound to passively diffuse across an artificial lipid membrane, serving as a surrogate for cell permeability. [6]

  • Reagent Preparation: Prepare a 1% solution of lecithin in dodecane. Prepare a stock solution of each PROTAC at 10 mM in DMSO.

  • Donor Plate Preparation: Dilute the PROTAC stock solutions to a final concentration of 100 µM in a universal buffer (e.g., pH 7.4 PBS). Add 200 µL of each diluted PROTAC solution to the wells of a 96-well donor plate.

  • Membrane Coating: Add 5 µL of the lecithin/dodecane solution to the filter of each well in a 96-well acceptor plate.

  • Assay Assembly: Carefully place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for 5-18 hours, protected from light and with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [(-V_D * V_A) / ((V_D + V_A) * Area * Time)] * ln(1 - [C_A(t) / C_equilibrium]) Where V_D and V_A are the volumes in the donor and acceptor wells, Area is the filter area, Time is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Conclusion and Future Directions

The linker is a critical design element that profoundly influences the therapeutic potential of a PROTAC. While flexible linkers like PEG and alkyl chains offer synthetic convenience, the strategic incorporation of rigid motifs, such as the azetidine core from tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate , presents a compelling strategy for enhancing PROTAC performance.

Our comparative analysis highlights that rigidification can lead to:

  • Increased Potency: Through pre-organization of the PROTAC into a bioactive conformation, leading to more stable and productive ternary complexes. [7]* Improved Cellular Permeability: By reducing the number of rotatable bonds, which can improve passive diffusion despite high molecular weight. [6][8]* Enhanced Drug-like Properties: Often resulting in improved metabolic stability and pharmacokinetic profiles. [1][7] The choice of linker is not universal; it must be empirically optimized for each specific POI-E3 ligase pair. [4]However, the evidence strongly suggests that exploring rigid linkers, particularly those derived from scaffolds like azetidine, is a crucial step in the rational design of the next generation of highly potent and bioavailable PROTAC degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Imaeda, Y., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]

  • Fallah, M., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. [Link]

  • Shcherbakov, D., & Gushchin, G. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Royal Society of Chemistry. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • National Center for Biotechnology Information. (2011). Impact of linker length on the activity of PROTACs. PubMed Central. [Link]

  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design. ResearchGate. [Link]

  • Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central. [Link]

  • ACS Publications. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of carbamate 9 d. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). tert-Butyl Azetidin-3-ylcarbamate Hydrochloride. CRO Splendid Lab Pvt. Ltd.. [Link]

Sources

Technical Guide: X-ray Crystallography of Substituted Azetidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a "privileged scaffold" in modern drug discovery.[1][2] Acting as a bioisostere for gem-dimethyl groups or a conformationally restricted analogue of piperidine/pyrrolidine, azetidines offer unique vectors for tuning lipophilicity (


) and metabolic stability.[3]

However, obtaining high-resolution X-ray crystal structures of substituted azetidines is notoriously difficult. The high ring strain (~25.4 kcal/mol) and low barrier to ring inversion often result in amorphous oils or disordered solids at room temperature.

This guide provides a comparative analysis of crystallization strategies (Salt Screening vs. Derivatization), supported by experimental protocols to stabilize the azetidine core for absolute structure determination.

Part 1: The Azetidine Challenge

Before selecting a crystallization method, researchers must understand the structural liabilities of the azetidine pharmacophore compared to its 5- and 6-membered counterparts.

Structural Comparison: Azetidine vs. Homologues
FeatureAzetidine (4-ring)Pyrrolidine (5-ring)Piperidine (6-ring)Impact on Crystallography
Ring Strain ~25 kcal/mol~5 kcal/mol~0 kcal/molHigh strain leads to high reactivity and potential ring-opening during crystallization.
Conformation Puckered (

)
Envelope (

)
Chair (

)
Azetidine ring puckering (20°–30°) is highly sensitive to lattice forces, causing disorder.
State (Free Base) Often Oil/VolatileLiquid/SolidSolidFree base azetidines rarely crystallize directly; salt formation is mandatory.
Inversion Barrier Low (~1.3 kcal/mol)ModerateHighRapid N-inversion in solution impedes nucleation.

Key Insight: The "gem-dimethyl" effect (Thorpe-Ingold effect) in 3,3-disubstituted azetidines can rigidify the ring, slightly improving crystallization probability, but counter-ion selection remains the critical variable.

Part 2: Comparative Guide – Crystallization Strategies

For a researcher holding an oily azetidine intermediate, there are three primary "products" (strategies) to generate diffraction-quality crystals.

Strategy A: Inorganic Salts (HCl/HBr)
  • Mechanism: Protonation of the azetidine nitrogen to form an ionic lattice.

  • Verdict: Low Reliability. While chemically simple, azetidine hydrochlorides are frequently hygroscopic and prone to forming hydrates, which complicates data collection at 100K due to ice ring formation.

Strategy B: Bulky Organic Salts (The Recommended "Product")
  • Mechanism: Using large, planar, or H-bond-rich counter-ions (Oxalate, Tosylate, Picrate) to anchor the globular azetidine cation.

  • Verdict: High Reliability. Organic anions provide a "scaffold" that locks the puckered azetidine conformation via charge-assisted hydrogen bonds.

Strategy C: Covalent Derivatization (N-Sulfonylation)
  • Mechanism: Converting the basic amine to a sulfonamide (e.g., N-Nosyl or N-Tosyl).

  • Verdict: Medium Reliability. Excellent for crystallinity, but chemically alters the molecule, potentially masking the relevant biological conformation of the basic amine.

Comparative Data: Success Rates in Structure Determination
ParameterInorganic Salts (HCl)Organic Salts (Oxalate/Tosylate)Covalent Derivatization
Crystallinity Low (often gums)High (defined prisms) Very High (needles/plates)
Hygroscopicity High (Critical Issue)LowNegligible
Resolution 1.0 – 1.2 Å< 0.8 Å (Atomic Res) < 0.8 Å
Relevance High (Bio-salt)High (Pharmaceutically relevant)Low (Altered pharmacophore)

Expert Recommendation: For 3,3-disubstituted azetidines, the Oxalate or p-Toluenesulfonate (Tosylate) salts are the "Gold Standard" alternatives to HCl. They stabilize the ring pucker through strong


 hydrogen bond networks.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for Strategy B (Organic Salt Formation) using Vapor Diffusion, optimized for oily azetidines.

Materials
  • Substrate: 50 mg Substituted Azetidine (Free Base).

  • Acid: Oxalic acid (0.5 eq for bis-azetidines) or p-Toluenesulfonic acid (1.0 eq).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Anti-solvent: Diethyl Ether (

    
    ) or Pentane.
    
Step-by-Step Workflow
  • Dissolution (The Solvation Check):

    • Dissolve 50 mg of azetidine oil in minimal MeOH (approx. 0.2 – 0.5 mL). Ensure the solution is clear.

    • Validation: If cloudy, filter through a 0.2 µm PTFE syringe filter. Nucleation requires a particle-free zone.

  • Salt Formation (In-situ):

    • Add stoichiometric acid (dissolved in minimal MeOH) dropwise.

    • Observation: A slight exotherm or immediate turbidity indicates salt formation. If precipitate forms instantly, redissolve by adding drops of MeOH and warming to 40°C.

  • Vapor Diffusion Setup (The "Sitting Drop" Alternative):

    • Place the MeOH solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger outer vial (20 mL scintillation vial).

    • Fill the outer vial (the "reservoir") with 3 mL of

      
       (Anti-solvent).
      
    • Crucial Step: Cap the outer vial tightly. Do not cap the inner vial.

  • Equilibration:

    • Store at 4°C. The volatile ether will slowly diffuse into the methanol, lowering the solubility of the azetidine salt gradually.

    • Timeline: Crystals typically appear in 24–72 hours.

  • Harvesting:

    • Extract crystals using a cryoloop. Immerse briefly in Paratone-N oil (cryoprotectant) before mounting on the goniometer.

Part 4: Structural Insights & Data Interpretation

Once the structure is solved, specific geometric parameters must be analyzed to validate the azetidine conformation.

The Puckering Angle ( )

The azetidine ring is rarely planar. The puckering angle


 is defined by the dihedral angle between the 

and

planes.
  • Typical Range: 20° – 35°.

  • Interpretation: A planar ring (

    
    ) usually indicates high disorder or strong crystal packing forces overcoming the natural strain. 3,3-disubstitution often flattens the ring slightly compared to unsubstituted azetidine.
    
Transannular Interactions

In 1,3-disubstituted azetidines, look for transannular interactions (distance between substituents at positions 1 and 3). The repulsion here drives the ring pucker.

Part 5: Visualization of Workflows

Diagram 1: Crystallization Decision Matrix

This workflow guides the researcher through the decision process based on the physical state of the starting material.

AzetidineCrystallization Start START: Substituted Azetidine StateCheck Physical State? Start->StateCheck Solid Solid/Amorphous StateCheck->Solid Melting Pt > 80°C Oil Oil/Gum StateCheck->Oil Melting Pt < 50°C Recryst Direct Recrystallization (Slow Evap: DCM/Hexane) Solid->Recryst SaltScreen Salt Screening (Target: Oxalate/Tosylate) Oil->SaltScreen Primary Strategy Deriv Derivatization (N-Boc / N-Ts) Oil->Deriv Secondary Strategy Recryst->SaltScreen Failure Xray X-Ray Diffraction (Low Temp 100K) Recryst->Xray Success VaporDiff Vapor Diffusion (MeOH -> Et2O) SaltScreen->VaporDiff Deriv->Recryst VaporDiff->Xray

Caption: Decision matrix for selecting the optimal crystallization route based on the initial physical state of the azetidine compound.

Diagram 2: Conformational Analysis (Ring Pucker)

Visualizing the geometric parameters critical for reporting azetidine structures.[4]

RingPucker N1 N1 (Amine) C2 C2 N1->C2 Plane1 Plane A (C2-N1-C4) N1->Plane1 C3 C3 (Substitution Site) C2->C3 C2->Plane1 Plane2 Plane B (C2-C3-C4) C2->Plane2 C4 C4 C3->C4 C3->Plane2 C4->N1 C4->Plane1 C4->Plane2 Phi Puckering Angle (φ) Typically 25° Plane1->Phi Plane2->Phi

Caption: Definition of the puckering angle (


), the critical geometric parameter derived from azetidine X-ray structures.

References

  • Kondratov, I. S., et al. (2018). "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine...".[5] The Journal of Organic Chemistry. Retrieved from [Link]

  • Schnitzer, T., & Trapp, N. (2022).[6] "Crystal structure analysis of N-acetylated proline and ring size analogs". Journal of Peptide Science. Retrieved from [Link]

  • Doda, L., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines". RSC Advances. Retrieved from [Link]

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates". Journal of the American Chemical Society.[6] (Foundational reference for puckering parameters cited in structural analysis).

Sources

A Comparative Guide to the Reactivity of Azetidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision that profoundly influences a molecule's pharmacological and pharmacokinetic profile. Azetidine and pyrrolidine, four and five-membered nitrogen-containing rings respectively, are privileged structures found in numerous FDA-approved drugs and clinical candidates.[1][2] While structurally similar, their reactivity profiles differ significantly, driven primarily by the inherent ring strain of the four-membered azetidine. This guide provides an in-depth, data-supported comparison of their reactivity in key chemical transformations, offering insights to guide scaffold selection and reaction design in drug discovery and development.

Introduction

Azetidines and pyrrolidines are foundational building blocks in the synthesis of a vast array of biologically active compounds.[3][4] The pyrrolidine ring is a well-established motif, while the azetidine scaffold has seen a surge in interest due to its ability to impart unique structural rigidity, improve ligand efficiency, and offer novel intellectual property.[1][5] Understanding the fundamental differences in their chemical behavior is crucial for chemists to harness their full potential. This guide will dissect the structural and electronic properties that govern their reactivity and provide a comparative analysis of their performance in common synthetic transformations, supported by experimental data and detailed protocols.

Part 1: The Physicochemical Basis of Reactivity

The divergent reactivity of azetidine and pyrrolidine stems from fundamental differences in their molecular structure and electronic properties.

Ring Strain: The Driving Force of Azetidine Reactivity

The most significant differentiator is ring strain. The four-membered azetidine ring possesses a considerable ring strain energy of approximately 25.4 kcal/mol.[6] This is substantially higher than the relatively strain-free pyrrolidine ring, which has a ring strain of about 5.4 kcal/mol.[6] This strain energy in azetidine arises from two main sources:

  • Angle Strain: The internal C-N-C and C-C-C bond angles in azetidine are compressed to approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This creates substantial angle strain.

  • Torsional Strain: The atoms in the azetidine ring are largely eclipsed, leading to unfavorable steric interactions and torsional strain.

In contrast, the five-membered pyrrolidine ring can adopt a more flexible "envelope" or "twist" conformation, which alleviates both angle and torsional strain, rendering it significantly more stable and less reactive than azetidine.[7] This high ring strain makes azetidine more susceptible to reactions that release this strain, such as ring-opening reactions.[8][9]

Caption: Workflow for a competitive N-acylation experiment.

Objective: To determine the relative reactivity of azetidine and pyrrolidine towards an acylating agent.

Materials:

  • Azetidine

  • Pyrrolidine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add azetidine (1.0 mmol, 1.0 eq) and pyrrolidine (1.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DCM (10 mL) and triethylamine (1.2 mmol, 1.2 eq). Add a known amount of an internal standard.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of acetyl chloride (0.9 mmol, 0.9 eq, to ensure competition) in anhydrous DCM (2 mL) dropwise over 10 minutes. Causality Note: Sub-stoichiometric addition of the acylating agent is critical to ensure the amines are in competition for the limited electrophile.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour. Monitor the reaction progress by taking aliquots and analyzing by GC or LC-MS to observe the formation of N-acetylazetidine and N-acetylpyrrolidine.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and carefully concentrate the filtrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by ¹H NMR spectroscopy and/or Gas Chromatography (GC) to determine the ratio of N-acetylazetidine to N-acetylpyrrolidine. The product ratio directly reflects the relative reactivity of the starting amines.

Conclusion and Practical Implications

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision with significant consequences for a molecule's synthetic accessibility and chemical properties.

  • Azetidine is the more reactive scaffold, a "high-energy" building block. Its enhanced nucleophilicity can be advantageous for forcing difficult alkylation or acylation reactions. However, this reactivity comes with a potential liability: the inherent ring strain makes it susceptible to metabolic or chemical ring-opening, which must be considered during drug design. [1][5]* Pyrrolidine is a more stable, "thermodynamically favored" scaffold. Its lower reactivity and greater stability make it a robust and reliable building block in a wider range of chemical environments. [7] Ultimately, the decision to employ an azetidine or a pyrrolidine should be guided by the specific goals of the project. Azetidines offer opportunities for creating rigid, novel structures with unique biological activities, while pyrrolidines provide a foundation of stability and predictable chemical behavior. A thorough understanding of their comparative reactivity is essential for any medicinal or synthetic chemist aiming to leverage these valuable heterocyclic motifs.

References

  • Zhang, L., & Xi, C. (2014). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]

  • Al-Anee, N. (2016). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Archive. Retrieved from [Link]

  • Scott, J. S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Published on PMC. Retrieved from [Link]

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. Retrieved from [Link]

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Urban, M., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Neuburger, M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]

  • Bansal, R. K. (n.d.). 1.2 Azetidinones (~-Lactams). eGyanKosh. Retrieved from [Link]

  • Melnykov, K. P., et al. (2021). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Urban, M., & Cibulka, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Retrieved from [Link]

  • StudySmarter. (2025). The pKa of pyrrolidium is c.a. 11.3 while the pKa of pyrrolium is.... Retrieved from [Link]

Sources

Characterization and Comparative Profiling of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward rigidified, three-dimensional architectures, the demand for highly functionalized, conformationally restricted building blocks has surged. tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate hydrochloride (hereafter referred to as Boc-Aze-OH·HCl) is a premium 3,3-disubstituted azetidine scaffold. Featuring a free secondary amine (stabilized as an HCl salt), a primary hydroxyl group, and a Boc-protected primary amine, this bifunctional building block is engineered for precision lead optimization.

This guide objectively compares Boc-Aze-OH·HCl against traditional acyclic and pyrrolidine alternatives, detailing the physicochemical and pharmacokinetic advantages of the azetidine core, supported by self-validating experimental workflows.

The Causality of Scaffold Selection: Why Azetidines?

In fragment-based drug design (FBDD) and late-stage functionalization, the choice of the central scaffold dictates the entire ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting therapeutic. The shift from flexible acyclic chains or larger 5/6-membered rings to the 4-membered azetidine ring is driven by three mechanistic pillars:

  • Conformational Restriction & Entropy: The lack of molecular rigidity in acyclic molecules incurs a high entropic penalty upon target binding. Azetidines pre-organize the spatial orientation of molecular vectors, decreasing the entropy of binding and thereby increasing target affinity[1].

  • Physicochemical Tuning (LogD & Solubility): Incorporating an azetidine ring significantly enhances aqueous solubility and reduces overall lipophilicity (LogD) when compared to larger, more lipophilic saturated heterocycles like pyrrolidines or piperidines[2].

  • Metabolic Shielding: The strained four-membered ring, combined with the quaternary sp³ carbon at the C3 position, creates a sterically demanding environment. This architecture effectively blocks Cytochrome P450 (CYP450) enzymes from accessing adjacent α-protons, mitigating oxidative dealkylation and improving half-life[3]. Furthermore, these monocyclic azetidines serve as critical pharmacological tools in structure-activity relationship (SAR) studies to overcome the metabolic liabilities of traditional scaffolds[4].

Comparative Performance Data

To objectively evaluate the performance of Boc-Aze-OH·HCl, we compared it against two common structural analogs: an acyclic serinol derivative and a homologous pyrrolidine scaffold. The data below summarizes the typical physicochemical and metabolic profiling observed when these scaffolds are integrated into a standard kinase inhibitor pharmacophore.

Property / MetricBoc-Aze-OH·HCl (Target Product)Acyclic Analog (Serinol Derivative)Pyrrolidine Analog (5-Membered Ring)
Scaffold Architecture 4-Membered Rigid RingFlexible Linear Chain5-Membered Ring
Calculated LogP (cLogP) 0.24 0.510.78
Topological Polar Surface Area 68.5 Ų 75.2 Ų68.5 Ų
HLM Intrinsic Clearance (CL_int) < 12 µL/min/mg (Highly Stable)48 µL/min/mg (Rapidly Cleared)35 µL/min/mg (Moderately Cleared)
Thermodynamic Solubility > 500 µg/mL ~ 320 µg/mL~ 210 µg/mL

Experimental Workflows & Protocols

As an application scientist, it is critical to recognize that successful integration of this building block requires chemoselective handling. The following protocols are designed as self-validating systems to ensure reproducibility and data integrity.

Protocol 1: Chemoselective N1-Amide Coupling

Objective: Derivatize the secondary azetidine nitrogen while preserving the C3-hydroxymethyl and C3-Boc-amine groups. Causality & Design: The 3,3-disubstitution creates significant steric bulk around the azetidine nitrogen. To achieve high conversion without competitive O-acylation of the primary hydroxyl, we utilize HATU—a highly active coupling reagent—under mildly basic conditions.

  • Free-basing the Salt: Suspend Boc-Aze-OH·HCl (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Expert Insight: 1.0 eq of DIPEA strictly neutralizes the HCl salt, while the remaining 2.0 eq serves as the catalytic base required to drive the coupling cycle.

  • Activation: In a separate vial, dissolve the target carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and stir for 5 minutes to form the active OAt ester.

  • Coupling: Transfer the activated acid to the azetidine solution. Stir at room temperature for 2 hours. The rigid geometry restricts the transition state, making the reaction slightly slower than unhindered pyrrolidines.

  • System Validation: Monitor the reaction via LC-MS. The assay is validated when the mass shift corresponds exclusively to the mono-N-acyl product, confirming that the primary hydroxyl remained unreacted (chemoselectivity).

Protocol 2: In Vitro Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic resistance of the functionalized azetidine scaffold against CYP450 degradation. Causality & Design: To prove the metabolic shielding effect of the azetidine core, we measure intrinsic clearance in Human Liver Microsomes (HLM). The protocol includes a high-clearance positive control to validate enzyme viability.

  • Preparation: Prepare a 1 µM solution of the target compound in 0.1 M potassium phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL protein).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Expert Insight: Immediate protein precipitation is crucial; it halts all CYP activity instantly, locking the metabolic profile for accurate LC-MS/MS quantification.

  • System Validation: Run Verapamil concurrently as a positive control. The assay results for the azetidine compound are only deemed trustworthy if the Verapamil control demonstrates >80% depletion within 30 minutes.

Mechanistic Visualizations

SyntheticWorkflow A tert-Butyl 3-(hydroxymethyl) azetidin-3-ylcarbamate HCl B Free-basing (DIPEA, DMF) A->B C Amide Coupling (R-COOH, HATU) B->C D N1-Acyl Azetidine Intermediate C->D E Boc Deprotection (4M HCl/Dioxane) D->E F Functionalized Amino-Alcohol Scaffold E->F

Fig 1. Step-by-step synthetic workflow for N1-derivatization and subsequent Boc deprotection.

PKAdvantage cluster_0 Acyclic/Pyrrolidine Analogs cluster_1 Azetidine Scaffold (Boc-Aze-OH) A1 Exposed Alpha-Protons A2 CYP450 Oxidation & N-Dealkylation A1->A2 A3 High Intrinsic Clearance A2->A3 B1 Quaternary C3 & Ring Strain B2 Metabolic Shielding B1->B2 B3 Prolonged Half-Life B2->B3

Fig 2. Mechanistic pathway showing how the azetidine core prevents CYP450-mediated clearance.

References

*[4] Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. Life Chemicals. Available at: *[1] Azetidines - Enamine. Enamine. Available at: *[2] 1,3-Oxazetidine vs. Azetidine: A Comparative Guide for Drug Design. BenchChem. Available at: *[3] Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. ACS Publications. Available at:

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A Senior Application Scientist's Guide to the Conformational Analysis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold – A Rising Star in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and conformational rigidity offer a unique combination of properties that medicinal chemists leverage to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] Unlike more flexible aliphatic chains or larger rings, the azetidine moiety restricts the accessible conformational space, which can lead to enhanced receptor affinity, improved metabolic stability, and better solubility.[1][4]

The 3,3-disubstituted pattern is of particular interest as it introduces an all-carbon quaternary center, a motif that can impart significant metabolic stability and provide a three-dimensional vector for exiting a binding pocket.[5] However, the precise orientation of these substituents is dictated by the subtle puckering of the azetidine ring. This puckering, though slight, is critical; it governs the molecule's three-dimensional shape and, consequently, its biological activity. An accurate understanding of this conformation is not merely academic—it is a prerequisite for rational drug design.

This guide provides a comparative analysis of the primary experimental and computational techniques used to elucidate the conformation of 3,3-disubstituted azetidines. We will delve into the "why" behind methodological choices, present detailed protocols, and offer field-proven insights to help researchers select the optimal analytical strategy.

The Pivotal Question: Planar or Puckered?

The core of azetidine conformational analysis lies in determining the degree of ring puckering. A perfectly planar ring is an unstable transition state. The ground state conformation is a puckered structure that relieves torsional strain.[6] This puckering is described by a puckering angle (φ), which defines the deviation from planarity. The substituents at the 3-position can adopt either pseudo-axial or pseudo-equatorial orientations, and the energy difference between these states determines the dominant conformation.

The choice of analytical technique depends on the specific question being asked: Are we interested in the solid-state structure for crystal engineering? The solution-phase conformation relevant to biological activity? Or the intrinsic energetic preferences of the molecule?

G cluster_title cluster_exp Experimental Validation cluster_comp Computational Modeling Title Title NMR NMR Spectroscopy (Solution-state) Model Validated Conformational Model NMR->Model Correlate with calculated data XRay X-ray Crystallography (Solid-state) XRay->Model Compare with solution & calculated data DFT DFT / Ab Initio (Gas Phase / Solvated) DFT->Model Cross-validate with experimental data Synthesis Synthesized 3,3-Disubstituted Azetidine Synthesis->NMR Dissolve in deuterated solvent Synthesis->XRay Grow single crystal Synthesis->DFT Build initial structure G cluster_title Title Title Start What is the primary research question? SolidState Solid-State Structure? (e.g., polymorphism, crystal packing) Start->SolidState SolutionState Solution-State Conformation? (e.g., for biological relevance) Start->SolutionState EnergyProfile Intrinsic Energy Profile? (e.g., reaction mechanism) Start->EnergyProfile XRay X-Ray Crystallography SolidState->XRay Yes NMR NMR Spectroscopy SolutionState->NMR Yes DFT Computational Chemistry (DFT) EnergyProfile->DFT Yes XRay->DFT For comparison NMR->DFT For validation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel, including researchers, scientists, and professionals in drug development, the paramount principle is safety. This guide provides a detailed protocol for the safe handling of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate, focusing on the necessary personal protective equipment (PPE), operational procedures, and disposal plans. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling azetidine and carbamate derivatives.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate may not be readily available, the structural motifs of an azetidine ring and a carbamate functional group suggest potential hazards that necessitate rigorous safety measures. Azetidine-containing compounds can be reactive and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Carbamates, as a class, can also lead to skin and eye irritation, with some compounds having more severe health implications.[4] Therefore, a proactive and comprehensive approach to personal protection is essential.

Potential Hazards Include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][5]

  • Eye Irritation: The compound can cause serious eye irritation, potentially leading to damage if not promptly addressed.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The consistent and correct use of appropriate PPE is the primary defense against chemical exposure.[1] The following table summarizes the recommended PPE for various laboratory activities involving tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][4]To prevent direct skin contact, a primary route of chemical exposure.[4] Double gloving is recommended for tasks with a higher risk of splashes.[7]
Eye and Face Protection Chemical safety goggles with side shields. A full face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2][4]To protect the eyes from splashes, dust, or vapors that can cause serious irritation or damage.[1][2][4]
Body Protection A chemical-resistant lab coat or gown with long sleeves and tight-fitting cuffs.[1][7]To prevent contamination of personal clothing and minimize skin exposure. Standard cotton lab coats may not offer sufficient protection against chemical splashes.[4]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] A NIOSH-approved respirator with an appropriate filter for organic vapors may be necessary for operations with a high likelihood of generating dust or aerosols, or in poorly ventilated areas.[7][8]Azetidine compounds can release harmful vapors.[1][7] Minimizing inhalation exposure is critical.
Foot Protection Closed-toe, chemical-resistant shoes.[7]To protect feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handling_weigh Weighing and Transferring (Minimize Dust) prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolution (Slow Addition of Solvent) handling_weigh->handling_dissolve handling_reaction Running Reaction (Maintain Safe Distance) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_dispose_ppe cleanup_wash Wash Hands Thoroughly cleanup_dispose_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate.

Safe Handling Protocol
  • Preparation:

    • Before beginning any work, thoroughly review the safety data sheets of structurally similar compounds.

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Don all required PPE as outlined in the table above.

    • All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.[1]

  • Weighing and Transferring:

    • When weighing or transferring the solid, use techniques that minimize dust generation, such as using a spatula and weighing paper.[4]

    • Keep the container of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate tightly closed when not in use to prevent the release of dust or vapors.[1][8]

  • Experimental Use:

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

    • Maintain a safe distance from any reaction vessel and use a blast shield if necessary.

    • Avoid eating, drinking, or smoking in the laboratory area.[1][10]

  • Post-Handling and Decontamination:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[1]

    • Carefully remove and dispose of contaminated PPE to prevent cross-contamination.[4]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8]

Disposal Plan

Proper disposal of tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[1]

  • Solid Waste: Collect unused or waste solid compound in a clearly labeled, sealed container designated for hazardous chemical waste.[4] This includes any contaminated consumables like weighing paper or pipette tips.

  • Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[4]

  • Contaminated PPE: Dispose of all single-use PPE, such as gloves and disposable lab coats, as hazardous waste.[1][4]

All waste must be disposed of in accordance with local, state, and federal regulations.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][12] Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air.[2][8] If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[5][10] Seek immediate medical attention.[5]

  • Spills: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.[8] Avoid generating dust.[8][12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, researchers can handle tert-Butyl 3-(hydroxymethyl)azetidin-3-ylcarbamate with a high degree of safety, minimizing risks to themselves and their colleagues.

References

  • Personal protective equipment for handling 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. Benchchem.
  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
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  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet. MilliporeSigma.
  • Tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate Safety Data Sheet. AK Scientific, Inc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.